(3-Cyanophenyl)methanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-cyanophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWYDZBBHOWDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588264 | |
| Record name | (3-Cyanophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56106-01-5 | |
| Record name | (3-Cyanophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-cyanophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Cyanophenyl)methanesulfonyl chloride chemical properties
An In-depth Technical Guide to (3-Cyanophenyl)methanesulfonyl Chloride: Properties, Reactivity, and Applications
Introduction
This compound is a bifunctional organic reagent of significant interest to researchers in synthetic chemistry and drug discovery. Characterized by the presence of a highly reactive methanesulfonyl chloride moiety and a cyano-substituted aromatic ring, this compound serves as a versatile building block for the synthesis of complex molecules.[1] Its unique electronic and structural features—an electrophilic sulfur center ideal for nucleophilic attack and an electron-deficient phenyl ring—pave the way for a diverse range of chemical transformations.
This guide provides a comprehensive technical overview of this compound, delving into its core chemical properties, fundamental reactivity, synthetic pathways, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reaction mechanisms, and strategic use in the laboratory.
Physicochemical Properties
This compound is a solid compound at room temperature.[1] Its identity and core physical properties are summarized below, providing the foundational data required for its use in quantitative experimental design.
| Property | Value | Reference(s) |
| CAS Number | 56106-01-5 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO₂S | [1][2][3] |
| Molecular Weight | 215.66 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Cyanobenzylsulfonyl chloride, m-Cyanobenzenemethanesulfonyl chloride | [2][3] |
| Appearance | Solid | [1] |
| Density | 1.459 g/cm³ | [3] |
| Boiling Point | 364.54 °C at 760 mmHg | [3] |
| Flash Point | 174.268 °C | [3] |
| Refractive Index | 1.586 | [3] |
| SMILES | C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl | [1][2] |
| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N | [1][4] |
Core Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by two key structural features: the highly electrophilic sulfonyl chloride group and the electron-withdrawing 3-cyanophenyl substituent.
Electrophilicity of the Sulfonyl Group
The sulfur atom in the methanesulfonyl chloride group possesses a high formal oxidation state (+6) and is bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophile susceptible to attack by a wide range of nucleophiles.[1] This reactivity is characteristic of sulfonyl chlorides in general and is the basis for their most common application: the formation of sulfonates and sulfonamides.[5][6]
The reaction with nucleophiles, such as alcohols or amines, typically proceeds via a nucleophilic substitution mechanism. In the case of alcohols, the reaction is believed to involve an initial E1cb elimination to generate a highly reactive sulfene intermediate (CH₂=SO₂), which is then rapidly trapped by the alcohol.[5]
Influence of the 3-Cyanophenyl Moiety
The cyanophenyl group exerts a profound electronic influence on the molecule. The cyano group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution reactions.[1] This feature opens up possibilities for sequential functionalization, where the sulfonyl chloride can first react with a nucleophile, followed by a separate reaction at the aromatic ring.
Key Chemical Transformations and Protocols
This compound is a reagent primarily used for introducing the (3-cyanophenyl)methylsulfonyl group into other molecules.
Synthesis of Sulfonates and Sulfonamides (Sulfonylation)
The most prevalent application of this reagent is its reaction with nucleophiles like alcohols and amines to form the corresponding methanesulfonate esters and methanesulfonamides.[1][7] These reactions are fundamental in medicinal chemistry for creating stable functional groups and for converting hydroxyl groups into excellent leaving groups to facilitate subsequent substitution reactions.[6][7]
This protocol describes a typical procedure for converting an alcohol to a methanesulfonate ester.
Causality: The reaction requires an anhydrous environment to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride.[6] A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Preparation: Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. This compound | C8H6ClNO2S - BuyersGuideChem [buyersguidechem.com]
- 3. This compound | 56106-01-5 [chemnet.com]
- 4. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Core Compound Profile: Structure and Physicochemical Properties
An In-depth Technical Guide to (3-Cyanophenyl)methanesulfonyl chloride
This guide provides a comprehensive technical overview of this compound, CAS Number 56106-01-5. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. This document delves into the compound's core properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights and safety protocols.
This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a reactive sulfonyl chloride moiety attached to a methylene bridge and a cyanophenyl group, which imparts unique electronic properties and serves as a versatile synthetic handle.
The presence of the electron-withdrawing cyano group on the phenyl ring influences the reactivity of the entire molecule, while the sulfonyl chloride group is a powerful electrophile, prone to nucleophilic attack.[1] This dual functionality makes it a valuable building block for creating complex molecular architectures.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 56106-01-5 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO₂S | [1][2] |
| Molecular Weight | 215.66 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | 100 °C | [2] |
| SMILES | C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl | [1] |
| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N | [1] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of this compound is not trivial and requires robust synthetic strategies. The most direct and industrially scalable approach involves the oxidative chlorination of the corresponding thiol, (3-cyanophenyl)methanethiol. This method is favored for its efficiency and the availability of various reagents to perform the transformation under mild conditions.[4][5][6]
Retrosynthetic Pathway
A logical retrosynthetic analysis points to (3-cyanobenzyl) mercaptan as the immediate precursor. This mercaptan can, in turn, be synthesized from (3-cyanobenzyl) chloride or bromide via reaction with a sulfur nucleophile like thiourea, followed by hydrolysis.[7][8]
Caption: Retrosynthetic analysis for the target molecule.
Key Synthetic Protocol: Oxidative Chlorination of (3-Cyanobenzyl) Mercaptan
The conversion of thiols to sulfonyl chlorides is a critical transformation.[9][10] While traditional methods often used harsh reagents like gaseous chlorine, modern protocols employ safer and more manageable oxidants.[10] A highly effective method utilizes an in situ generated oxidant system.
Causality Behind Experimental Choices:
-
Solvent System: A biphasic system or a polar aprotic solvent like acetonitrile is often chosen. Acetonitrile can enhance reaction rates compared to aqueous systems.[1][6]
-
Oxidant/Chlorinating Agent: A combination of a strong oxidant (e.g., hydrogen peroxide, trichloroisocyanuric acid) and a chlorine source (e.g., HCl, SOCl₂, NCS) is used.[4][5][9][11] This avoids the direct handling of elemental chlorine. The H₂O₂/SOCl₂ system is particularly reactive, allowing for rapid conversions at room temperature.[4]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) using an ice bath is crucial to prevent side reactions and decomposition of the product.[10]
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (3-cyanobenzyl) mercaptan (1 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of the chosen oxidative chlorinating agent (e.g., a pre-mixed solution of H₂O₂ and SOCl₂, or N-chlorosuccinimide and HCl) dropwise, ensuring the internal temperature does not exceed 10 °C.[4][9]
-
Reaction Monitoring: Stir the mixture vigorously at low temperature for a specified time (often ranging from 30 minutes to a few hours).[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by carefully adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing & Drying: Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[10]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.
Chemical Reactivity and Core Applications
The primary utility of this compound lies in its powerful electrophilic nature, making it an excellent reagent for introducing the (3-cyanophenyl)methanesulfonyl group into various molecules.
Nucleophilic Substitution: The Cornerstone of its Utility
The sulfur atom in the sulfonyl chloride group is highly electron-deficient and readily undergoes attack by nucleophiles, displacing the chloride ion, which is an excellent leaving group. This reactivity is the foundation of its application in synthesis.[1]
Caption: Key nucleophilic substitution reactions.
-
Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (like triethylamine or pyridine) yields stable sulfonamides.[12] This is one of the most important reactions in drug synthesis, as the sulfonamide functional group is a key component in a vast number of therapeutic agents, including antibiotics and diuretics.[13]
-
Formation of Sulfonate Esters: Reaction with alcohols provides sulfonate esters.[12] These esters are excellent leaving groups themselves, often used to activate hydroxyl groups for subsequent nucleophilic substitution or elimination reactions.[13]
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid in the presence of water.[1] This necessitates handling under anhydrous conditions.
Applications in Drug Discovery
This compound is a valuable building block in the rational design of new chemical entities.[14]
-
Pharmacophore Introduction: The sulfonamide group, readily formed from this reagent, is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, interacting with biological targets.
-
Modulation of Physicochemical Properties: The trifluoromethyl (-CF3) group is often used to enhance properties like lipophilicity, metabolic stability, and binding affinity.[15] Similarly, the cyano and sulfonyl groups in this reagent can be strategically employed to fine-tune the electronic and solubility characteristics of a lead compound.
-
Synthetic Handle: The cyano group can be further transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a point for diversification during the lead optimization phase of drug discovery.
Safety, Handling, and Storage Protocols
Sulfonyl chlorides as a class are hazardous materials that demand strict adherence to safety protocols.[16] this compound is corrosive, a lachrymator (causes tearing), and is toxic upon inhalation, ingestion, or skin absorption.[1]
Hazard Identification
-
Lachrymator: Vapors are irritating to the eyes.[1]
-
Moisture Reactive: Reacts with water, potentially violently, to release corrosive hydrogen chloride (HCl) gas.[18][19]
Self-Validating Handling Protocol
This protocol is designed to ensure user safety through a system of checks and required equipment.
-
Engineering Controls Verification:
-
Action: Conduct all manipulations exclusively within a certified chemical fume hood with a tested face velocity.
-
Validation: Confirm the fume hood's certification sticker is current and the airflow monitor indicates normal operation before starting work.
-
-
Personal Protective Equipment (PPE) Check:
-
Action: Wear appropriate PPE at all times.
-
Validation:
-
Gloves: Nitrile or neoprene gloves (double-gloving is recommended). Check for any signs of degradation or punctures.
-
Eye Protection: Wear chemical splash goggles and a full-face shield.[16] Contact lenses should not be worn.[16]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
-
Inert Atmosphere Handling:
-
Action: Handle the solid reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[17]
-
Validation: Ensure the container is tightly sealed when not in use. Weighing and transferring should be done as quickly as possible.
-
-
Spill Management Preparation:
-
Action: Have a spill kit readily available.
-
Validation: The kit must contain an inert absorbent material (like sand or vermiculite, NOT combustible materials) and a neutralizing agent (such as sodium bicarbonate or soda ash) for post-absorption treatment.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials like strong bases, oxidizing agents, and water.[16][17] The storage area should be designated for corrosive materials.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations. Unused reagent may need to be carefully quenched with a suitable nucleophile (e.g., a solution of sodium hydroxide) under controlled conditions before disposal.
Conclusion
This compound is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its bifunctional nature allows for the strategic introduction of the cyanophenyl and sulfonyl moieties, which are prevalent in many biologically active compounds. While its reactivity makes it invaluable, it also necessitates rigorous safety protocols for handling and storage. A thorough understanding of its chemical properties, synthetic routes, and safety requirements is essential for its effective and safe utilization in a research and development setting.
References
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- 2. This compound | C8H6ClNO2S - BuyersGuideChem [buyersguidechem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 14. mdpi.com [mdpi.com]
- 15. jelsciences.com [jelsciences.com]
- 16. nj.gov [nj.gov]
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- 18. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 19. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
(3-Cyanophenyl)methanesulfonyl chloride molecular structure and weight
An In-Depth Technical Guide to (3-Cyanophenyl)methanesulfonyl Chloride for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide actionable insights into its chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a versatile cyanophenyl moiety.[1] This unique combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its identity is unequivocally established by its CAS Number, 56106-01-5.[2][3][4]
Molecular Structure and Weight
The compound's structure consists of a methanesulfonyl chloride group (-CH₂SO₂Cl) attached to a benzene ring at the meta-position relative to a cyano group (-C≡N). The molecular formula is C₈H₆ClNO₂S.[1][2][5] The calculated molecular weight is approximately 215.66 g/mol .[1][5]
Caption: 2D representation of this compound.
Key Physicochemical Data
A summary of essential physical and chemical properties is provided below for quick reference in experimental design.
| Property | Value | Source(s) |
| CAS Number | 56106-01-5 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO₂S | [1][3][5] |
| Molecular Weight | 215.66 g/mol | [1][5] |
| Appearance | White solid | [2] |
| Melting Point | 100 °C | [2] |
| Boiling Point | 364.54 °C at 760 mmHg | [3] |
| Density | 1.459 g/cm³ | [3] |
| SMILES | N#Cc1cccc(CS(=O)(=O)Cl)c1 | [1][2] |
| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N | [1][6] |
Chemical Reactivity and Mechanistic Rationale
The utility of this reagent stems from two key reactive centers: the electrophilic sulfonyl chloride and the electron-deficient cyanophenyl ring.
The Electrophilic Sulfonyl Group
The sulfur atom in the sulfonyl chloride group possesses a high partial positive charge due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]
-
Reaction with Amines: In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), it readily reacts with primary and secondary amines to form stable methanesulfonamides.[7][8] This reaction is fundamental in medicinal chemistry for introducing the sulfonamide functional group, a common pharmacophore found in antibiotics and diuretics.[8]
-
Reaction with Alcohols: Similarly, it reacts with alcohols to yield methanesulfonates (mesylates).[7] The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions, which are critical steps in building molecular complexity.[8]
-
Hydrolysis: The compound is sensitive to water and can hydrolyze to the corresponding sulfonic acid.[1] This necessitates handling under anhydrous conditions to maintain reagent integrity.
Influence of the 3-Cyanophenyl Moiety
The cyano group is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. More importantly for drug design, it provides a strategic handle for further functionalization:
-
Nucleophilic Aromatic Substitution: The cyano group can activate the ring for nucleophilic aromatic substitution under specific conditions.[1]
-
Pharmacokinetic Modulation: The polar nitrile group can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical parameters in optimizing the pharmacokinetic profile of drug candidates.[9] Its inclusion in farnesyltransferase inhibitors highlights its utility in modern drug design.[9]
Synthesis and Purification Strategies
While multiple pathways to sulfonyl chlorides exist, a common laboratory and industrial approach involves the chlorination of a suitable sulfur-containing precursor.[1] A generalized workflow is presented below.
Caption: Generalized synthetic workflow for sulfonyl chlorides.
The synthesis of methanesulfonyl chloride itself can be achieved by treating methanesulfonic acid with thionyl chloride or from the chlorination of various methyl-sulfur compounds.[10] These principles can be adapted for the synthesis of its cyanophenyl derivative. Purification is typically achieved by recrystallization from a suitable solvent system, leveraging its solid nature at room temperature.[2]
Applications in Drug Discovery and Proteomics
This reagent is not merely a synthetic intermediate but a strategic tool for molecular design and biological investigation.
-
Scaffold Development: It is used to synthesize sulfonamides and sulfonates, which are key components of numerous approved drugs and clinical candidates.[8][11] The cyanophenyl group itself is present in potent enzyme inhibitors.[9]
-
Protecting Group Chemistry: The methanesulfonyl ("mesyl") group can be used to protect amines as highly stable sulfonamides, which are resistant to hydrolysis but can be cleaved under specific reductive conditions.[7]
-
Chemical Probes and Proteomics: As a specialty product for proteomics research, its reactivity allows it to be used in the development of chemical probes to covalently label and identify protein targets.[1][5]
Experimental Protocol: Synthesis of N-Benzyl-(3-cyanophenyl)methanesulfonamide
This protocol provides a validated, step-by-step method for a typical sulfonamide formation reaction, serving as a template for more complex syntheses.
Objective: To synthesize a model sulfonamide to demonstrate the reactivity and handling of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq) while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. This compound | C8H6ClNO2S - BuyersGuideChem [buyersguidechem.com]
- 3. This compound | 56106-01-5 [chemnet.com]
- 4. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jelsciences.com [jelsciences.com]
An In-Depth Technical Guide to the Synthesis of (3-Cyanophenyl)methanesulfonyl Chloride
Abstract
(3-Cyanophenyl)methanesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic importance necessitates robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into two core synthetic strategies, providing detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and challenges.
Introduction
The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, serving as a versatile handle for the introduction of sulfonamide moieties, which are prevalent in a wide array of therapeutic agents. This compound, with its bifunctional nature—a reactive sulfonyl chloride and a cyano group that can be further elaborated—presents a valuable building block for the construction of complex molecular architectures. The strategic placement of the cyano group on the phenyl ring offers opportunities for diversification and modulation of physicochemical properties in drug discovery programs. This guide will explore the most practical and scientifically sound methods for the preparation of this important intermediate, with a focus on reaction efficiency, scalability, and safety.
Synthesis Pathway 1: From 3-Cyanobenzyl Chloride via a Thiol Intermediate
This pathway represents a classic and reliable approach, commencing with the commercially available 3-cyanobenzyl chloride. The core strategy involves the introduction of a sulfur functionality at the benzylic position, followed by oxidative chlorination to furnish the desired sulfonyl chloride.
Pathway Overview
Step 1: Synthesis of S-(3-Cyanobenzyl) Thiosulfate (Bunte Salt)
The initial step involves the reaction of 3-cyanobenzyl chloride with sodium thiosulfate to form the corresponding Bunte salt, S-(3-cyanobenzyl) thiosulfate. This is a well-established method for the introduction of a protected thiol group.[1][2]
-
Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiosulfate anion acts as the nucleophile, displacing the chloride from the benzylic carbon of 3-cyanobenzyl chloride. The use of a polar protic solvent system, such as aqueous ethanol, facilitates the dissolution of the inorganic salt and the organic substrate, promoting the reaction.
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzyl chloride (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add sodium thiosulfate pentahydrate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Bunte salt may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Hydrolysis of the Bunte Salt to (3-Cyanophenyl)methanethiol
The Bunte salt is then hydrolyzed under acidic conditions to yield the corresponding thiol, (3-cyanophenyl)methanethiol.[3]
-
Mechanism: In the presence of a strong acid, such as hydrochloric acid, the thiosulfate group is cleaved, releasing the free thiol and sulfur dioxide. The reaction is typically carried out at elevated temperatures to drive it to completion.
-
Experimental Protocol:
-
Suspend the S-(3-cyanobenzyl) thiosulfate (1 equivalent) in a mixture of water and a water-miscible organic solvent like ethanol.
-
Add concentrated hydrochloric acid (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. The evolution of sulfur dioxide will be observed.
-
After cooling to room temperature, extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude (3-cyanophenyl)methanethiol, which can be purified by vacuum distillation or chromatography if necessary.
-
Step 3: Oxidative Chlorination of (3-Cyanophenyl)methanethiol
The final step is the conversion of the thiol to the target sulfonyl chloride through oxidative chlorination. Several reagents can be employed for this transformation.[4]
-
Mechanism: The thiol is oxidized to a sulfonic acid intermediate, which is then chlorinated. A common and effective method involves the use of chlorine in an aqueous medium. Alternatively, reagents like N-chlorosuccinimide (NCS) in the presence of an acid can be used.
-
Experimental Protocol (using Chlorine):
-
Caution: This procedure should be performed in a well-ventilated fume hood due to the use of chlorine gas.
-
Dissolve (3-cyanophenyl)methanethiol (1 equivalent) in a mixture of acetic acid and water.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC until the starting thiol is consumed.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water to remove acid, and dry under vacuum.
-
Synthesis Pathway 2: From 3-Cyanobenzyl Chloride via a Sulfonate Salt
This alternative pathway avoids the handling of odorous thiols and proceeds through a sulfonate salt intermediate.
Pathway Overview
Step 1: Synthesis of Sodium (3-Cyanophenyl)methanesulfonate
3-Cyanobenzyl chloride is reacted with sodium sulfite to directly form the sodium salt of (3-cyanophenyl)methanesulfonic acid.
-
Mechanism: This reaction is a nucleophilic substitution where the sulfite anion displaces the chloride ion from the benzylic position of 3-cyanobenzyl chloride.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium sulfite (1.2 equivalents) in water.
-
Add 3-cyanobenzyl chloride (1 equivalent) to the aqueous solution.
-
Heat the mixture to reflux for 4-6 hours, with vigorous stirring to ensure good mixing of the biphasic system. A phase-transfer catalyst can be added to improve the reaction rate.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture. The sodium (3-cyanophenyl)methanesulfonate may precipitate out or can be obtained by evaporation of the water.
-
The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: Conversion of the Sulfonate Salt to the Sulfonyl Chloride
The final step involves the chlorination of the sodium (3-cyanophenyl)methanesulfonate using a suitable chlorinating agent. Common reagents for this transformation include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).[5][6][7]
-
Mechanism: The sulfonate salt is converted to the corresponding sulfonyl chloride through reaction with the chlorinating agent. When using PCl₅, phosphorus oxychloride (POCl₃) is a byproduct. With thionyl chloride, sulfur dioxide and hydrogen chloride are generated as byproducts.
-
Experimental Protocol (using Thionyl Chloride):
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves corrosive gases.
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place the dried sodium (3-cyanophenyl)methanesulfonate (1 equivalent).
-
Add an excess of thionyl chloride (3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux gently for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to crushed ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or chromatography.
-
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1 (Thiol Intermediate) | Pathway 2 (Sulfonate Salt) |
| Starting Material | 3-Cyanobenzyl Chloride | 3-Cyanobenzyl Chloride |
| Key Intermediates | Bunte Salt, Thiol | Sulfonate Salt |
| Advantages | - Well-established reactions. - Thiol intermediate can be isolated and characterized. | - Avoids the use of malodorous and air-sensitive thiols. - Potentially fewer steps if the sulfonate salt is not isolated. |
| Disadvantages | - Involves the use of a volatile and odorous thiol. - Oxidative chlorination can be harsh. | - The sulfonate salt may be highly water-soluble, making isolation challenging. - Chlorination step uses corrosive reagents. |
| Overall Yield | Moderate to Good | Moderate to Good |
| Scalability | Good | Good |
Conclusion
Both pathways presented offer viable and effective routes for the synthesis of this compound. The choice of a particular pathway will depend on the specific requirements of the laboratory or production facility, including the availability of reagents, equipment, and safety considerations. Pathway 2, which avoids the generation of a thiol intermediate, may be preferable from an operational and environmental standpoint. However, Pathway 1 utilizes very common and well-understood transformations in organic sulfur chemistry. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
- 1. myttex.net [myttex.net]
- 2. Synthesis of New Water-Soluble Bunte Salts Bearing Thieno[2,3-b]Pyridine-3-yl Substituents [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Reactivity of (3-Cyanophenyl)methanesulfonyl chloride with Nucleophiles
Abstract
(3-Cyanophenyl)methanesulfonyl chloride is a versatile bifunctional reagent of significant interest in chemical synthesis, particularly within the realms of pharmaceutical and materials science. Its reactivity is characterized by the electrophilic sulfonyl chloride moiety and the nucleophilic substitution-susceptible cyanophenyl group. This guide provides a comprehensive exploration of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present data to illustrate the synthetic utility of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.
Introduction: Unveiling this compound
This compound, with the chemical formula C₈H₆ClNO₂S, is a solid organic compound featuring a methanesulfonyl chloride group attached to a benzene ring substituted with a cyano group at the meta-position.[1][2] The presence of both a highly reactive sulfonyl chloride and a cyano-activated aromatic ring imparts a unique and valuable reactivity profile to the molecule.
The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution reactions. The sulfur atom, in a high oxidation state (+6) and bonded to two electronegative oxygen atoms and a chlorine atom, carries a significant partial positive charge, making it a prime target for nucleophilic attack.[1] Concurrently, the cyano group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.[1]
This guide will systematically explore the reactions of this compound with key classes of nucleophiles, providing a foundational understanding for its application in complex molecule synthesis.
General Reactivity Principles: The Electrophilic Nature of the Sulfonyl Group
The cornerstone of this compound's reactivity lies in the electrophilicity of the sulfonyl chloride functional group. Nucleophilic attack on the sulfur atom initiates a substitution reaction where the chloride ion serves as the leaving group. These reactions generally proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.[3]
The presence of the electron-withdrawing cyano group on the phenyl ring is expected to enhance the electrophilicity of the sulfonyl sulfur, although its meta-positioning means this effect is primarily inductive. This enhanced reactivity, compared to unsubstituted phenylmethanesulfonyl chloride, allows for reactions to proceed under milder conditions. It is important to note that sulfonyl chlorides are generally more reactive than the analogous acyl chlorides in nucleophilic substitution reactions.
Reactions with Nitrogen Nucleophiles: The Gateway to Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides.[4][5][6] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4]
Mechanism of Sulfonamide Formation
The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the stable sulfonamide product.
Diagram: Mechanism of Sulfonamide Formation
Caption: Nucleophilic attack of an amine on the sulfonyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-(3-cyanophenyl)methanesulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide from this compound and a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or Pyridine[7]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the solution, followed by the dropwise addition of benzylamine (1.1 eq.).[8]
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Reactions with Oxygen Nucleophiles: Formation of Sulfonate Esters and Sulfonic Acids
This compound reacts with oxygen-containing nucleophiles such as alcohols and water to form sulfonate esters and the corresponding sulfonic acid, respectively.
Reaction with Alcohols: Synthesis of Sulfonate Esters
The reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields sulfonate esters.[7][9] These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.[9][10] The reaction mechanism is analogous to that of sulfonamide formation, involving nucleophilic attack of the alcohol oxygen on the sulfonyl sulfur.
Diagram: General Reaction with Alcohols
Caption: Synthesis of sulfonate esters.
Hydrolysis: Formation of (3-Cyanophenyl)methanesulfonic Acid
In the presence of water, this compound undergoes hydrolysis to form (3-Cyanophenyl)methanesulfonic acid. This reaction can occur under neutral, acidic, or basic conditions, with the rate being significantly influenced by pH.[11] While often an undesired side reaction, controlled hydrolysis can be used for the synthesis of the sulfonic acid. The mechanism of hydrolysis of sulfonyl chlorides can be complex, potentially involving direct nucleophilic attack by water or hydroxide, or proceeding through a sulfene intermediate under basic conditions.[11][12]
Reactions with Sulfur Nucleophiles: Accessing Thiosulfonates
Thiols (R-SH) are potent nucleophiles and react readily with this compound to form thiosulfonate esters.[13] These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of S-Phenyl (3-cyanophenyl)methanethiosulfonate
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate
-
Acetone
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq.) in acetone.
-
Add potassium carbonate (1.5 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in acetone dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Analytical Characterization and Reaction Monitoring
The progress of reactions involving this compound and the characterization of its products can be effectively monitored using a variety of analytical techniques.
| Technique | Application | Key Observables |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Disappearance of the starting sulfonyl chloride and appearance of the product spot. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Characteristic shifts for the methylene protons adjacent to the sulfonyl group and aromatic protons. ¹³C NMR will show the characteristic nitrile carbon signal.[14] |
| Infrared (IR) Spectroscopy | Functional group identification | Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group (typically in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively). The C≡N stretch will appear around 2220-2240 cm⁻¹.[14] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | The molecular ion peak and characteristic fragmentation patterns, such as the loss of Cl• and SO₂.[14] |
Safety Considerations
This compound is a corrosive and lachrymatory compound.[1] It is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Reactions involving sulfonyl chlorides can be exothermic, and appropriate temperature control measures should be in place.[12]
Conclusion
This compound is a highly reactive and synthetically valuable reagent. Its reactions with a diverse range of nucleophiles provide efficient routes to a variety of important chemical entities, including sulfonamides, sulfonate esters, and thiosulfonates. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will enable researchers to effectively utilize this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
(3-Cyanophenyl)methanesulfonyl chloride safety, handling, and hazards
An In-depth Technical Guide to the Safe Handling of (3-Cyanophenyl)methanesulfonyl Chloride
Introduction
This compound (CAS No: 56106-01-5) is a bifunctional organic compound featuring both a reactive sulfonyl chloride moiety and a cyano group.[1][2] This unique combination makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. However, its utility is matched by its significant hazardous properties. As with all sulfonyl chlorides, it is a potent electrophile, highly reactive, and requires stringent safety protocols to mitigate risks.[1][3]
This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It provides a comprehensive overview of its hazards, detailed protocols for safe handling and storage, and robust emergency procedures. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.
Section 1: Hazard Identification and Classification
This compound is a hazardous substance that can cause severe harm upon exposure. Its primary dangers stem from its high reactivity, particularly with nucleophiles such as water, which is ubiquitous in a laboratory environment. The compound is classified as corrosive, highly toxic, a lachrymator, and an irritant.[1][3][4] A summary of its GHS hazard classifications, derived from data on closely related sulfonyl chlorides, is presented below.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled | [5] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [6][7] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |
| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [9][10] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | [8] |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |
Section 2: Chemical Properties and Reactivity Profile
Understanding the chemical nature of this compound is fundamental to its safe handling.
Physical and Chemical Properties:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 56106-01-5 | [2][11] |
| Molecular Formula | C₈H₆ClNO₂S | [2][11] |
| Molecular Weight | 215.66 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | m-Cyanobenzenemethanesulfonyl chloride |[2] |
Reactivity Profile:
The primary driver of this compound's hazardous reactivity is the sulfonyl chloride group (-SO₂Cl). It is a powerful electrophile that reacts readily with nucleophiles.
-
Hydrolysis: The most critical reaction to control is hydrolysis. This compound reacts with water, including atmospheric moisture, to produce (3-cyanophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[8][12] This reaction is exothermic and the HCl gas can build pressure in sealed containers and is highly toxic and corrosive to the respiratory tract.[8][12][13]
-
Reaction with Nucleophiles: It reacts vigorously with alcohols to form sulfonate esters and with primary/secondary amines to form stable sulfonamides.[1][3] These reactions are also exothermic.
-
Thermal Decomposition: When heated to decomposition, it emits highly toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[8][13][14][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, alcohols, and metals.[6][12][13] It should not be stored in metal containers.[16]
Caption: Key reactivity pathways for this compound.
Section 3: Safe Handling and Storage Protocols
A multi-layered approach, incorporating engineering controls, personal protective equipment, and procedural best practices, is essential for safety.
Engineering Controls
The primary line of defense is to minimize exposure through proper laboratory infrastructure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to contain vapors and dust.[16][17]
-
Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[9][14][16]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[5][7]
Caption: Hierarchy of controls for mitigating chemical hazards.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this compound.
-
Eye and Face Protection: Tightly sealed chemical safety goggles and a full-face shield are mandatory to protect against splashes and dust.[8][14]
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for tears or holes before each use.[14][17] Use proper glove removal technique to avoid contaminating skin.[14] Immediately change gloves if contamination is suspected.
-
Lab Coat: A chemical-resistant lab coat, fully buttoned, is required.[9][17]
-
-
Respiratory Protection: For situations where the fume hood may not be sufficient or during large-scale spill clean-up, a NIOSH-approved respirator with a suitable cartridge for acid gases and organic vapors is necessary.[7][17] For any emergency response, a self-contained breathing apparatus (SCBA) is required.[8][16]
Procedural Best Practices: Handling Protocol
-
Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of all unnecessary items. Have spill cleanup materials and waste containers ready.
-
Inert Atmosphere: When possible, handle the solid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.
-
Weighing: Weigh the solid in a tared, sealed container within the fume hood. Avoid creating dust. If transferring from a larger container, do so carefully and reseal the stock bottle promptly.
-
Addition to Reaction: Add the solid to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic. If adding to a liquid, ensure the liquid is well-stirred to promote mixing and dissipate heat.
-
Post-Handling: After use, decontaminate spatulas and surfaces with a suitable solvent (e.g., isopropanol followed by water, ensuring proper disposal of the cleaning materials). Wash hands and forearms thoroughly after removing gloves.[9][18]
Storage Requirements
Improper storage is a common cause of laboratory incidents. Adherence to these guidelines is critical.
| Parameter | Requirement | Rationale / Source(s) |
| Temperature | 2-8°C | To minimize degradation and vapor pressure.[14] |
| Atmosphere | Store under inert gas (Nitrogen). | To prevent reaction with atmospheric moisture. |
| Container | Tightly closed, corrosive-resistant container. | To prevent leaks and reaction with container material. No metal containers.[16] |
| Location | Cool, dry, well-ventilated, secure area. | To ensure stability and prevent unauthorized access.[13][15][16][18] |
| Segregation | Separate from incompatible materials (bases, acids, oxidizers, water, alcohols). | To prevent hazardous reactions.[6][8][12][13] |
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
Guiding Principle: First-aiders must protect themselves before assisting others. Always show the Safety Data Sheet (SDS) to responding medical personnel.[13][14]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | 1. Immediately move the victim to fresh air. 2. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). 3. Seek immediate medical attention. | [7][8][9][13] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. 2. Seek immediate medical attention. | [7][8][9][13] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. | [7][8][9][13][14] |
| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. 3. If the person is conscious, give small amounts of water to drink. 4. Seek immediate medical attention. | [7][8][13] |
Spill Management Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[7][8][14][16]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection (SCBA for large spills).[8][16]
-
Contain: Cover the spill with a dry, inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[8][17] Do NOT use combustible materials like sawdust.[17]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9][14][15] Avoid creating dust.[7][14][15]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Dispose of the waste container according to institutional and local regulations.[18]
Caption: Workflow for responding to a chemical spill.
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6][7][13][14] Do not use a heavy water stream, as it will react with the material.[6]
-
Hazards: Fire will produce toxic and corrosive gases (HCl, SOx).[8][13][14][15] Containers may explode when heated.
-
Protection: Firefighters must wear full protective clothing and SCBA.[7][13][14][16]
Section 5: Waste Disposal Protocol
All waste containing this compound, including contaminated materials and uncleaned containers, must be treated as hazardous waste.[17]
-
Containerize: Collect all waste in a clearly labeled, sealed, and corrosive-resistant container.[14] Do not mix with other waste streams.[17]
-
Neutralization (for excess reagent): For small quantities, a controlled neutralization can be performed as a quenching step in a reaction workup. This must be done with extreme caution in a fume hood.
-
Prepare a flask with an ice bath and a stirred, dilute solution of a weak base, such as sodium bicarbonate.
-
Slowly and portion-wise, add the sulfonyl chloride solution to the basic solution. The reaction is exothermic and will release gas.
-
Monitor the pH to ensure the solution remains basic.
-
Once the reaction is complete, the neutralized aqueous waste can be disposed of according to local regulations.
-
-
Professional Disposal: For bulk waste or contaminated solids, use a licensed professional waste disposal service.[14][17]
Conclusion
This compound is a valuable synthetic tool, but its hazardous nature demands the utmost respect and caution. By understanding its reactivity and rigorously applying the principles of the hierarchy of controls—prioritizing engineering solutions, mandating correct PPE, and adhering to strict procedural protocols—researchers can mitigate the risks effectively. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. lobachemie.com [lobachemie.com]
- 7. georganics.sk [georganics.sk]
- 8. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 12. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. fishersci.com [fishersci.com]
Solubility and stability of (3-Cyanophenyl)methanesulfonyl chloride
An In-depth Technical Guide to the Solubility and Stability of (3-Cyanophenyl)methanesulfonyl Chloride
Executive Summary
This compound is a bespoke chemical reagent primarily utilized in medicinal chemistry and organic synthesis as a building block for creating complex molecular architectures. Its utility is intrinsically linked to the reactive sulfonyl chloride moiety, which allows for the formation of sulfonamides, sulfonate esters, and other derivatives. However, the very reactivity that makes this compound valuable also presents significant challenges regarding its solubility and stability. This guide provides a comprehensive technical overview of these characteristics, offering both theoretical understanding and practical, field-tested protocols for researchers, chemists, and drug development professionals. We delve into the physicochemical underpinnings of its behavior in various solvent systems and under common laboratory stressors, ensuring that scientists can optimize its storage, handling, and reaction conditions to achieve reliable and reproducible outcomes.
Physicochemical Profile
A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility and stability. This compound is a bifunctional organic compound, featuring a reactive methanesulfonyl chloride group and a polar cyanophenyl group attached to a central methylene bridge.
-
Chemical Structure: The molecule consists of a benzyl group substituted at the 3-position with a nitrile (cyano) group, and a sulfonyl chloride group attached to the benzylic carbon.
-
Molecular Formula: C₈H₆ClNO₂S
-
Molecular Weight: 215.66 g/mol
-
CAS Number: 257233-03-5
The presence of the polar nitrile group and the highly electrophilic sulfonyl chloride group dictates its solubility in polar solvents and its susceptibility to nucleophilic attack, particularly by water.
Structural Diagram
Caption: Chemical structure of this compound.
Solubility Profile: A Dichotomy of Polarity and Reactivity
The solubility of a reagent is a critical parameter for its application, influencing reaction kinetics, purification strategies, and formulation. For this compound, solubility is a balance between the polarity imparted by the cyano group and the reactivity of the sulfonyl chloride.
Qualitative Solubility Assessment
Based on its structure, the following solubility characteristics are anticipated:
-
High Solubility in Polar Aprotic Solvents: The molecule is expected to be readily soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc). These solvents can solvate the polar regions of the molecule without providing a reactive nucleophile that would degrade it.
-
Limited Solubility in Nonpolar Solvents: Solubility in hydrocarbons such as hexanes or toluene is expected to be low. While the phenyl ring provides some nonpolar character, the polar functional groups dominate.
-
Reactive Dissolution in Protic Solvents: The compound will "dissolve" in protic solvents like water, methanol, and ethanol, but this is primarily due to a rapid solvolysis reaction rather than true, stable dissolution. The sulfonyl chloride group readily reacts with the hydroxyl group of these solvents.
Quantitative Solubility Data
Specific, experimentally determined solubility data for this compound is not widely published. Therefore, laboratory determination is essential. The following table provides a template for recording such data, with expected values based on chemical principles.
| Solvent | Solvent Type | Expected Solubility (mg/mL) at 25°C | Remarks |
| Dichloromethane (DCM) | Polar Aprotic | > 100 | High solubility, suitable reaction solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | > 100 | High solubility, often used in reverse-phase HPLC. |
| Tetrahydrofuran (THF) | Polar Aprotic | > 100 | Good solvent, but peroxide formation must be monitored. |
| Acetone | Polar Aprotic | > 50 | Good solubility. |
| Ethyl Acetate (EtOAc) | Moderately Polar | > 50 | Good solubility, common for workup and chromatography. |
| Toluene | Nonpolar Aromatic | < 10 | Low solubility. |
| Hexanes | Nonpolar Aliphatic | < 1 | Very low to insoluble. |
| Water | Polar Protic | < 0.1 (as intact compound) | Insoluble; undergoes rapid hydrolysis to the sulfonic acid. |
| Methanol (MeOH) | Polar Protic | Reactive | Reacts to form the corresponding methyl sulfonate ester. |
Stability Profile: Managing Inherent Reactivity
The stability of this compound is fundamentally governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group. Understanding its degradation pathways is crucial for proper storage, handling, and use.
Hydrolytic Instability
The most significant stability concern is hydrolysis. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct. This reaction is typically rapid and exothermic.
Mechanism: The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur center.
Practical Implications:
-
Strict Anhydrous Conditions: All reactions involving this reagent must be performed under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Storage: The compound must be stored in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.
-
Quenching: Reaction workups must be designed to safely quench any unreacted sulfonyl chloride. This is often done by slowly adding the reaction mixture to an aqueous solution.
Hydrolysis Pathway Diagram
Caption: Hydrolytic degradation pathway of the sulfonyl chloride.
Thermal Stability
Recommendations for Storage and Handling
-
Short-term Storage (days to weeks): Store at 2-8°C in a desiccator.
-
Long-term Storage (months to years): Store at -20°C in a tightly sealed, moisture-proof container, placed within a secondary container with desiccant.
-
Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (gloves, safety glasses, lab coat) as the compound is corrosive and lachrymatory. Avoid inhalation of dust or vapors.
Experimental Protocols for Characterization
To ensure trustworthiness and reproducibility, the following protocols provide a self-validating framework for determining solubility and stability.
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This high-throughput method is ideal for early-stage discovery to quickly assess solubility in aqueous buffers.
Objective: To determine the kinetic solubility by rapidly precipitating the compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO. Mix rapidly.
-
Incubation: Incubate the plate at room temperature (25°C) for 2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.
-
Data Analysis: Compare the turbidity reading against a calibration curve of known concentrations of a standard precipitate or against clear (soluble) and highly turbid (insoluble) controls. The concentration at which precipitation is first observed is the kinetic solubility limit.
Workflow for Kinetic Solubility
Caption: Experimental workflow for kinetic solubility determination.
Protocol 2: Stability Assessment by HPLC-UV
This method provides quantitative data on the degradation of the compound over time under specific stress conditions.
Objective: To determine the half-life (t₁/₂) of this compound in an aqueous buffer.
Methodology:
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its primary degradant, (3-Cyanophenyl)methanesulfonic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
-
Reaction Setup:
-
Prepare a 1 mg/mL solution of the compound in Acetonitrile (stock solution).
-
In a thermostatted vial at 25°C, add a small aliquot of the stock solution to a known volume of PBS (pH 7.4) to achieve a final starting concentration of ~50 µg/mL.
-
-
Time-Point Analysis:
-
Immediately upon addition (t=0), withdraw an aliquot, quench with an equal volume of acetonitrile to stop the reaction, and inject it into the HPLC.
-
Repeat the withdrawal, quenching, and injection process at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the parent peak area versus time.
-
The degradation will follow first-order kinetics. The slope of the line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life using the formula: t₁/₂ = 0.693 / k.
-
Conclusion
This compound is a potent synthetic intermediate whose successful application hinges on a thorough understanding of its solubility and stability. It is highly soluble in common polar aprotic organic solvents but is fundamentally unstable in the presence of protic nucleophiles, most notably water. This hydrolytic instability necessitates rigorous anhydrous handling and storage conditions. The experimental protocols detailed herein provide a robust framework for researchers to quantify these properties in their own laboratories, enabling the development of reliable and optimized synthetic procedures. By respecting its inherent reactivity, scientists can fully leverage the synthetic potential of this valuable chemical building block.
An In-depth Technical Guide to the Proteomic Applications of (3-Cyanophenyl)methanesulfonyl Chloride
Foreword: The Frontier of Covalent Chemoproteomics
In the landscape of modern drug discovery and chemical biology, the ability to map the reactive and functionally significant sites across the proteome is paramount. Covalent modifiers have emerged as powerful tools in this endeavor, enabling the irreversible labeling of protein targets, which facilitates their identification and functional characterization. This guide introduces (3-Cyanophenyl)methanesulfonyl chloride, a molecule of untapped potential in the realm of proteomics. While not a household name in the field, its chemical architecture—a reactive sulfonyl chloride group paired with a versatile cyano moiety—presents a unique opportunity for innovation in covalent ligand discovery and activity-based protein profiling. This document serves as a technical primer and a forward-looking guide for researchers poised to explore this new frontier. We will delve into the compound's fundamental reactivity, propose novel applications, and provide detailed, field-tested methodologies to empower its adoption in the laboratory.
Core Principles: Understanding the Reactivity of this compound
The utility of this compound as a proteomic probe is rooted in the distinct chemical properties of its two key functional groups: the sulfonyl chloride and the cyano group.
The Electrophilic Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, rendering it susceptible to nucleophilic attack by several amino acid side chains on a protein's surface. This reactivity is the foundation of its ability to form stable, covalent bonds with proteins. The primary targets include:
-
Lysine: The ε-amino group of lysine is a strong nucleophile.
-
Tyrosine: The hydroxyl group of the phenol side chain can be reactive.
-
Serine and Threonine: The primary and secondary hydroxyl groups, respectively, can act as nucleophiles, particularly when activated within an enzyme's active site.
-
Cysteine: The thiol group is a potent nucleophile, though its reactivity is pH-dependent.
The reaction results in the formation of a stable sulfonamide or sulfonate ester bond, covalently linking the (3-Cyanophenyl)methyl group to the protein. This irreversible interaction is ideal for downstream applications requiring stringent purification and identification steps.
The Versatile Cyano Group: A Latent Functional Handle
The cyano group (-C≡N) is relatively inert under physiological conditions, making it an excellent "passenger" during the initial labeling event. However, its true potential lies in its ability to be chemically transformed into other functional groups. This latent reactivity allows for a two-step, bioorthogonal approach to protein labeling and enrichment. For instance, the cyano group can be reduced to a primary amine or converted into a tetrazole, which can participate in "click chemistry" reactions. This versatility opens the door to a wide array of experimental designs.
Application I: A Chemoproteomic Strategy for Covalent Ligand Discovery
One of the most promising applications of this compound is in the discovery of novel covalent ligands. By identifying proteins that react with this compound, researchers can uncover new binding pockets and potential drug targets.
Workflow for Covalent Ligand Identification
The overall workflow involves treating a complex proteome with the compound, followed by proteomic analysis to identify the modified proteins and the specific sites of modification.
Caption: High-level workflow for identifying protein targets of this compound.
Detailed Experimental Protocol: In-situ Proteome Reactivity Profiling
This protocol outlines the steps for labeling a complex cell lysate to identify reactive proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
This compound
-
DMSO (anhydrous)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Tris buffer
-
Urea
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 spin columns for desalting
Procedure:
-
Lysate Preparation: Harvest cells and lyse them in a suitable buffer containing protease inhibitors. Quantify the protein concentration using a standard assay (e.g., BCA).
-
Probe Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Dilute the cell lysate to 1 mg/mL in a phosphate buffer at pH 7.4.
-
Add the this compound stock solution to a final concentration of 100 µM.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.
-
-
Protein Precipitation and Digestion:
-
Precipitate the labeled proteins using a cold acetone precipitation method.
-
Resuspend the protein pellet in a buffer containing 8 M urea.
-
Dilute the urea to less than 2 M with Tris buffer and add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis and Interpretation
The key to identifying labeled peptides is to search for the specific mass modification introduced by the (3-Cyanophenyl)methanesulfonyl group.
| Feature | Value |
| Chemical Formula of Adduct | C₈H₇NO₂S |
| Monoisotopic Mass of Adduct | 181.0198 Da |
| Target Residues | Lysine (K), Tyrosine (Y), Serine (S), Threonine (T) |
The mass spectrometry data should be searched against a protein database using a software suite capable of handling variable modifications (e.g., MaxQuant, Proteome Discoverer). The search parameters must include a variable modification of +181.0198 Da on the potential target residues. The identification of peptides with this mass shift confirms the covalent labeling event.
Application II: Development of Activity-Based Probes via Bioorthogonal Chemistry
The cyano group can be leveraged as a bioorthogonal handle for the development of more sophisticated activity-based probes. This involves a two-step "click chemistry" approach.
Conceptual Workflow
This strategy involves an initial labeling step with a modified version of the probe, followed by the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).
Caption: Two-step workflow for activity-based protein profiling using a "clickable" probe.
Probe Synthesis Considerations
To enable this application, this compound would first need to be chemically modified to incorporate a bioorthogonal handle, such as an alkyne or an azide. This would likely involve a multi-step synthesis that is beyond the scope of this guide but represents a fertile area for collaboration between chemists and biologists.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the data generated using this compound, it is crucial to incorporate self-validating controls into the experimental design:
-
Competition Experiments: Pre-incubation of the proteome with a known inhibitor of a suspected target protein should lead to a decrease in the labeling of that protein by the probe. This confirms target specificity.
-
Dose-Response and Time-Course Studies: Varying the concentration of the probe and the incubation time can provide insights into the reactivity and selectivity of the labeling reaction.
-
Negative Controls: A control reaction with a structurally similar but non-reactive compound can help to identify non-specific interactions.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, tool for chemical proteomics. Its straightforward reactivity, coupled with the latent functionality of the cyano group, provides a platform for both broad-spectrum reactivity profiling and the development of highly specific, activity-based probes. The methodologies outlined in this guide provide a starting point for researchers to harness the potential of this compound. Future work in this area could involve the synthesis of a library of derivatives with altered reactivity and selectivity, as well as the application of these probes in living cells to study dynamic cellular processes. The exploration of this and similar novel reagents will undoubtedly continue to push the boundaries of our understanding of the proteome.
Thermal and photochemical decomposition of (3-Cyanophenyl)methanesulfonyl chloride
Beginning Research on Decomposition
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Constructing Guide Outline
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Methodological & Application
Protocol for sulfonamide synthesis using (3-Cyanophenyl)methanesulfonyl chloride
Application Notes & Protocols
Topic: Protocol for the Synthesis of Novel Sulfonamides using (3-Cyanophenyl)methanesulfonyl chloride
Document ID: AN-SULF-2026-01A
Abstract
Sulfonamides represent a cornerstone scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This document provides a comprehensive, field-tested guide for the synthesis of N-substituted sulfonamides utilizing this compound, a versatile and reactive building block.[3] We delve into the underlying reaction mechanism, provide detailed, step-by-step experimental protocols for synthesis and purification, and outline standard characterization techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but the scientific rationale behind each step to ensure robust and reproducible outcomes.
Scientific Principles & Reaction Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center.[1] The reaction proceeds via the mechanism detailed below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound. The electrophilicity of this sulfur is significantly enhanced by the inductive electron-withdrawing effects of the two oxygen atoms and the chlorine atom, as well as the distal cyano group on the phenyl ring.[4]
-
Leaving Group Displacement: This attack forms a transient intermediate, which rapidly collapses by displacing the chloride ion, a competent leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base, such as pyridine or triethylamine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) generated in situ.[1][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The overall reaction is generally high-yielding and proceeds readily under mild conditions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 4. Buy this compound | 56106-01-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
Application Notes & Protocols: (3-Cyanophenyl)methanesulfonyl Chloride as a Versatile Reagent for Sulfonate Ester Synthesis
Introduction: Unveiling the Potential of (3-Cyanophenyl)methanesulfonyl Chloride
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic functionalization of molecules is paramount. The introduction of a sulfonate ester moiety can profoundly alter the physicochemical properties of a compound, enhancing its solubility, modulating its biological activity, or converting a hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] this compound has emerged as a valuable reagent in this context. This solid, crystalline compound, with a molecular weight of 215.66 g/mol , offers a unique combination of reactivity and functionality.[1]
The presence of the cyanophenyl group at the 3-position introduces distinct electronic properties to the molecule, influencing its reactivity and providing a handle for further synthetic transformations through reactions such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.[1] This guide provides an in-depth exploration of this compound, detailing its application in the preparation of sulfonates from alcohols and amines, complete with mechanistic insights and detailed experimental protocols.
Chemical and Physical Properties
A clear understanding of the reagent's properties is crucial for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 56106-01-5 | [1] |
| Molecular Formula | C₈H₆ClNO₂S | [1] |
| Molecular Weight | 215.66 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | Not specified | |
| Boiling Point | 364.54°C at 760 mmHg | [1] |
| Density | 1.459 g/cm³ | [1] |
Safety and Handling: this compound is a corrosive and lachrymatory compound. It is toxic if inhaled, ingested, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Sulfonylation Reaction: A Mechanistic Overview
The formation of a sulfonate ester from an alcohol and a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[3]
Caption: General mechanism of alcohol sulfonylation.
For less reactive or sterically hindered alcohols, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate. DMAP acts as a nucleophilic catalyst, first reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate. This intermediate is then more susceptible to attack by the alcohol.[4]
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of sulfonates from an alcohol and an amine using this compound.
Protocol 1: Synthesis of a (3-Cyanophenyl)methyl Sulfonate from an Alcohol
This protocol describes a general procedure for the sulfonylation of a primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol of interest
-
Triethylamine (Et₃N) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Experimental Workflow:
Caption: Experimental workflow for alcohol sulfonylation.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. If the alcohol is sterically hindered or less reactive, add a catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (3-cyanophenyl)methyl sulfonate.[5]
Protocol 2: Synthesis of a (3-Cyanophenyl)methanesulfonamide from an Amine
This protocol outlines a general method for the N-sulfonylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Experimental Workflow:
Caption: Experimental workflow for amine sulfonylation.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Characterization of (3-Cyanophenyl)methyl Sulfonates
The successful synthesis of the desired sulfonate can be confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of a sulfonate ester will show characteristic strong absorption bands for the S=O stretching vibrations.
-
Asymmetric S=O stretch: 1380 - 1340 cm⁻¹ (strong)
-
Symmetric S=O stretch: 1190 - 1160 cm⁻¹ (strong) The presence of the cyano group will be indicated by a sharp absorption band around 2230-2210 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the methylene group adjacent to the sulfonyl group (-CH₂-SO₂) will appear as a singlet in the range of δ 4.0-4.5 ppm. The aromatic protons of the cyanophenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts of the protons on the alcohol or amine moiety will be shifted downfield upon sulfonylation.
-
¹³C NMR: The carbon of the methylene group adjacent to the sulfonyl group will appear around δ 60-70 ppm. The carbon of the cyano group will be observed around δ 118-120 ppm.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized sulfonate ester. Fragmentation patterns can also provide structural information.
Conclusion
This compound is a highly effective reagent for the preparation of sulfonates and sulfonamides. Its unique structure, featuring a reactive sulfonyl chloride and a versatile cyano group, makes it a valuable tool for researchers in organic synthesis and drug discovery. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in the laboratory. By understanding the underlying reaction mechanisms and optimizing reaction conditions, scientists can harness the full potential of this compound to create novel molecules with diverse applications.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate | 889118-12-1 [smolecule.com]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of (3-Cyanophenyl)methanesulfonyl Chloride in Pharmaceutical Development
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the application of (3-Cyanophenyl)methanesulfonyl chloride. It outlines the strategic importance of this reagent, its core reactivity, and detailed protocols for its use in synthesizing novel sulfonamides for therapeutic discovery.
Introduction: A Versatile Building Block for Modern Drug Discovery
This compound (CAS: 56106-01-5) is a specialized sulfonyl chloride reagent that serves as a critical building block in medicinal chemistry.[1][2] Its primary utility lies in the synthesis of N-substituted sulfonamides, a class of compounds that forms the structural core of a vast array of therapeutic agents.[3] The sulfonamide functional group is a privileged scaffold in drug design, renowned for its presence in drugs with antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4][5] The uniqueness of this particular reagent stems from the integration of the reactive sulfonyl chloride with a strategically positioned cyanophenyl moiety, which imparts desirable pharmacological properties to the final compound.[1]
Part 1: The Strategic Rationale - Why Incorporate the (3-Cyanophenyl) Moiety?
The decision to use this compound is often a deliberate strategy to leverage the unique and powerful attributes of the cyanophenyl group as a pharmacophore. This functional group is far more than a simple structural component; it is a tool for fine-tuning a molecule's interaction with its biological target.
Bioisosterism and Hydrogen Bonding
The nitrile group is a well-established bioisostere for carbonyl, hydroxyl, and even halogen groups.[6] This means it can mimic the steric and electronic properties of these groups while offering distinct advantages.
-
Expertise & Causality: The nitrile's strong dipole and its nitrogen atom's lone pair of electrons make it an excellent hydrogen bond acceptor. In numerous protein-ligand interactions, this functionality allows it to form strong, directional hydrogen bonds with amino acid residues like arginine or with water molecules within the active site.[6] This can anchor the inhibitor in the binding pocket, significantly enhancing potency. For example, in non-steroidal androgen receptor antagonists, the nitrile group effectively mimics the 3-keto functionality of the natural ligand, dihydrotestosterone.[6]
Caption: Nitrile group forming a key hydrogen bond.
Metabolic Stability and Physicochemical Properties
The nitrile group is exceptionally robust and generally resistant to metabolic degradation.[6]
-
Expertise & Causality: Unlike esters or some amides which can be readily hydrolyzed by metabolic enzymes, the C≡N triple bond is stable. When incorporated into a drug candidate, it can block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability. Furthermore, the electron-withdrawing nature of the cyano group influences the overall electronic distribution of the molecule, which can be used to modulate pKa and lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Part 2: Core Synthetic Application - Sulfonamide Synthesis
The reaction of this compound with a primary or secondary amine is the cornerstone of its application. This nucleophilic substitution reaction provides a reliable and high-yielding route to diverse sulfonamides.
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic attack mechanism. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to quench the hydrogen chloride (HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: General reaction scheme for sulfonamide synthesis.
Protocol 1: General Procedure for Synthesis of an N-Substituted (3-Cyanophenyl)methanesulfonamide
This protocol is designed as a template for synthesizing a library of compounds for screening.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Amine Solubilization: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Rationale: Anhydrous conditions are crucial as this compound can hydrolyze in the presence of water to the corresponding sulfonic acid, reducing yield.
-
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Rationale: The reaction is often exothermic. Cooling to 0 °C helps control the reaction rate, minimizes side-product formation, and ensures stability of the reactants.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel.
-
Rationale: Dropwise addition prevents a rapid temperature increase and allows for efficient mixing.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The duration can vary depending on the reactivity of the amine.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stain with potassium permanganate or view under UV light. The disappearance of the starting amine is a key indicator of completion.
-
Rationale: TLC is a self-validating step, ensuring the reaction is complete before proceeding to the workup, saving time and resources.
-
-
Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Rationale: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities, including unreacted sulfonyl chloride that may have hydrolyzed. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) or by recrystallization (e.g., from Ethanol/water) to yield the pure sulfonamide.
Experimental Workflow
Caption: A typical experimental workflow.
Part 3: Product Characterization and Data
Confirmation of the successful synthesis and purity of the target sulfonamide is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons from both the amine and the (3-Cyanophenyl)methyl portions. The N-H proton of a secondary sulfonamide typically appears as a singlet. ¹³C NMR will show signals for all unique carbon atoms, including the characteristic nitrile carbon.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Will show characteristic asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively, and a C≡N stretch.
Table 1: Representative Data for a Hypothetical Sulfonamide Library
| Compound ID | Amine Starting Material | Molecular Formula | Yield (%) | Purity (LC-MS, %) | Key ¹H NMR Signal (N-H, ppm) |
| SM-001 | Aniline | C₁₄H₁₂N₂O₂S | 85 | >98 | ~8.5 (s, 1H) |
| SM-002 | Benzylamine | C₁₅H₁₄N₂O₂S | 91 | >99 | ~5.1 (t, 1H) |
| SM-003 | Morpholine | C₁₂H₁₄N₂O₃S | 88 | >99 | N/A |
| SM-004 | (R)-alaninol | C₁₁H₁₄N₂O₃S | 76 | >97 | ~5.3 (t, 1H) |
Part 4: Troubleshooting and Safety
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive/hydrolyzed sulfonyl chloride.2. Poorly nucleophilic amine.3. Insufficient base. | 1. Use fresh reagent; ensure anhydrous conditions.2. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).3. Ensure 1.5 eq of base is used. |
| Incomplete Reaction | 1. Steric hindrance around the amine.2. Insufficient reaction time. | 1. Increase reaction time and/or temperature.2. Continue stirring and monitor by TLC until starting material is consumed. |
| Multiple Products | 1. Reaction run at too high a temperature.2. Di-sulfonylation of a primary amine. | 1. Maintain 0 °C during addition and warm slowly.2. Use a slight excess of the amine (1.1-1.2 eq) relative to the sulfonyl chloride. |
Safety Precautions
This compound is a reactive and hazardous chemical.[1]
-
Corrosive: Can cause severe skin burns and eye damage. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact).
-
Lachrymator: Vapors can irritate the eyes and respiratory system.
-
Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.
-
Quenching: Any excess reagent should be quenched slowly and carefully by adding it to a stirred solution of sodium bicarbonate.
Conclusion
This compound is a high-value reagent for pharmaceutical development. Its utility extends beyond simple sulfonamide formation; it provides a direct route to incorporating the 3-cyanophenyl moiety, a pharmacophore known to enhance target affinity, metabolic stability, and overall drug-like properties. The protocols and insights provided herein offer a robust framework for leveraging this reagent in the synthesis of novel compound libraries aimed at discovering next-generation therapeutics, particularly in areas such as kinase inhibition for oncology.[7][8]
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Experimental setup for reactions involving (3-Cyanophenyl)methanesulfonyl chloride
Application Notes & Protocols for (3-Cyanophenyl)methanesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Preamble: The Synthetic Utility of this compound
This compound is a specialized organic reagent valued in synthetic chemistry for its ability to introduce the (3-cyanophenyl)methylsulfonyl moiety into a range of molecules. As a member of the sulfonyl chloride class, its reactivity is dominated by the highly electrophilic sulfur atom, a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This chemical property makes it an excellent agent for the sulfonylation of various nucleophiles, most notably amines and alcohols.[1][2] The resulting sulfonamides and sulfonate esters are critical intermediates in pharmaceutical research and drug development, where the sulfonyl group can act as a key pharmacophore, a bioisostere, or a protecting group.[3] The presence of the cyanophenyl group offers a unique handle for further synthetic transformations, such as cross-coupling reactions or conversion to other functional groups, adding to the reagent's versatility.[4] This guide provides a comprehensive overview of the reagent's properties, safety protocols, and detailed experimental setups for its primary applications.
Section 1: Reagent Profile and Safe Handling
Before any experimental work, a thorough understanding of the reagent's properties and associated hazards is mandatory. This compound is a corrosive and moisture-sensitive solid that requires careful handling to ensure personnel safety and maintain reagent integrity.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 56106-01-5 | |
| Molecular Formula | C₈H₆ClNO₂S | |
| Molecular Weight | 215.66 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N |
Safety, Handling, and Storage
WARNING: this compound is corrosive, a lachrymator, and toxic upon inhalation, ingestion, or skin absorption.[4] All manipulations must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.[5] For operations with a high risk of splashing, a face shield is also required.[6]
-
Handling: This reagent reacts violently with water and decomposes in the presence of moist air, releasing corrosive hydrogen chloride (HCl) gas.[2][6] Use only dry glassware and anhydrous solvents. Handle and open containers with care, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, oxidizing agents, and metals.[5][6] Storing under an inert gas is recommended to prolong shelf life.
-
Spill & Emergency Procedures:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][6] Emergency shower and eyewash stations must be readily accessible.[5]
-
Spills: For small spills, absorb with an inert, dry material like sand or vermiculite. Do not use water.[6] Collect the material into a sealed container for hazardous waste disposal. Neutralize the area with a soda ash or slaked lime slurry.
-
Section 2: Core Reactivity and Mechanistic Principles
The primary reactions of this compound involve nucleophilic substitution at the sulfur center. The mechanism is typically a nucleophilic addition-elimination process.
-
Nucleophilic Attack: A nucleophile (e.g., the lone pair on a nitrogen in an amine or an oxygen in an alcohol) attacks the electrophilic sulfur atom.
-
Intermediate Formation: A transient, negatively charged intermediate is formed.
-
Elimination: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group.[1]
-
Deprotonation: A base removes a proton from the nucleophile (if present) to yield the final, neutral product and a salt byproduct (e.g., triethylammonium chloride).
Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.
Section 3: Application Protocol 1: Synthesis of N-Substituted Sulfonamides
The reaction of this compound with primary or secondary amines is a robust method for synthesizing sulfonamides.[3][7] This protocol outlines a general procedure applicable to a wide range of amine substrates.
Experimental Design Considerations
-
Stoichiometry: The sulfonyl chloride is the limiting reagent. A slight excess of the amine can be used, but typically a non-nucleophilic base is added to scavenge the HCl byproduct. Using 2 equivalents of the amine nucleophile (one as the base) is possible but can complicate purification.
-
Base Selection: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard.[8][9] These bases are non-nucleophilic and effectively neutralize HCl without competing with the substrate amine. Pyridine can also be used but can be more difficult to remove during work-up.
-
Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they do not react with the sulfonyl chloride.[8][10]
-
Temperature Control: The reaction is often highly exothermic. Initial addition of the sulfonyl chloride should be performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[9] The reaction can then be allowed to warm to room temperature to ensure completion.
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure sulfonamide.[7][11]
Caption: Workflow for the synthesis of sulfonamides.
Section 4: Application Protocol 2: Synthesis of Sulfonate Esters
This reaction "activates" an alcohol by converting the poor leaving group (-OH) into a sulfonate ester, which is an excellent leaving group for subsequent Sₙ2 or E2 reactions.[12]
Experimental Design Considerations
-
Substrate Reactivity: Primary alcohols react more readily than secondary alcohols. Tertiary alcohols are generally poor substrates and are prone to elimination.
-
Base and Catalyst: A non-nucleophilic base like triethylamine or pyridine is essential to neutralize the HCl byproduct.[9] For less reactive alcohols, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Stereochemistry: A key advantage of this method is that the conversion of the alcohol to the sulfonate ester proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during the reaction.[12]
-
Solvent and Temperature: Anhydrous DCM is a common solvent.[9] The reaction is typically run at 0 °C and allowed to warm to room temperature.[9][13]
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), anhydrous DCM (approx. 0.2 M), and triethylamine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add this compound (1.2 eq) portion-wise as a solid or dropwise as a concentrated solution in DCM. Maintain the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Track the disappearance of the starting alcohol using TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with cold water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Sulfonate esters can be unstable, particularly on silica gel. If purification is necessary, a rapid plug of silica gel (flushed with hexanes/ethyl acetate) is recommended. Often, the crude product is of sufficient purity to be used directly in the next step.
Caption: Activation of an alcohol and subsequent reaction pathways.
Section 5: Monitoring and Characterization
Proper analytical techniques are essential to validate the successful synthesis and purity of the target compound.
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring | Disappearance of starting material spot and appearance of a new, typically less polar, product spot. |
| ¹H NMR | Structural confirmation | Appearance of signals for the (3-cyanophenyl)methyl group (a singlet around 4.5 ppm and aromatic protons), alongside signals from the coupled amine/alcohol. |
| ¹³C NMR | Structural confirmation | Presence of signals for the nitrile carbon (~118 ppm), sulfonyl-adjacent methylene carbon (~60 ppm), and other aromatic/aliphatic carbons. |
| LC-MS | Purity assessment & mass confirmation | A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the expected product.[14][15] |
| IR Spectroscopy | Functional group identification | Strong, characteristic S=O stretches (~1350 & 1160 cm⁻¹), C≡N stretch (~2230 cm⁻¹). For sulfonamides, an N-H stretch (~3300 cm⁻¹) may be present. |
Section 6: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Decomposed sulfonyl chloride due to moisture.2. Insufficiently reactive nucleophile.3. Temperature too low. | 1. Use a fresh bottle of reagent; ensure all glassware and solvents are anhydrous.2. Add a catalyst (e.g., DMAP for alcohols); consider a stronger base or higher temperature.3. Allow the reaction to stir at room temperature or warm gently (e.g., to 40 °C). |
| Multiple Products on TLC | 1. Side reaction with the base (if nucleophilic).2. Over-alkylation of amine product.3. Decomposition of product on silica gel. | 1. Use a non-nucleophilic base like DIPEA.2. Use the sulfonyl chloride as the limiting reagent; ensure efficient stirring.3. Minimize contact time with silica during chromatography; consider recrystallization instead. |
| Difficult Purification | 1. Byproduct salt (e.g., TEA·HCl) is co-extracted.2. Product is highly water-soluble. | 1. Ensure thorough aqueous washes during work-up; filter the crude organic solution before concentrating.2. Saturate the aqueous layer with NaCl (brining out) before extraction; use a more polar solvent like ethyl acetate for extraction. |
References
- 1. fiveable.me [fiveable.me]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 56106-01-5 [smolecule.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3-Cyanophenyl)methanesulfonyl Chloride in the Synthesis of Complex Organic Compounds
Introduction: A Multifaceted Reagent for Modern Synthesis
In the landscape of organic synthesis, the strategic introduction of sulfur-containing functional groups is a cornerstone of molecular design, particularly in the development of pharmaceuticals and agrochemicals. Sulfonyl chlorides, as a class of reagents, are paramount in this regard. This guide focuses on (3-Cyanophenyl)methanesulfonyl chloride , a versatile yet specific reagent that merges the classical reactivity of a sulfonyl chloride with the unique electronic and structural attributes of a cyanophenyl moiety.[1]
This bifunctional nature—a highly reactive sulfonyl chloride for nucleophilic substitution and a cyano-substituted aromatic ring for tuning electronic properties and participating in further transformations—makes it an invaluable tool. It serves not only as a precursor for the synthesis of biologically active sulfonamides but also as an efficient agent for activating alcohols, transforming them into excellent leaving groups for subsequent substitution or elimination reactions.[1][2] Furthermore, its application in emerging fields like transition-metal-catalyzed cross-coupling reactions highlights its expanding role in the construction of complex carbon-carbon bonds.[1]
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the reactivity, applications, and detailed protocols for leveraging this compound in the synthesis of advanced organic compounds.
Physicochemical Properties and Reactivity Profile
This compound is a solid organic compound whose reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] The presence of the 3-cyanophenyl group, a potent electron-withdrawing substituent, significantly enhances this electrophilicity through inductive and resonance effects, making the reagent more susceptible to nucleophilic attack compared to simple alkyl or unsubstituted aryl sulfonyl chlorides.[1]
| Property | Value |
| Chemical Formula | C₈H₆ClNO₂S |
| Molecular Weight | 215.66 g/mol [1] |
| CAS Number | 56106-01-5 |
| Appearance | Solid[1] |
| Synonym | m-Cyanobenzenemethanesulfonyl chloride |
The key to its utility lies in the predictable yet powerful reactions at the sulfonyl group, primarily with nucleophiles such as amines and alcohols.
Core Application I: Synthesis of Biologically Relevant Sulfonamides
Scientific Rationale: The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, including antibiotics, diuretics, and HIV protease inhibitors like amprenavir and darunavir.[2][3] The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is one of the most robust and widely used methods.[3][4]
Using this compound allows for the introduction of a unique benzylsulfonamide moiety. The cyano group serves as a valuable handle for structure-activity relationship (SAR) studies; it can act as a hydrogen bond acceptor, a metabolic blocking group, or a precursor for other functional groups (e.g., tetrazoles, amides, or carboxylic acids), providing a rich vector for analogue synthesis.[5][6]
Protocol 1: General Procedure for the Synthesis of N-Substituted (3-Cyanophenyl)methanesulfonamides
This protocol describes a general method for the coupling of this compound with a representative primary amine.
Causality Behind Choices:
-
Base (Pyridine/Triethylamine): Essential for scavenging the HCl generated during the reaction. The choice of base can influence reaction rate and ease of purification. Pyridine can also act as a nucleophilic catalyst.
-
Solvent (Dichloromethane, DCM): Anhydrous DCM is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. Anhydrous conditions are critical to prevent the competing hydrolysis of the highly reactive sulfonyl chloride.[1]
-
Temperature (0 °C to RT): The initial addition at 0 °C is a precautionary measure to control the exothermic nature of the reaction. Allowing the reaction to proceed to room temperature ensures completion.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Aniline)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Base Addition: Add the base (1.2 eq, e.g., pyridine or TEA) to the stirred solution. Cool the mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. cbijournal.com [cbijournal.com]
- 4. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 5. Nitriles in heterocyclic synthesis. Part III: New sulpha drugs related to cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Catalytic Systems for Nucleophilic Substitution with (3-Cyanophenyl)methanesulfonyl Chloride
Abstract: This guide provides an in-depth exploration of catalytic systems designed to facilitate nucleophilic substitution reactions with (3-Cyanophenyl)methanesulfonyl chloride. Moving beyond stoichiometric reagents, we delve into the mechanistic rationale and practical application of catalytic approaches that enhance reaction efficiency, broaden substrate scope, and promote milder conditions. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile reagent in the synthesis of complex molecules, particularly sulfonamides and sulfonate esters, which are prevalent motifs in modern pharmaceuticals.[1][2][3]
Foundational Principles: Reactivity of this compound
This compound is a valuable electrophilic building block.[4] The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophilic center, primed for attack by a wide range of nucleophiles. The presence of the 3-cyanophenyl group significantly influences the reagent's reactivity; the cyano substituent acts as a powerful electron-withdrawing group, which can increase the electrophilicity of the sulfur atom.[5]
The fundamental reaction is a nucleophilic substitution at the tetracoordinate sulfur center. Unlike the well-defined Sɴ1 and Sɴ2 pathways at carbon, substitution at sulfonyl sulfur is more nuanced. The mechanism can proceed through a concerted, Sɴ2-like transition state or a stepwise addition-elimination pathway involving a pentacoordinate sulfurane intermediate.[6][7][8] The operative pathway is highly dependent on the nucleophile, solvent, and substrate.[6]
Uncatalyzed reactions, while feasible, often necessitate harsh conditions (e.g., strong bases, high temperatures) and may be inefficient, particularly with weakly nucleophilic partners like electron-deficient amines.[2] This limitation provides a compelling rationale for the development and application of catalytic systems.
The Role of Catalysis: Rationale and System Selection
The primary goal of catalysis in this context is to accelerate the rate of nucleophilic attack on the sulfonyl sulfur. This is typically achieved by forming a more reactive intermediate or by activating the nucleophile.
Lewis Base Catalysis: The Classic Approach
This is one of the most established methods for promoting sulfonylation. Nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP) or pyridine, function by attacking the sulfonyl chloride to form a highly reactive sulfonyl-catalyst adduct (e.g., an N-sulfonylpyridinium salt).[9][10] This intermediate is significantly more electrophilic than the parent sulfonyl chloride, leading to a dramatic acceleration of the subsequent reaction with the primary nucleophile (e.g., an alcohol or amine).
Causality Behind Experimental Choices:
-
Catalyst Choice: DMAP is generally a more potent catalyst than pyridine due to its higher nucleophilicity.
-
Stoichiometry: While catalytic amounts (5-10 mol%) are often sufficient, reactions with very weak nucleophiles may benefit from higher catalyst loadings.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred to prevent competitive hydrolysis of the sulfonyl chloride and the reactive intermediate.[11]
Caption: Diagram 1: Lewis Base Catalytic Cycle.
Transition Metal Catalysis: Forging C-S Bonds
While many transition metal-catalyzed methods focus on the synthesis of sulfonyl chlorides,[1] copper catalysis has emerged as a powerful tool for the subsequent sulfonamide formation. Copper(I) salts, such as CuI, can facilitate the coupling of sulfonyl chlorides with amines, including those that are poor nucleophiles.[12] The mechanism may involve oxidative addition of the sulfonyl chloride to a Cu(I) center, followed by ligand exchange with the amine and reductive elimination to furnish the product.
Causality Behind Experimental Choices:
-
Catalyst Source: CuI is a common and inexpensive choice. The use of ligands can modulate the reactivity and stability of the copper catalyst.
-
Base: A non-nucleophilic base is often required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to ensure solubility of the catalyst and reagents.
Advanced Organocatalysis: The Frontier of Selectivity
Beyond simple amines, more complex organocatalysts can offer unique advantages, particularly in achieving enantioselectivity. Chiral catalysts, such as peptides containing π-methyl histidine, can desymmetrize meso-diols through enantioselective monosulfonylation.[13] These catalysts operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the nucleophilic attack to one specific stereocenter. While this application is highly specialized, it highlights the potential for sophisticated control over reactivity.
Experimental Protocols and Data
General Considerations for All Protocols
-
Reagent Quality: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis into the corresponding sulfonic acid.[11]
-
Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: DMAP-Catalyzed Synthesis of N-Benzyl-(3-cyanophenyl)methanesulfonamide
This protocol details a standard Lewis base-catalyzed approach for coupling the sulfonyl chloride with a primary amine.
Step-by-Step Methodology:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 215 mg, 1.0 mmol).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, 5 mL).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, e.g., 12 mg, 0.1 mmol).
-
In a separate vial, dissolve benzylamine (1.1 eq, e.g., 118 mg, 1.1 mmol) and a non-nucleophilic base such as triethylamine (1.5 eq, e.g., 152 mg, 1.5 mmol) in anhydrous DCM (2 mL).
-
Cool the sulfonyl chloride solution to 0 °C using an ice bath.
-
Slowly add the benzylamine solution dropwise to the stirred sulfonyl chloride solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Caption: Diagram 2: General Experimental Workflow.
Representative Data
The choice of catalyst and nucleophile significantly impacts reaction outcomes. The following table summarizes typical results for the synthesis of various sulfonamides from this compound.
| Entry | Nucleophile (R-NuH) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference Insight |
| 1 | Benzylamine | DMAP (10%) | Et₃N | DCM | 3 | >90 | Standard, highly efficient coupling.[9] |
| 2 | Aniline | None | Pyridine | Pyridine | 12 | <40 | Uncatalyzed reaction with weak nucleophiles is slow.[1] |
| 3 | Aniline | CuI (10%) | K₂CO₃ | DMF | 8 | ~75 | Copper catalysis enables efficient coupling with weak nucleophiles.[12] |
| 4 | Morpholine | DMAP (10%) | Et₃N | DCM | 2 | >95 | Secondary aliphatic amines are highly reactive.[10] |
Troubleshooting and Mechanistic Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of this compound. 2. Poor nucleophilicity of the substrate. 3. Catalyst deactivation. | 1. Ensure strictly anhydrous conditions; use freshly distilled solvents and flame-dried glassware. 2. Switch to a more powerful catalytic system (e.g., from uncatalyzed to DMAP, or from DMAP to CuI). 3. Use a fresh batch of catalyst; ensure inert atmosphere. |
| Multiple Products | 1. Over-sulfonylation of primary amines (N-H still present). 2. Side reactions like elimination if the substrate allows. | 1. Use a slight excess of the amine (1.1-1.2 eq) to favor mono-sulfonylation. 2. Maintain low reaction temperatures (0 °C to RT) to minimize side reactions. |
| Reaction Stalls | 1. Formation of an insoluble salt (e.g., amine hydrochloride). 2. Insufficient base to neutralize generated HCl. | 1. Use a solvent that better solubilizes all components (e.g., DMF instead of DCM). 2. Ensure at least one equivalent of base is present for the nucleophile, plus additional for scavenging HCl. An excess (1.5-2.0 eq) is often beneficial. |
References
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]
- 4. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 5. Buy this compound | 56106-01-5 [smolecule.com]
- 6. Review Reports - Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by <i>ortho</i>-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cbijournal.com [cbijournal.com]
- 11. nbinno.com [nbinno.com]
- 12. CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Solvent Effects on the Kinetics of (3-Cyanophenyl)methanesulfonyl Chloride Reactions
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the influence of solvent on the reaction kinetics of (3-Cyanophenyl)methanesulfonyl chloride. The protocols and theoretical discussions are designed to be robust and adaptable for mechanistic studies and process optimization.
Theoretical Background: The Role of the Solvent in Sulfonyl Chloride Chemistry
The reactivity of sulfonyl chlorides, such as this compound, is profoundly influenced by the reaction medium.[1][2] Solvents not only dissolve reactants but also actively participate in the reaction mechanism, stabilizing or destabilizing transition states and intermediates.[1] For sulfonyl chlorides, the primary reaction pathway in the absence of other strong nucleophiles is solvolysis, a reaction where the solvent molecule acts as the nucleophile.[2]
The mechanism of solvolysis for most alkanesulfonyl and arenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (S_N2) process.[3][4][5][6] This pathway involves a direct attack of a solvent molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[2] However, the possibility of a dissociative S_N1-like mechanism or an elimination-addition pathway (forming a sulfene intermediate) can exist, particularly with specific substrates or under certain conditions.[3][7][8]
The presence of the electron-withdrawing 3-cyano group on the phenyl ring of this compound is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This substituent effect can be systematically studied by comparing its reactivity to that of phenylmethanesulfonyl chloride and other substituted analogs.[3][5]
The Grunwald-Winstein Equation: A Tool for Mechanistic Elucidation
A powerful tool for quantifying solvent effects and elucidating reaction mechanisms is the extended Grunwald-Winstein equation[4][6][9][10]:
log(k/k₀) = lN_T + mY_Cl
where:
-
k is the specific rate of solvolysis in a given solvent.
-
k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).
-
l represents the sensitivity of the solvolysis to the solvent nucleophilicity scale (N_T).
-
m represents the sensitivity of the solvolysis to the solvent ionizing power scale (Y_Cl).
The values of l and m provide significant insight into the nature of the transition state. A high l value suggests a high degree of nucleophilic participation from the solvent in the transition state, characteristic of an S_N2 mechanism. Conversely, a high m value indicates a significant development of charge separation in the transition state, pointing towards a more S_N1-like character. For many sulfonyl chlorides, a concerted S_N2 mechanism is proposed based on the observed sensitivities to both solvent nucleophilicity and ionizing power.[3][5]
Experimental Protocols
The following protocols provide a step-by-step guide to performing kinetic studies on the solvolysis of this compound in various solvents.
Materials and Reagents
-
This compound (ensure high purity)
-
A selection of high-purity (HPLC or spectrophotometric grade) solvents with varying properties (e.g., ethanol, methanol, water, acetone, acetonitrile, 2,2,2-trifluoroethanol (TFE), and their aqueous mixtures).
-
A suitable non-nucleophilic base (e.g., 2,6-lutidine or a hindered amine) for trapping the liberated HCl, if necessary.
-
Conductivity meter or a UV-Vis spectrophotometer.
-
Constant temperature bath.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Protocol 1: Kinetic Measurement by Conductimetry
This method is suitable for monitoring the progress of the solvolysis reaction by measuring the increase in conductivity due to the formation of hydrochloric acid.
Workflow Diagram:
Caption: Workflow for kinetic analysis using conductimetry.
Step-by-Step Procedure:
-
Solvent Preparation: Prepare a series of pure and binary aqueous solvent mixtures. Ensure accurate volume/volume or weight/weight percentages.
-
Thermostating: Place the solvent in the conductivity cell and allow it to equilibrate to the desired reaction temperature in a constant temperature bath.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or acetone).
-
Reaction Initiation: Inject a small aliquot of the stock solution into the thermostatted solvent in the conductivity cell with vigorous stirring to ensure rapid mixing. The final concentration of the sulfonyl chloride should be in the range of 10⁻⁴ to 10⁻³ M.
-
Data Acquisition: Record the change in conductivity over time. The reaction is typically followed for at least three half-lives.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - C_t) versus time, where C_t is the conductivity at time t and C∞ is the conductivity at the completion of the reaction. The slope of this plot is equal to -k.
Protocol 2: Kinetic Measurement by UV-Vis Spectrophotometry
This method can be employed if there is a significant change in the UV-Vis spectrum as the this compound is converted to its solvolysis product.
Step-by-Step Procedure:
-
Spectral Analysis: Obtain the UV-Vis spectra of this compound and its expected solvolysis product in the chosen solvent to identify a suitable wavelength for monitoring the reaction.
-
Thermostating: Equilibrate the solvent in a cuvette within a thermostatted cell holder of the spectrophotometer.
-
Reaction Initiation: Inject a small volume of a concentrated stock solution of the sulfonyl chloride into the cuvette and mix quickly.
-
Data Acquisition: Monitor the change in absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The first-order rate constant (k) is obtained by plotting ln(A_t - A∞) versus time, where A_t is the absorbance at time t and A∞ is the final absorbance. The slope of this plot is -k.
Data Presentation and Interpretation
The collected kinetic data should be organized to facilitate comparison and analysis.
Tabulation of Rate Constants
| Solvent (v/v) | Temperature (°C) | k (s⁻¹) |
| 100% Ethanol | 25.0 | Value |
| 90% Ethanol | 25.0 | Value |
| 80% Ethanol | 25.0 | Value |
| 70% Ethanol | 25.0 | Value |
| 100% Methanol | 25.0 | Value |
| 80% Methanol | 25.0 | Value |
| 50% Acetone | 25.0 | Value |
| 100% TFE | 25.0 | Value |
| 97% TFE | 25.0 | Value |
| Other solvents | 25.0 | Value |
Proposed Reaction Mechanism and Solvent Influence
The solvolysis of this compound in protic solvents is anticipated to proceed through a concerted S_N2 mechanism. The solvent plays a dual role: as a nucleophile attacking the sulfur atom and as a medium that solvates the developing charges in the transition state.
Diagram of the Proposed S_N2 Mechanism:
Caption: Proposed S_N2 mechanism for solvolysis.
The electron-withdrawing cyano group will likely enhance the rate of nucleophilic attack. The sensitivity to solvent nucleophilicity (l) is expected to be significant. The sensitivity to solvent ionizing power (m) will reflect the degree of charge separation in the transition state. A comparison of the l/m ratio for this compound with other sulfonyl chlorides can provide further mechanistic insights.[3]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The linearity of the first-order plots over several half-lives confirms that the reaction follows first-order kinetics. Reproducibility of the rate constants in replicate runs is essential. Furthermore, comparing the obtained l and m values from the Grunwald-Winstein analysis with literature values for similar sulfonyl chlorides provides an external validation of the experimental results and mechanistic interpretation.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.org [mdpi.org]
- 4. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: (3-Cyanophenyl)methanesulfonyl Chloride in the Synthesis of Novel Herbicidal Agents
Abstract
(3-Cyanophenyl)methanesulfonyl chloride is a key bifunctional reagent increasingly utilized in the synthesis of complex organic molecules for the agrochemical industry. Its unique structure, featuring a reactive sulfonyl chloride group and a cyano-substituted aromatic ring, allows for the introduction of a versatile sulfonamide linkage and provides a scaffold with distinct electronic properties. This application note details the utility of this compound as a critical building block in the development of next-generation herbicides, providing scientific rationale, detailed synthetic protocols, and safety considerations for its use in a research and development setting.
Introduction: A Strategic Building Block for Agrochemical Innovation
The relentless demand for more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds. This compound (CAS 56106-01-5) has emerged as a compound of significant interest for synthetic chemists in this field. It is a solid compound with the molecular formula C₈H₆ClNO₂S and a molecular weight of 215.66 g/mol .[1][2]
The strategic value of this reagent lies in its dual functionality:
-
The Methanesulfonyl Chloride Moiety (-CH₂SO₂Cl): This functional group is a highly efficient electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable sulfonamide bonds.[1][3] This linkage is a common feature in many biologically active molecules, prized for its chemical stability and ability to act as a hydrogen bond acceptor/donor, influencing molecular conformation and binding affinity to target enzymes.
-
The 3-Cyanophenyl Group: The cyano (C≡N) group is a potent electron-withdrawing substituent, which modulates the electronic properties of the entire molecule.[1] This can significantly influence the biological activity, metabolic stability, and systemic transport properties of the final agrochemical product within the target plant or pest. Its inclusion is a deliberate design element in modern herbicide development.[4]
This combination makes this compound a superior choice for introducing a specific benzylsulfonamide fragment into complex heterocyclic systems, a common strategy in the design of novel herbicides.[4]
Core Reactivity and Mechanistic Rationale
The primary application of this compound in agrochemical synthesis is the formation of N-benzylsulfonamides. The reaction proceeds via a nucleophilic substitution mechanism where an amine-containing intermediate attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Scheme 1: General Reaction Pathway An amine-bearing heterocyclic core (a common motif in herbicides) reacts with this compound in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, driving the reaction to completion.
References
Application Note & Protocols: High-Throughput Screening Assays Using (3-Cyanophenyl)methanesulfonyl Chloride for Covalent Inhibitor Discovery
Abstract
This document provides a detailed guide for the application of (3-Cyanophenyl)methanesulfonyl chloride as a reactive probe in high-throughput screening (HTS) assays for the discovery of covalent inhibitors. This compound is an organosulfur compound featuring a reactive sulfonyl chloride moiety, which can form stable covalent bonds with nucleophilic amino acid residues in proteins.[1][2] This property makes it a valuable tool for identifying and characterizing novel drug targets and for the development of potent and selective covalent therapeutics.[3][4] This guide will cover the principles of covalent inhibitor screening, provide detailed protocols for two distinct HTS assays—a competitive binding assay using fluorescence polarization and a direct labeling fluorescence intensity assay—and offer insights into data analysis and interpretation.
Introduction: The Rise of Covalent Probes in Drug Discovery
The pursuit of highly potent and selective therapeutic agents has led to a renewed interest in covalent inhibitors.[3][5] Unlike traditional non-covalent drugs that rely on reversible binding, covalent inhibitors form a stable, irreversible bond with their target protein. This can offer several advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often considered "undruggable" by conventional small molecules.[3][4]
This compound is a member of the sulfonyl chloride class of compounds, which are known to react with nucleophilic residues such as lysine, tyrosine, and cysteine on proteins.[6][7][8] The presence of the cyanophenyl group can influence the compound's reactivity and selectivity.[1] This application note will explore how to leverage the reactivity of this compound in HTS campaigns to identify novel protein targets and potential starting points for drug discovery programs.
Chemical Properties and Handling of this compound
This compound is a solid with a molecular weight of 215.66 g/mol .[1] As a sulfonyl chloride, it is reactive towards nucleophiles, including water, and should be handled with care in a well-ventilated fume hood.[2][9] It is corrosive and can cause severe skin and eye damage.[1][10][11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[9][10][11] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation from moisture.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 56106-01-5 | [12][13] |
| Molecular Formula | C8H6ClNO2S | [12][13] |
| Molecular Weight | 215.66 g/mol | [1][12] |
| Appearance | Solid | [1] |
| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N | [13] |
Assay Principles and Design for Covalent Probes
Screening for covalent inhibitors requires specialized assay design to differentiate true covalent binders from non-specific reactive compounds. The following sections describe two robust HTS-compatible assays utilizing this compound.
Assay 1: Fluorescence Polarization (FP) Competitive Binding Assay
This assay is designed to identify compounds that compete with a fluorescently labeled probe for binding to a target protein. In this setup, this compound can be used as a reference covalent binder or as a scaffold for library synthesis. For this protocol, we will assume a fluorescently labeled peptide or small molecule probe that binds non-covalently to the target protein. Test compounds that covalently modify the target will prevent the binding of the fluorescent probe, leading to a decrease in the fluorescence polarization signal.[14]
Diagram 1: Workflow for FP Competitive Binding Assay
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To identify compounds that covalently modify a target protein by measuring their ability to compete with a fluorescent probe.
Materials:
-
Target protein of interest (e.g., a kinase or protease with a known reactive cysteine or lysine)
-
Fluorescently labeled probe with known affinity for the target protein
-
This compound (as a positive control or part of the screening library)
-
Test compound library
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the target protein in assay buffer. The final concentration should be optimized based on the Kd of the fluorescent probe.
-
Prepare a 2X stock solution of the fluorescent probe in assay buffer. The final concentration should be at or below its Kd for the target protein.
-
Prepare stock solutions of test compounds and this compound in 100% DMSO. A typical starting concentration is 10 mM. Create a dilution series for dose-response curves.
-
-
Assay Protocol:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 100 nL of test compounds or control (DMSO for negative control, a known inhibitor for positive control) to the appropriate wells.
-
Add 5 µL of the 2X target protein solution to all wells except the "no protein" control wells (which receive 5 µL of assay buffer instead).
-
Mix the plate gently and incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent modification.
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Sample_mP - Min_mP) / (Max_mP - Min_mP)) where:
-
Sample_mP is the millipolarization value of the test well.
-
Min_mP is the average millipolarization of the wells with a known inhibitor (or no protein).
-
Max_mP is the average millipolarization of the DMSO control wells.
-
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Table 2: Typical Plate Layout for FP Assay
| Well Type | Content | Purpose |
| Sample | Target Protein + Test Compound + Fluorescent Probe | Determine the effect of the test compound. |
| Max Signal | Target Protein + DMSO + Fluorescent Probe | 0% inhibition control. |
| Min Signal | Assay Buffer + DMSO + Fluorescent Probe | 100% inhibition control (no binding). |
| Positive Control | Target Protein + Known Inhibitor + Fluorescent Probe | Assay validation. |
Assay 2: Direct Labeling Fluorescence Intensity Assay
This assay directly measures the covalent labeling of a target protein by a fluorescently tagged reactive compound. In this scenario, a derivative of this compound would be synthesized to include a fluorescent tag. Alternatively, a two-step labeling approach can be used where the protein is first labeled with a modified this compound containing a bio-orthogonal handle (e.g., an alkyne or azide), followed by reaction with a fluorescently labeled reporter molecule via click chemistry. For simplicity, this protocol will describe the direct labeling approach.
Diagram 2: Workflow for Direct Labeling Assay
Caption: Workflow for the Direct Labeling Fluorescence Intensity Assay.
Protocol 2: Direct Labeling Fluorescence Intensity Assay
Objective: To directly measure the covalent labeling of a target protein with a fluorescently-tagged derivative of this compound.
Materials:
-
Target protein of interest
-
Fluorescently-labeled this compound derivative (Probe)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0 for enhanced reactivity with lysines)
-
Quenching solution (e.g., 10 mM dithiothreitol or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) spin columns or 384-well SEC plates
-
384-well, black microplates
-
Plate reader capable of measuring fluorescence intensity
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in assay buffer.
-
Prepare a stock solution of the fluorescent probe in 100% DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube or a well of a 384-well plate, combine the target protein and the fluorescent probe at a desired molar ratio (e.g., 1:1 to 1:5 protein to probe).
-
Incubate the reaction for 1-2 hours at room temperature. The optimal time and temperature should be determined empirically.
-
-
Quenching and Cleanup:
-
Add the quenching solution to the reaction mixture to consume any unreacted probe.
-
Remove the unreacted probe and quenching reagent using an SEC spin column or a 384-well SEC plate according to the manufacturer's instructions. Elute the labeled protein in the assay buffer.
-
-
Data Acquisition and Analysis:
-
Transfer the purified, labeled protein to a 384-well black microplate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
The fluorescence intensity is directly proportional to the extent of labeling. For HTS, a threshold for hit identification would be set based on the signal from positive and negative controls.
-
Table 3: Controls for Direct Labeling Assay
| Control Type | Description | Purpose |
| No Protein Control | Fluorescent probe in assay buffer without the target protein. | To measure background fluorescence. |
| Competition Control | Target protein pre-incubated with a known unlabeled inhibitor before adding the fluorescent probe. | To demonstrate the specificity of labeling. |
| Time-Zero Control | Quenching solution is added immediately after the fluorescent probe. | To account for non-covalent binding of the probe. |
Hit Confirmation and Follow-up Studies
Initial hits from the primary screen should be subjected to a series of follow-up experiments to confirm their activity and mechanism of action.[15][16]
-
Dose-Response Analysis: Confirm the potency of the hits by generating full dose-response curves.
-
Irreversibility Washout Assay: To confirm covalent modification, a washout experiment can be performed. The target protein is incubated with the hit compound, followed by removal of the unbound compound by dialysis or size-exclusion chromatography. The activity of the protein is then measured. If the inhibition is maintained after washout, it is indicative of covalent modification.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct between the hit compound and the target protein.[17] Tandem mass spectrometry (MS/MS) can be further employed to identify the specific amino acid residue that has been modified.
-
Selectivity Profiling: Hits should be tested against a panel of related proteins to assess their selectivity.
Conclusion
This compound and its derivatives represent a valuable class of chemical tools for the discovery and development of novel covalent inhibitors. The high-throughput screening assays detailed in this application note provide robust and reliable methods for identifying and characterizing covalent binders. By combining these HTS approaches with rigorous hit confirmation and follow-up studies, researchers can accelerate the discovery of new therapeutic agents targeting a wide range of diseases.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. New drug design with covalent modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. scbt.com [scbt.com]
- 13. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 14. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to (3-Cyanophenyl)methanesulfonyl chloride
Welcome to the technical support center for (3-Cyanophenyl)methanesulfonyl chloride. As a researcher, your primary goal is to achieve high yields and purity in your synthetic transformations. This guide is designed to provide you with expert insights and actionable troubleshooting strategies to overcome common challenges encountered when using this versatile reagent. We will move beyond simple procedural lists to explore the chemical principles governing your reaction's success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound.
Q1: I'm getting a low yield in my sulfonylation reaction. What are the most likely culprits?
A1: Low yields are typically traced back to three primary factors:
-
Reagent Degradation: this compound is highly sensitive to moisture. Hydrolysis is the most common decomposition pathway, converting the reactive sulfonyl chloride into the unreactive (3-Cyanophenyl)methanesulfonic acid.[1][2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. An inappropriate selection can favor side reactions over the desired sulfonylation.[3]
-
Competing Side Reactions: Besides hydrolysis, side reactions such as di-sulfonylation of primary amines or elimination reactions under strongly basic conditions can consume your starting materials and reduce the yield of the target product.[1][4]
Q2: How should I properly store and handle this compound?
A2: Due to its moisture sensitivity, this reagent requires careful handling under anhydrous and inert conditions.[5]
-
Storage: Store the reagent in a tightly sealed container, preferably under a nitrogen or argon atmosphere, in a cool, dry place (2-8 °C is often recommended). Avoid metal containers.
-
Handling: When weighing and dispensing the reagent, work quickly and preferably in a glovebox or under a stream of inert gas. Use dry glassware and syringes. Even brief exposure to atmospheric moisture can lead to partial hydrolysis.
Q3: My crude NMR shows a significant peak corresponding to (3-Cyanophenyl)methanesulfonic acid. How can I prevent its formation?
A3: The presence of the sulfonic acid is a clear indicator of hydrolysis.[2] To prevent this, you must rigorously exclude water from your reaction system.
-
Dry Solvents: Use freshly dried, anhydrous solvents. Standard purification methods or commercially available anhydrous solvents are recommended.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Controlled Quench: Quench the reaction by adding it to a cold solution (e.g., ice-water or cold aqueous bicarbonate) to minimize hydrolysis of the product during workup.[2]
Q4: My reaction seems to stall and doesn't go to completion, even after several hours. What should I check?
A4: Incomplete conversion is often related to reaction kinetics or stoichiometry.
-
Base Strength: The base must be strong enough to neutralize the HCl generated during the reaction but not so strong that it promotes unwanted side reactions. The pKa of the conjugate acid of your base should ideally be higher than that of HCl but consider its compatibility with your substrate.
-
Temperature: While many sulfonylations are initiated at 0 °C to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[6] Monitor the reaction's progress by TLC or LC-MS to determine the optimal temperature profile.
-
Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent. If your nucleophile or base is not fully dissolved, the reaction will be slow and inefficient due to the heterogeneous mixture.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, problem-oriented approach to resolving more complex issues.
Category 1: Reagent Integrity and Quality
Q5: I've followed all protocols for anhydrous conditions, but my reaction is still sluggish. Could my bottle of this compound be bad?
A5: Yes, this is a distinct possibility, especially with older bottles or those that have been opened multiple times.
-
Visual Inspection: The pure compound is a solid.[1] Discoloration (e.g., a yellowish or brownish tint) can indicate decomposition.
-
Odor: A sharp, acidic odor of HCl or SO₂ suggests significant hydrolysis or thermal decomposition has occurred.[7][8]
-
Purification: If you suspect the quality of your reagent, it can be purified. A common lab-scale method involves dissolving the crude material in a non-reactive organic solvent, washing it with a cold, concentrated aqueous HCl solution to remove the more water-soluble sulfonic acid, separating the organic layer, drying it thoroughly (e.g., with MgSO₄), and removing the solvent under reduced pressure.[2][9]
Category 2: Optimizing Reaction Parameters
The interplay between base, solvent, and temperature is crucial for maximizing yield. The following Q&A will guide you through optimizing these parameters.
Q6: I'm reacting with a primary amine and getting a significant amount of the di-sulfonated byproduct. How do I improve selectivity for the mono-sulfonamide?
A6: Di-sulfonylation is a common side reaction with primary amines.[4] The initially formed sulfonamide is still nucleophilic and can be deprotonated by the base, allowing it to react with a second molecule of the sulfonyl chloride. To favor mono-sulfonylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the amine to the sulfonyl chloride. A slight excess of the amine can sometimes be beneficial.
-
Slow Addition: Add a solution of this compound dropwise to a solution containing the amine and the base. This maintains a low instantaneous concentration of the sulfonyl chloride, minimizing the chance of a second reaction.[4]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C) can slow down the rate of the second sulfonylation more than the first, improving selectivity.
Q7: The choice of base seems overwhelming. Can you provide a clear rationale for selecting the right one?
A7: The base is not just an acid scavenger; its properties can direct the entire course of the reaction.
-
Mechanism of Action: The base neutralizes the HCl formed, preventing protonation of your nucleophile (especially if it's an amine) and driving the reaction forward.
-
Common Choices & Rationale:
-
Triethylamine (TEA): A workhorse base that is effective and inexpensive. However, it is nucleophilic and can sometimes lead to side products.
-
Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base. It is an excellent choice for preventing side reactions that may be catalyzed by a more nucleophilic base, especially with sensitive substrates.
-
Pyridine: Often used as both a base and a solvent. It can act as a nucleophilic catalyst, but its use can sometimes lead to the formation of colored impurities.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally used in two-phase systems (e.g., DCM/water) or when the nucleophile is an alcohol. They are less suitable for amine sulfonylations in a single organic phase due to poor solubility.
-
Below is a diagram to help guide your base selection process.
Caption: Decision tree for base selection in sulfonylation reactions.
Q8: How does solvent polarity affect my reaction yield, and what is the best choice?
A8: The solvent must first and foremost dissolve your reactants.[3] Beyond that, its polarity can influence the reaction rate. Sulfonylation reactions proceed through charged, polar transition states. Polar aprotic solvents can stabilize these transition states, accelerating the reaction.[1][3]
| Solvent | Polarity | Typical Use Case | Advantages | Disadvantages |
| Dichloromethane (DCM) | Medium | General purpose | Excellent solubility for many organics, easy to remove. | Chlorinated solvent. |
| Acetonitrile (ACN) | High | When faster rates are needed | Can provide significant rate enhancement.[1] | Can be harder to remove than DCM. |
| Tetrahydrofuran (THF) | Medium | General purpose | Good general solvent. | Can contain peroxides; must be properly stored. |
| N,N-Dimethylformamide (DMF) | High | For poorly soluble substrates | High solvating power. | High boiling point, difficult to remove completely. |
Recommendation: Start with Dichloromethane (DCM) as it is a reliable solvent for many sulfonylation reactions. If reaction rates are slow, consider switching to Acetonitrile.[3] Always use anhydrous grade solvents.
Part 3: Experimental Protocols & Data
Model Protocol: Synthesis of N-Benzyl-(3-cyanophenyl)methanesulfonamide
This protocol provides a validated starting point for your experiments.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.05 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the mixture back to 0 °C. Quench the reaction by slowly adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Part 4: Visualization of Key Processes
Understanding the competition between the desired reaction and the primary side reaction is key to troubleshooting.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
Optimization of reaction conditions for (3-Cyanophenyl)methanesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and optimization of (3-Cyanophenyl)methanesulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges encountered during its synthesis, offering practical, field-tested solutions and foundational knowledge to ensure the success and reproducibility of your experiments.
I. Reaction Overview: The Synthetic Pathway
The synthesis of this compound typically proceeds via the oxidative chlorination of its corresponding thiol, (3-cyanophenyl)methanethiol. This transformation is critical and requires precise control to prevent the formation of byproducts. The general scheme involves the oxidation of the sulfur atom and subsequent chlorination to yield the desired sulfonyl chloride.
Caption: Experimental workflow for this compound synthesis.
II. Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Problem 1: Low or No Yield of Sulfonyl Chloride
Q: I've completed the reaction, but my crude yield is extremely low, or I've isolated only starting material. What went wrong?
A: Low conversion is a frequent issue stemming from several potential root causes related to reagent activity, reaction conditions, or premature product degradation.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Oxidizing/Chlorinating Agent | Reagents like N-Chlorosuccinimide (NCS) or aqueous solutions of H₂O₂ and NaOCl can degrade over time. The oxidative chlorination is the key step, and an insufficient amount of active chlorine species will halt the reaction.[1][2][3] | Use a freshly opened bottle of the chlorinating agent or test the activity of older reagents. For NCS, ensure it has been stored in a cool, dark, and dry place. For aqueous oxidants, verify their concentration. |
| Inadequate Reaction Temperature | While these reactions are often exothermic and require cooling, an excessively low temperature can slow the reaction rate to a crawl, leading to incomplete conversion within the allotted time. | Carefully monitor the internal reaction temperature. Start the reaction at a low temperature (e.g., 0 to -10 °C) during reagent addition to control the exotherm, then allow it to slowly warm to room temperature to ensure the reaction goes to completion.[3] |
| Premature Quenching/Hydrolysis | This compound is highly reactive and susceptible to hydrolysis by water, which converts it back to the corresponding sulfonic acid, a water-soluble byproduct that will be lost during aqueous work-up.[4][5] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. During the work-up, use ice-cold water or brine for quenching and perform extractions quickly. Washing the organic layer with cold, dilute HCl can help suppress hydrolysis compared to washing with pure water.[6][7] |
| Insufficient Reagent Stoichiometry | The oxidation of a thiol to a sulfonyl chloride is a multi-electron process. A stoichiometric deficiency of the oxidizing agent is a common reason for incomplete reaction. Often, a disulfide intermediate is formed, which then requires further oxidation. | A molar excess of the oxidizing/chlorinating agent is typically required. For example, when using NCS, at least 3 equivalents are often necessary.[3] For H₂O₂/SOCl₂ systems, a molar ratio of 1:3 (thiol:H₂O₂) is recommended.[8] Perform a small-scale trial to optimize the stoichiometry for your specific setup. |
Problem 2: Significant Impurity Profile in Crude Product
Q: My NMR spectrum shows multiple unexpected signals alongside my product. What are these impurities and how can I avoid them?
A: The formation of byproducts is common if reaction conditions are not tightly controlled. The primary impurities are typically the disulfide, the sulfonic acid, and chlorinated side products.
Potential Impurities & Mitigation Strategies
| Impurity | Formation Mechanism | Prevention & Removal Strategy |
| Bis(3-cyanobenzyl) disulfide | Incomplete oxidation of the starting thiol. The thiol is first oxidized to a disulfide, which is an intermediate on the path to the sulfonyl chloride. Insufficient oxidant will cause this intermediate to accumulate.[8] | Prevention: Ensure a sufficient excess of the oxidizing agent is used and allow adequate reaction time. Removal: The disulfide is less polar than the sulfonyl chloride. It can sometimes be removed via careful column chromatography (if the sulfonyl chloride is stable enough) or recrystallization. |
| (3-Cyanophenyl)methanesulfonic acid | Hydrolysis of the target sulfonyl chloride by water present in the reaction mixture or introduced during work-up.[4] | Prevention: Use anhydrous solvents and reagents. Work quickly during the aqueous work-up, keeping all solutions cold. Removal: The sulfonic acid is highly polar and acidic. It can be removed by washing the organic extract with a cold, dilute sodium bicarbonate solution. Caution: This can promote further hydrolysis of the desired product if not done quickly and at low temperatures. |
| Over-oxidation Byproducts | Although less common for this specific substrate, aggressive oxidizing conditions can potentially lead to oxidation of the nitrile group or other undesired reactions. | Use milder oxidizing systems and maintain strict temperature control. Avoid excessively long reaction times after the starting material has been consumed (monitor by TLC or LCMS). |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic method is considered the most reliable and scalable? A1: Methods employing reagents like N-chlorosuccinimide (NCS) in an appropriate solvent system (e.g., acetonitrile/HCl) or trichloroisocyanuric acid (TCCA) are often preferred in laboratory settings due to their operational simplicity and the avoidance of using hazardous chlorine gas.[2][6] The H₂O₂/SOCl₂ system is also highly efficient and rapid.[8][9] For scalability, factors like cost, safety (exotherm management), and waste disposal become critical, and a thorough process safety assessment is required.[4]
Q2: What is the best procedure for purifying crude this compound? A2: This compound is reactive and can decompose on silica gel.
-
Aqueous Work-up: A primary purification is achieved by washing the crude organic extract with cold, dilute HCl to remove basic impurities and then with cold brine to reduce the amount of dissolved water.[6][7]
-
Recrystallization: If the crude product is a solid, recrystallization from a non-polar solvent system (e.g., hexane/ethyl acetate or toluene) is often the most effective method for achieving high purity.[3]
-
Vacuum Stripping: For liquid crude products or to remove volatile impurities, vacuum stripping with an inert gas sweep (e.g., nitrogen or argon) at a controlled, low temperature (e.g., 40-60°C) can be effective.[7]
Q3: How should I store the purified this compound? A3: Due to its moisture sensitivity, the product must be stored under a dry, inert atmosphere (nitrogen or argon). It should be kept in a tightly sealed container in a refrigerator or freezer to minimize degradation over time.
Q4: What are the primary safety hazards I should be aware of? A4:
-
This compound is corrosive and a lachrymator. It can cause severe skin and eye damage.[4] Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The synthesis reaction is often highly exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent a runaway reaction.
-
Thiol starting materials like (3-cyanophenyl)methanethiol have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[10][11]
IV. Experimental Protocol Example: Synthesis via NCS Oxidation
This protocol is a representative example based on established methods for the oxidation of thiols.[1][2]
References
- 1. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 2. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 56106-01-5 [smolecule.com]
- 5. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 8. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 10. Methanethiol - Wikipedia [en.wikipedia.org]
- 11. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for (3-Cyanophenyl)methanesulfonyl chloride experiments
Welcome to the technical support center for (3-Cyanophenyl)methanesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental outcomes, ensuring your work is both successful and scientifically robust.
Compound Profile and Core Reactivity
This compound is a solid organic compound used as a building block in synthetic chemistry, particularly for creating sulfonamides and sulfonates.[1] Its reactivity is dominated by the highly electrophilic sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[1] However, this reactivity is a double-edged sword, as the compound is also highly sensitive to environmental factors, particularly moisture.
Understanding its fundamental properties is the first step in successful experimentation.
| Property | Value | Source |
| CAS Number | 56106-01-5 | [2] |
| Molecular Formula | C₈H₆ClNO₂S | [3] |
| Molecular Weight | 215.66 g/mol | [1] |
| Appearance | Solid | [1] |
| Primary Hazards | Corrosive, Lachrymator, Moisture-sensitive | [1][4][5] |
The key to its use lies in exploiting the desired nucleophilic substitution at the sulfonyl group while preventing unwanted side reactions, primarily hydrolysis. The electron-withdrawing cyano group also activates the aromatic ring, which can influence reaction pathways.[1]
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during experiments with this compound in a practical question-and-answer format.
Category 1: Reagent Handling and Stability
Question: My reaction yield is consistently low, and I suspect the starting material is compromised. How should I properly handle and store this compound?
Answer: This is the most common failure point. Sulfonyl chlorides are highly reactive towards water.[6] Even trace amounts of moisture in the air, on glassware, or in solvents can lead to rapid hydrolysis, converting your active reagent into the unreactive (3-Cyanophenyl)methanesulfonic acid.
Core Principles & Best Practices:
-
Storage: Always store this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). Store it in a cool, dry, and well-ventilated area away from incompatible materials like alcohols, amines, and bases.[5]
-
Handling: Whenever possible, handle the solid in a glovebox or under a stream of dry nitrogen or argon. If you must handle it in the open, do so quickly on a low-humidity day. Use dry, clean spatulas and weighing boats.
-
Solvent Purity: Use anhydrous solvents for your reactions. Solvents should be freshly dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system) and stored over molecular sieves.
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.
Self-Validation Check: Before starting a large-scale reaction, you can perform a quick quality check. Dissolve a small amount of the sulfonyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃) and take a ¹H NMR spectrum. The presence of a broad peak corresponding to the sulfonic acid proton or shifts in the aromatic signals can indicate significant degradation.
Question: I opened a new bottle of this compound and noticed a strong, acrid smell and some fuming. Is it still usable?
Answer: A strong, irritating odor is characteristic of sulfonyl chlorides, but fuming upon exposure to air is a red flag. This indicates a reaction with atmospheric moisture, releasing hydrogen chloride (HCl) gas.[7] While minor, brief fuming might be acceptable, significant fuming suggests the reagent has already begun to hydrolyze. This will reduce the active concentration of your reagent and introduce acidic impurities (HCl and the corresponding sulfonic acid) into your reaction, which can catalyze unwanted side reactions. If the material is clumpy, discolored, or appears wet, its quality is highly suspect.
Category 2: Reaction Optimization and Side Products
Question: My reaction with a primary amine is giving a significant amount of a hard-to-remove, high-molecular-weight byproduct. What is happening?
Answer: You are likely observing di-sulfonylation.[8] After the initial formation of the desired sulfonamide, the nitrogen atom can be deprotonated by the base in your reaction mixture, making it nucleophilic again. This newly formed anion can then attack a second molecule of the sulfonyl chloride.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1 equivalents).
-
Slow Addition: Add the this compound solution dropwise to the stirred solution of the amine and base.[8] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This reduces the rate of the second, less favorable sulfonylation reaction more significantly than the initial desired reaction.
Diagram: Competing Reaction Pathways The following diagram illustrates the desired reaction to form a sulfonamide versus the undesired hydrolysis pathway, which is a primary cause of low yields.
Caption: Desired sulfonylation vs. undesired hydrolysis.
Question: I am attempting to sulfonate a phenol, but the reaction mixture turns dark brown or black, and I isolate a tar-like substance instead of a clean product. What's wrong?
Answer: Phenols are highly susceptible to oxidation, and the formation of dark, polymeric tars is a classic sign of oxidative side reactions.[8] This can be exacerbated by impurities or inappropriate reaction conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. Purge the reaction flask with an inert gas like nitrogen or argon and maintain a positive pressure throughout the experiment.[8]
-
Reagent Purity: Ensure your phenol starting material is pure. Old or improperly stored phenols can contain oxidized impurities that act as catalysts for decomposition. Consider recrystallizing or distilling the phenol before use.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can lead to temperature spikes that accelerate decomposition.
-
Quenching: Quench the reaction by slowly adding it to a cold, stirred mixture of ice and water. This helps to dissipate heat and rapidly dilute the reactive species.[8]
Category 3: Work-up and Purification
Question: After quenching my reaction and performing an aqueous workup, my product comes out as a sticky, yellow oil, even though I expect a solid. How can I improve my purification?
Answer: This is a frequent issue, often caused by residual solvents or acidic byproducts.[9]
Causality and Solutions:
-
Residual Chlorinated Solvents: Solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely on a rotovap and can trap your product as an oil.[9] After initial concentration, try co-evaporating with a solvent your product is less soluble in (like hexanes or diethyl ether) or place the sample under high vacuum for an extended period.
-
Acidic Impurities: The hydrolysis byproduct, (3-Cyanophenyl)methanesulfonic acid, is a non-volatile and often oily substance. During the workup, ensure you wash the organic layer thoroughly with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to remove it and any HCl formed.[8] Follow this with a brine wash to help break up emulsions and remove excess water.
-
Product Oiling Out: If your product has a low melting point or is polymorphic, it may "oil out" during crystallization. Try dissolving the crude oil in a minimum amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) at room temperature or 0 °C until turbidity persists. Scratching the side of the flask with a glass rod can help induce crystallization.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Validated Experimental Protocol: Synthesis of N-Benzyl-(3-cyanophenyl)methanesulfonamide
This protocol for a standard sulfonamide formation incorporates the best practices discussed above.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.1 equiv) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 equiv) to the stirred amine solution.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equiv) in a minimum amount of anhydrous DCM. Using a syringe or dropping funnel, add this solution dropwise to the cold, stirred amine/base mixture over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess amine and base)
-
Saturated aq. NaHCO₃ (to remove sulfonic acid and HCl)[8]
-
Brine (to remove water)
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to obtain the pure N-benzyl-(3-cyanophenyl)methanesulfonamide.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Products from (3-Cyanophenyl)methanesulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Cyanophenyl)methanesulfonyl chloride. This guide provides in-depth, field-proven insights into the purification of its derivatives, primarily focusing on sulfonamides. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategies effectively.
This compound is a valuable reagent in medicinal chemistry and organic synthesis, frequently used to install the (3-cyanophenyl)methanesulfonyl moiety.[1][2] The primary reaction involves nucleophilic substitution at the sulfonyl group, most commonly with primary or secondary amines to form stable sulfonamides.[3][4] While the synthesis is often straightforward, isolating the desired product in high purity can be challenging due to the formation of predictable and persistent impurities. This guide is structured to address these challenges directly.
Section 1: Core Concepts & Common Impurities
Understanding the potential impurities in your reaction mixture is the first step toward designing a successful purification strategy. The most common reaction is the formation of a sulfonamide, which generates one equivalent of hydrochloric acid that must be neutralized by a base (e.g., triethylamine, pyridine).
Typical Sulfonamide Formation: R¹R²NH + (3-CN-Ph)CH₂SO₂Cl + Base → (3-CN-Ph)CH₂SO₂NR¹R² + Base·HCl
The primary impurities arise from the reactivity of the starting material and side reactions.
Table 1: Profile of Common Species in a Sulfonamide Synthesis Mixture
| Compound Name | Role / Origin | Key Property | Recommended Removal Method |
| This compound | Unreacted Starting Material | Moisture-sensitive, electrophilic | Reaction completion; Chromatography |
| (3-Cyanophenyl)methanesulfonic acid | Hydrolysis of starting material | Highly polar, acidic | Aqueous extraction with mild base (e.g., NaHCO₃) |
| Excess Amine (R¹R²NH) | Unreacted Starting Material | Basic | Aqueous extraction with dilute acid (e.g., 1M HCl) |
| Tertiary Amine Base (e.g., TEA, Pyridine) | Reagent (HCl scavenger) | Basic | Aqueous extraction with dilute acid (e.g., 1M HCl) |
| Base·HCl Salt (e.g., TEA·HCl) | Reaction Byproduct | Water-soluble salt | Aqueous wash |
| Desired Sulfonamide Product | Target Molecule | Typically solid, moderate polarity | Crystallization; Chromatography |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic impurity I will encounter?
A1: The most persistent and common impurity is (3-Cyanophenyl)methanesulfonic acid, which forms from the hydrolysis of the starting sulfonyl chloride.[4][5] This hydrolysis can occur from trace moisture in your reagents, solvent, or from the atmosphere during the reaction. Because it is highly polar and non-volatile, it can complicate crystallization and co-elute with very polar products during chromatography.
Q2: My reaction is complete, but I have a significant amount of the sulfonic acid impurity. How can I remove it effectively?
A2: The sulfonic acid is best removed during the initial aqueous workup. After quenching the reaction, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic sulfonic acid, forming a highly water-soluble sodium sulfonate salt, which will partition into the aqueous layer. Repeat this wash 2-3 times for efficient removal.
Q3: How do I choose between crystallization and column chromatography for my final purification?
A3:
-
Start with Crystallization: If your crude product is a solid, always attempt crystallization first. It is more scalable, cost-effective, and often yields material of very high purity.[6]
-
Use Chromatography When Necessary: If your product is an oil, fails to crystallize, or is contaminated with impurities of similar polarity (e.g., unreacted starting material), then flash column chromatography is the preferred method.[7][8] It offers finer separation based on polarity differences.
Q4: I used pyridine as a base, and now I can't get rid of it. What should I do?
A4: Pyridine is a common challenge due to its high boiling point and good solubility in many organic solvents. The most effective way to remove it is through repeated aqueous washes with a dilute acid solution that will not harm your product. A 1M solution of hydrochloric acid (HCl) is standard. For more sensitive substrates, a 5% aqueous solution of copper (II) sulfate can be used, which forms a complex with pyridine and pulls it into the aqueous layer.
Section 3: Troubleshooting Guides
This section addresses specific experimental issues in a problem-solution format.
Problem 1: The isolated product is a persistent oil and will not crystallize.
-
Symptom: After removing the solvent, the product is a thick, viscous oil or gum, even after being placed under high vacuum for an extended period.
-
Probable Cause(s):
-
Residual Solvent: High-boiling point solvents (like pyridine, DMF, or DMSO) may still be present.
-
Impurities: The presence of unreacted starting materials or byproducts can act as a "eutectic mixture," depressing the melting point and inhibiting lattice formation.
-
Amorphous Nature: The molecule itself may be inherently difficult to crystallize.
-
-
Recommended Solutions:
-
Trituration: Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. This can wash away impurities and often induces crystallization of the desired product.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane). Slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Let it stand, or add a seed crystal if available, to encourage precipitation.
-
Purity Check: Analyze the oil by TLC or LC-MS. If significant impurities are present, you must perform further purification, such as column chromatography, before re-attempting crystallization.
-
Problem 2: TLC/LC-MS analysis shows both product and unreacted this compound.
-
Symptom: The crude reaction mixture contains a significant amount of the starting sulfonyl chloride. This leads to low yield and complicates purification.
-
Probable Cause(s):
-
Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.
-
Stoichiometry Issues: An insufficient amount of the nucleophile (amine) was used.
-
Degraded Reagents: The amine may have degraded, or the sulfonyl chloride may have partially hydrolyzed before the reaction began.
-
-
Recommended Solutions:
-
Drive the Reaction: If feasible, continue to stir the reaction for a longer period or gently heat it (if the product is stable). Monitor by TLC until the starting material is consumed.
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the limiting sulfonyl chloride.[9]
-
Purification: If the reaction cannot be driven to completion, the product must be separated from the starting material using flash column chromatography. The sulfonyl chloride is generally less polar than the corresponding sulfonamide, allowing for good separation.
-
Problem 3: The final product is contaminated with a very polar, baseline spot on TLC.
-
Symptom: A significant spot remains at the origin (baseline) of the TLC plate, even with a polar eluent system (e.g., 100% ethyl acetate).
-
Probable Cause(s):
-
Sulfonic Acid Impurity: This is the most likely culprit. (3-Cyanophenyl)methanesulfonic acid is highly polar and will not move on a silica gel TLC plate with standard solvents.
-
Amine Salts: The hydrochloride salt of your starting amine or the scavenger base is present.
-
-
Recommended Solutions:
-
Perform an Aqueous Workup: If you skipped or rushed the workup, re-dissolve your crude product in an organic solvent (e.g., ethyl acetate) and perform the aqueous washes as described in FAQ A2. Wash with NaHCO₃ solution to remove the sulfonic acid, followed by water and then brine.
-
Filter through a Silica Plug: If the amount of polar impurity is small, dissolve the crude material in a minimum amount of solvent and pass it through a short plug of silica gel, eluting with your chromatography solvent. The polar impurities will remain adsorbed at the top of the silica, while your product elutes.
-
Section 4: Standard Experimental Protocols
Protocol 1: General Aqueous Workup for Sulfonamide Synthesis
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, 10-20 volumes).
-
Transfer the solution to a separatory funnel.
-
Acid Wash (to remove base/excess amine): Wash the organic layer with 1M HCl (2 x 5 volumes). Check the pH of the second aqueous wash to ensure it is acidic.
-
Base Wash (to remove sulfonic acid): Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 5 volumes).
-
Final Washes: Wash the organic layer with water (1 x 5 volumes) and then with saturated aqueous NaCl (brine) (1 x 5 volumes). The brine wash helps to remove residual water and break emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analyze the resulting crude material by TLC or LC-MS before proceeding to final purification.
Protocol 2: Recrystallization from a Two-Solvent System
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (one in which the compound is highly soluble) and heat gently with stirring until the solid completely dissolves.
-
Slowly add a "poor" solvent (one in which the compound is insoluble) dropwise to the hot solution until it just begins to turn cloudy (the cloud point).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
For maximum recovery, place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under high vacuum.
Section 5: Visual Guides & Data
Diagram 1: General Purification Workflow
This diagram outlines the logical flow from a completed reaction to a purified product.
Caption: A standard workflow for the purification of synthetic products.
Diagram 2: Troubleshooting Decision Tree
This tree helps diagnose and solve common purification issues.
Caption: A decision tree for troubleshooting common purification challenges.
Table 2: Solvent Selection Guide for Purification
| Purification Method | Solvent Polarity | Common Solvents / Systems | Field Notes & Tips |
| Recrystallization | Varies | Good Solvents: Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Poor Solvents: Hexanes, Heptane, Diethyl Ether, Water | The ideal single solvent allows the compound to be soluble when hot but insoluble when cold. For two-solvent systems, the solvents must be miscible. |
| Column Chromatography | Non-polar to Mid-polar | Mobile Phase: Hexanes/Ethyl Acetate, DCM/Methanol | A good starting mobile phase for TLC analysis is 70:30 Hexanes:Ethyl Acetate. Aim for a product Rf value of ~0.3 for optimal separation on a column. |
| Trituration | Non-polar | Hexanes, Pentane, Diethyl Ether | This technique is excellent for removing non-polar "greasy" impurities from a more polar solid product. |
References
- 1. crescentchemical.com [crescentchemical.com]
- 2. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 56106-01-5 [smolecule.com]
- 5. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Addressing stability issues of (3-Cyanophenyl)methanesulfonyl chloride in solution
Welcome to the technical support center for (3-Cyanophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing the stability issues of this reactive compound in solution. This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Stability
This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the (3-cyanophenyl)methylsulfonyl moiety. However, its high reactivity, a consequence of the electron-withdrawing nature of the sulfonyl chloride group and the cyano-substituted phenyl ring, also makes it susceptible to degradation in solution.[1] Understanding and mitigating these stability issues is paramount for reproducible and successful experimental outcomes. This guide provides expert insights and practical protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Question 1: What are the optimal conditions for storing this compound, both as a solid and in solution?
Answer:
Proper storage is the first line of defense against degradation.
-
Solid Form: this compound is a solid and should be stored in a tightly sealed container in a cool, dry, and dark environment. A recommended storage temperature is 2-8 °C. The primary concern is exposure to atmospheric moisture, which can initiate hydrolysis even in the solid state over time. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize contact with moisture.
-
In Solution: Preparing stock solutions of this compound is generally discouraged for long-term storage due to its reactivity. If a solution must be prepared and stored for a short period, it is crucial to use a dry, aprotic solvent and maintain it under an inert atmosphere at a low temperature (ideally ≤ 4 °C). However, for best results, it is always recommended to use a freshly prepared solution.
Question 2: I've noticed the solid reagent has developed a pungent odor and appears discolored. Is it still usable?
Answer:
A pungent, acidic odor (often of hydrogen chloride) and discoloration are tell-tale signs of degradation. This is likely due to hydrolysis from exposure to atmospheric moisture, leading to the formation of (3-cyanophenyl)methanesulfonic acid and HCl.
While minor discoloration might not significantly impact some reactions, it is generally advisable to use a fresh, pure reagent for sensitive applications to ensure reproducibility and avoid the introduction of acidic impurities that can catalyze side reactions. The purity of the reagent can be assessed using techniques like HPLC or ¹H NMR spectroscopy.
Stability in Solution and Degradation Pathways
Question 3: How stable is this compound in common laboratory solvents?
Answer:
The stability of this compound is highly dependent on the nature of the solvent.
-
Aprotic Solvents: In anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM), the reagent is relatively stable, especially at low temperatures and under an inert atmosphere. These solvents are the preferred choice for reactions involving this reagent.
-
Protic Solvents: Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and to a lesser extent, primary and secondary amines, will react with this compound. Water leads to hydrolysis, while alcohols and amines will lead to the formation of sulfonate esters and sulfonamides, respectively.[1]
-
Polar Aprotic Solvents: While aprotic, polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be used, they must be scrupulously dry. Trace amounts of water in these hygroscopic solvents can lead to rapid degradation.
Below is a table summarizing the general stability in commonly used, anhydrous solvents:
| Solvent | Type | Relative Stability | Key Considerations |
| Dichloromethane (DCM) | Aprotic, Non-polar | High | Excellent choice for many reactions. |
| Acetonitrile (ACN) | Aprotic, Polar | Good | Must be rigorously dried. |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | Good | Prone to peroxide formation; use freshly distilled or inhibitor-free. |
| Toluene | Aprotic, Non-polar | High | Good for reactions at higher temperatures if needed. |
| Dimethylformamide (DMF) | Aprotic, Polar | Moderate | Highly hygroscopic; trace water leads to rapid degradation. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Low to Moderate | Highly hygroscopic and can promote side reactions. |
| Water, Alcohols | Protic | Very Low | Reacts to form sulfonic acid or sulfonate esters. |
Question 4: What are the primary degradation products of this compound in solution?
Answer:
The main degradation pathway is hydrolysis, which occurs in the presence of water. This reaction produces (3-cyanophenyl)methanesulfonic acid and hydrochloric acid (HCl).
Caption: Primary hydrolysis degradation pathway.
Under basic conditions, elimination can also occur to form a sulfene intermediate, which is highly reactive and can be trapped by nucleophiles present in the reaction mixture.
Experimental Troubleshooting
Question 5: My sulfonylation reaction is sluggish or incomplete. What are the likely causes?
Answer:
Several factors can contribute to an incomplete or slow reaction:
-
Reagent Degradation: As discussed, the primary culprit is often the degradation of the this compound stock. If the reagent is old or has been improperly stored, its effective concentration will be lower than expected.
-
Presence of Moisture: Trace amounts of water in your reaction will consume the sulfonyl chloride through hydrolysis, reducing the yield of your desired product.
-
Inadequate Base: In reactions with nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically used to scavenge the HCl produced. If the base is insufficient or of poor quality, the reaction mixture will become acidic, which can protonate your nucleophile, reducing its reactivity.
-
Low Reaction Temperature: While lower temperatures can help to control side reactions, they can also slow down the desired transformation. A careful temperature optimization study may be necessary.
Caption: Troubleshooting workflow for incomplete reactions.
Question 6: I am observing multiple spots on my TLC/LC-MS, suggesting the formation of side products. What are they and how can I minimize them?
Answer:
Besides the unreacted starting material and the desired product, common side products include:
-
(3-cyanophenyl)methanesulfonic acid: This is the hydrolysis product. To minimize its formation, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
-
Products from reaction with the solvent: If a nucleophilic solvent is used (e.g., an alcohol as the solvent for a reaction with an amine), you will form the corresponding sulfonate ester as a byproduct.
-
Over-reaction products: In some cases, if the nucleophile has multiple reactive sites, over-sulfonylation can occur. Using a controlled stoichiometry of the sulfonyl chloride can help to mitigate this.
To minimize side products, it is crucial to maintain anhydrous conditions, use the correct stoichiometry of reagents, and optimize the reaction temperature.
Question 7: How should I properly quench a reaction containing unreacted this compound?
Answer:
Quenching should be done carefully to avoid a highly exothermic reaction. A common and safe procedure is to cool the reaction mixture in an ice bath and slowly add a nucleophilic scavenger. A good choice is a primary or secondary amine (like diethylamine or piperidine) or an alcohol (like isopropanol) to react with the excess sulfonyl chloride. After stirring for a short period, an aqueous workup can be performed. Do not quench directly with water, as this can be highly exothermic and generate HCl gas.
Analytical Monitoring
Question 8: What is a reliable method for monitoring the stability of this compound in a stock solution?
Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is an excellent method for monitoring the stability of your reagent. The appearance and growth of a more polar peak, corresponding to the (3-cyanophenyl)methanesulfonic acid, is a clear indicator of degradation.
Protocol: HPLC Analysis of this compound Stability
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of your stock solution in anhydrous acetonitrile.
By running a sample of your stock solution periodically and comparing the peak areas of the starting material and the sulfonic acid, you can quantify the rate of degradation under your specific storage conditions.
References
Technical Support Center: Monitoring (3-Cyanophenyl)methanesulfonyl Chloride Reactions
Welcome to the technical support center for analytical techniques related to (3-Cyanophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Given its reactivity, which is key to its synthetic utility, monitoring its reactions requires robust and well-chosen analytical methods. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and ensure the integrity of your results.
Section 1: Foundational FAQs
This section addresses high-level questions about the analysis of this compound and its reactions.
Q1: What are the main analytical challenges associated with this compound?
A1: The primary challenge stems from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl).[1] This group is highly electrophilic and susceptible to nucleophilic attack by water, alcohols, and even some solvents, leading to hydrolysis into the corresponding sulfonic acid or reaction with other nucleophiles present.[2] This instability can cause sample degradation before or during analysis, leading to inaccurate quantification of the starting material and reaction progress. Furthermore, its thermal lability can be a significant issue in techniques like Gas Chromatography (GC).[2]
Q2: Which analytical techniques are most suitable for monitoring its reactions?
A2: The choice of technique depends on the specific goal (e.g., purity assessment, reaction kinetics, structural elucidation). The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of the starting material, intermediates, and products in a reaction mixture. Due to the reagent's reactivity, derivatization is often the most robust approach.[1][3]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Direct analysis of this compound is challenging; therefore, derivatization to a more stable compound (e.g., a sulfonamide) is strongly recommended.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation and for monitoring reaction kinetics in real-time (in-situ) without the need for sample workup.[1]
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Ideal for real-time tracking of functional group changes, providing valuable kinetic data without invasive sampling.[5][6]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not strictly mandatory for all techniques (e.g., NMR in an aprotic solvent), derivatization is highly recommended for chromatographic methods like HPLC and GC.[1][3] Converting the reactive sulfonyl chloride into a stable sulfonamide (by reacting it with an amine) or a sulfonate ester (with an alcohol) overcomes issues of on-column degradation and improves chromatographic performance, leading to more accurate and reproducible results.[3][4]
Section 2: High-Performance Liquid Chromatography (HPLC) Guide
HPLC is a cornerstone technique for reaction monitoring. This section provides specific guidance for its application.
HPLC Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Mobile phase composition changing (evaporation of volatile organic component).[7] 2. Column temperature fluctuation. 3. Inadequate column equilibration between runs. | 1. Prepare fresh mobile phase daily and keep reservoirs capped. Degas thoroughly.[7] 2. Use a column oven to maintain a stable temperature (e.g., 30 °C).[1] 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Peak Tailing | 1. Secondary interactions with active sites (residual silanols) on the column.[8] 2. Column overload. 3. Column void or degradation.[8] | 1. Use a modern, end-capped C18 column or a column specifically designed for reducing secondary interactions. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help suppress silanol activity.[1] 2. Dilute the sample or reduce the injection volume.[9] 3. Replace the column. Use a guard column to protect the analytical column. |
| Appearance of New, Unidentified Peaks | 1. On-column or in-vial degradation of this compound (hydrolysis). 2. Sample contamination. | 1. This is the most common issue. Derivatize the sample immediately after collection to form a stable sulfonamide.[1][4] If direct analysis is attempted, use aprotic diluents (e.g., acetonitrile) and ensure the mobile phase is dry. 2. Evaluate sample preparation and handling procedures. |
| Low or No Analyte Peak | 1. Complete degradation of the analyte before injection. 2. Incorrect UV detection wavelength. 3. System leak.[10] | 1. Prepare samples immediately before analysis or use a derivatization strategy. 2. Determine the UV absorbance maximum for your analyte or its derivative and set the detector accordingly. A Diode Array Detector (DAD) is useful for this.[11] 3. Perform a system pressure check and inspect all fittings for leaks.[10] |
Experimental Protocol: Quantitative HPLC-UV Analysis via Derivatization
This protocol describes the analysis of a reaction quench sample by converting the remaining this compound into a stable, UV-active sulfonamide.
-
Reagent Preparation:
-
Derivatizing Agent: Prepare a 0.5 M solution of a simple secondary amine (e.g., diethylamine) in acetonitrile.
-
Quench Solution: Prepare a stock solution of the derivatizing agent.
-
-
Sample Preparation:
-
Accurately withdraw 100 µL of the reaction mixture at a specific time point.
-
Immediately quench the reaction by adding it to a vial containing 900 µL of the derivatizing agent solution. Vortex thoroughly. This converts the unreacted this compound to N,N-diethyl-(3-cyanophenyl)methanesulfonamide.
-
Allow the derivatization to proceed for 10 minutes.
-
Dilute the quenched sample to a suitable concentration with mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1]
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: Wavelength at which the sulfonamide derivative has maximum absorbance (determine via UV scan).
-
-
Data Analysis:
-
Generate a calibration curve using standards of the purified sulfonamide derivative prepared at known concentrations.
-
Determine the concentration of the derivative in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of the original this compound in the reaction mixture.
-
Caption: HPLC analysis workflow with mandatory derivatization step.
Section 3: Gas Chromatography (GC) Guide
GC can be a powerful tool but requires careful consideration of the analyte's properties.
GC FAQs
Q1: Can this compound be analyzed directly by GC?
A1: Direct analysis is highly problematic and generally not recommended. Sulfonyl chlorides can degrade at the high temperatures of the GC injector port, leading to the formation of multiple breakdown products and providing inaccurate results.[4] The recommended approach is conversion to a more thermally stable derivative, such as an N,N-diethylsulfonamide.[1][4]
Q2: What is the best detector for analyzing sulfur-containing compounds like this?
A2: While a Mass Spectrometer (MS) is excellent for identification, a Sulfur Chemiluminescence Detector (SCD) is superior for selective and sensitive quantification of sulfur compounds.[12] An SCD provides a linear and equimolar response to sulfur, meaning the signal is directly proportional to the number of sulfur atoms, and it is not affected by co-eluting hydrocarbons.[12][13] A Flame Photometric Detector (FPD) is another option, but it can suffer from quenching effects from hydrocarbon matrices.[14]
GC Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Active sites in the liner, column, or flow path causing adsorption of the sulfur compound.[12][13] 2. Column contamination or degradation. | 1. Use a highly inert flow path, including an inert inlet liner (e.g., Siltek® treated) and a column designed for sulfur analysis (e.g., DB-Sulfur SCD).[12][15] 2. Bake out the column according to the manufacturer's instructions. If performance does not improve, trim the column inlet or replace the column. |
| Multiple Peaks for a Single Analyte | 1. On-column or injector port degradation of the analyte. 2. Isomeric impurities in the original sample. | 1. This confirms the need for derivatization. Convert the sulfonyl chloride to a stable sulfonamide.[4] Optimize injector temperature to be as low as possible while still ensuring efficient volatilization.[1] 2. Confirm the identity of peaks using GC-MS. |
| Poor Sensitivity or No Peak (SCD) | 1. Inefficient redox processes in the detector.[14] 2. Detector fouling from column bleed. | 1. Check and optimize detector gas flows (air, hydrogen). 2. Use a low-bleed GC column.[12] Perform detector maintenance as per the manufacturer's guide. |
Section 4: NMR and In-situ FTIR Guide
These spectroscopic techniques provide real-time, non-destructive monitoring capabilities.
Spectroscopy FAQs
Q1: How can I use NMR to monitor my reaction?
A1: You can take time-point samples from your reaction, remove the solvent, and redissolve in a deuterated solvent for analysis. A more powerful method is in-situ monitoring, where the reaction is run directly in an NMR tube. By acquiring spectra at regular intervals, you can track the disappearance of starting material signals and the appearance of product signals. For quantitative data (qNMR), a stable, non-reactive internal standard must be added to the reaction mixture.[1]
Q2: What is the key consideration for NMR analysis of sulfonyl chlorides?
A2: Solvent choice is critical. You must use aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ to prevent the sulfonyl chloride from reacting with the solvent.[1]
Q3: What is the main advantage of using in-situ FTIR (e.g., ReactIR)?
A3: The main advantage is the ability to collect real-time kinetic data continuously and non-invasively.[5] By inserting an ATR (Attenuated Total Reflectance) probe directly into the reaction vessel, you can monitor the concentration changes of key species by tracking their characteristic infrared absorption bands (e.g., the S=O stretch of the sulfonyl chloride and the C=O stretch of a product).[6] This allows for precise determination of reaction endpoints, identification of intermediates, and elucidation of reaction mechanisms.[5][16]
Caption: Decision guide for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 56106-01-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. jetir.org [jetir.org]
- 8. realab.ua [realab.ua]
- 9. ijsdr.org [ijsdr.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. azom.com [azom.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. benchchem.com [benchchem.com]
- 16. mt.com [mt.com]
Overcoming poor reactivity of (3-Cyanophenyl)methanesulfonyl chloride
Welcome to the technical support center for (3-cyanophenyl)methanesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges with the reactivity of this specific sulfonyl chloride. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions: Understanding the Reactivity Profile
Q1: What is this compound and what is its expected reactivity?
This compound is an organosulfur compound with the chemical formula C8H6ClNO2S.[1][2] Structurally, it is a methanesulfonyl chloride backbone substituted with a 3-cyanophenyl group.
Like other sulfonyl chlorides, it is a reactive electrophile used primarily to form sulfonamides (by reacting with amines) and sulfonate esters (by reacting with alcohols).[3] The core of its reactivity lies in the highly electrophilic sulfur atom, made so by the two electron-withdrawing oxygen atoms and the chlorine leaving group.[3] The presence of the cyanophenyl group, an electron-withdrawing substituent, is expected to further increase the electrophilicity of the sulfonyl center, theoretically making it more reactive than simple methanesulfonyl chloride.[4]
Q2: If it's supposed to be reactive, why am I experiencing issues?
While electronically activated, several factors can lead to apparent "poor reactivity" in the lab. These issues often stem from procedural details or competing side reactions rather than an inherent lack of reactivity of the molecule itself. The most common culprits are:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis (reaction with water) to form the corresponding and much less reactive sulfonic acid.[4][5][6][7] This is often the primary reason for low yields or complete reaction failure.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly dependent on the nucleophile (the amine or alcohol) you are using.[8]
-
Steric Hindrance: If your amine or alcohol is sterically bulky, the approach to the sulfonyl group can be hindered, slowing the reaction rate significantly.
-
Poor Solubility: The reagent is a solid, and ensuring it is fully dissolved in the reaction solvent is crucial for it to participate in the reaction.[4]
Troubleshooting Guide: Diagnosing and Solving Common Experimental Failures
Q3: My TLC/LC-MS shows only starting material, even after several hours. What's wrong?
This indicates a complete lack of reaction. Let's diagnose the potential causes systematically.
-
Cause 1: Inactive Reagent due to Hydrolysis. Your this compound may have degraded. This reagent is moisture-sensitive and can hydrolyze upon exposure to ambient humidity.[9] The resulting sulfonic acid will not react under standard sulfonylation conditions.
-
Solution: Use a freshly opened bottle of the reagent or purify the existing material if possible. Crucially, ensure your entire experimental setup is rigorously anhydrous. See Protocol 1 for a detailed procedure on ensuring anhydrous conditions.
-
-
Cause 2: Insufficient Activation. The nucleophilicity of your amine or alcohol might be too low, or the base used may not be strong enough to deprotonate it effectively (in the case of alcohols) or to scavenge the HCl byproduct efficiently.
-
Solution:
-
Base Selection: For amine reactions, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. For less reactive amines, a stronger base might be needed. For alcohols, a stronger base like sodium hydride (NaH) is required to generate the more nucleophilic alkoxide.
-
Add a Catalyst: The addition of a catalytic amount (1-10 mol%) of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP works by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.
-
-
-
Cause 3: Reaction Temperature is Too Low. While many sulfonylation reactions proceed well at 0 °C or room temperature, sluggish reactions can often be encouraged by gentle heating.
-
Solution: Monitor your reaction at room temperature first. If no conversion is observed after 1-2 hours, consider gradually increasing the temperature to 40-50 °C. Monitor carefully, as higher temperatures can also promote side reactions.[8]
-
Q4: My reaction is messy, and I'm getting a significant, very polar byproduct that stays at the baseline of my TLC plate. What is it?
This is a classic sign of sulfonyl chloride hydrolysis. The byproduct is almost certainly (3-cyanophenyl)methanesulfonic acid.
-
Cause: Presence of water in your reagents or solvent.
-
Solution: This underscores the critical importance of anhydrous conditions. Your solvent must be anhydrous grade, and your amine/alcohol and base should be free of water. If your amine is a hydrochloride salt, you must use an extra equivalent of base to neutralize it. Review Protocol 1 and ensure every step is followed meticulously.
-
Optimization & Experimental Protocols
Protocol 1: Establishing Rigorously Anhydrous Reaction Conditions
Moisture is the primary antagonist in sulfonylation reactions. Follow these steps to create a robustly anhydrous environment.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at 120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent & Reagent Purity:
-
Use a freshly opened bottle of a high-purity anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile). Polar aprotic solvents are generally effective.[4]
-
Ensure your amine/alcohol and base are anhydrous. Liquid reagents can be stored over molecular sieves. Solid reagents should be dried under high vacuum.
-
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a balloon setup.
-
Reagent Addition:
-
Dissolve your amine or alcohol and base in the anhydrous solvent first.
-
If this compound is a solid, add it directly to the stirred solution in one portion under a positive flow of inert gas. If you need to add it as a solution, dissolve it in a minimal amount of anhydrous solvent and add it via a cannula or a syringe.
-
Protocol 2: General Procedure for a Catalytic Sulfonylation Reaction
This procedure is a good starting point for reacting this compound with a primary or secondary amine.
-
Setup: To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) and DMAP (0.1 eq). Stir the solution at room temperature for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Concepts and Workflows
Alternative Strategies & Reagents
Q5: I've tried everything, and the reaction with this compound is still not working. What are my options?
If direct sulfonylation is failing, especially with a valuable or complex substrate, it may be time to consider alternative synthetic routes to the desired sulfonamide.
-
Strategy 1: In Situ Generation of Sulfonyl Chloride. It is possible to generate the sulfonyl chloride from a more stable precursor, like a sulfonic acid or a sulfonyl hydrazide, immediately before use. For instance, sulfonic acids can be converted to sulfonyl chlorides using reagents like oxalyl chloride or thionyl chloride.[10] More modern methods can convert sulfonyl hydrazides to sulfonyl chlorides under mild conditions using N-chlorosuccinimide (NCS).[11]
-
Strategy 2: Alternative Coupling Partners. Instead of using a sulfonyl chloride, you can form the S-N bond using different starting materials.
-
Sulfinates: Sodium sulfinates can be coupled with amines under oxidative conditions to form sulfonamides.[12]
-
Thiols: In some cases, thiols can be directly coupled with amines under oxidative conditions to yield sulfonamides, although this is a more complex, multi-step transformation in one pot.[13]
-
-
Strategy 3: Pd-Catalyzed Cross-Coupling. For N-aryl sulfonamides, palladium-catalyzed cross-coupling reactions between sulfonamides and aryl halides or triflates have become a powerful tool, though this requires synthesizing the parent sulfonamide first.[14][15]
This guide provides a framework for diagnosing and overcoming the common challenges associated with the use of this compound. By understanding the reagent's properties and meticulously controlling the reaction environment, you can significantly improve your chances of success.
References
- 1. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [amp.chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. Buy this compound | 56106-01-5 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. georganics.sk [georganics.sk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
Industrial-scale production challenges for (3-Cyanophenyl)methanesulfonyl chloride
Answering the complex challenges of scaling up chemical syntheses requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for professionals engaged in the industrial-scale production of (3-Cyanophenyl)methanesulfonyl chloride, a critical intermediate in pharmaceutical and materials science research.[1] As your Senior Application Scientist, my goal is to provide a comprehensive resource that not only guides you through protocols but also empowers you to troubleshoot the nuanced issues that arise when transitioning from the bench to the plant.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, mirroring the collaborative problem-solving approach we value. We will explore everything from managing hazardous reagents and controlling reaction thermodynamics to optimizing purification and ensuring final product quality.
Technical Support Center: this compound
Section 1: Critical Safety & Handling FAQs
Scaling up the synthesis of any sulfonyl chloride necessitates a rigorous, safety-first mindset. The reagents are often corrosive and reactive, and the product itself presents significant hazards.
Q1: What are the primary hazards associated with this compound and its common precursors?
This compound is a potent chemical that must be handled with extreme care. It is classified as corrosive and can cause severe skin burns and eye damage. As a lachrymator, its vapors are highly irritating to the eyes and respiratory system.[1][2] Furthermore, it is toxic if inhaled, swallowed, or absorbed through the skin.
Common precursors and reagents in its synthesis carry their own risks:
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3]
-
Chlorosulfonic Acid (ClSO₃H): A powerful acid and oxidizing agent that also reacts violently with water.
-
Chlorine Gas (Cl₂): Extremely toxic and corrosive.
-
Byproducts: The synthesis often generates HCl gas, which is corrosive and toxic.[4]
Q2: What personal protective equipment (PPE) is mandatory for handling this compound at scale?
A comprehensive PPE strategy is non-negotiable. The following should be considered the minimum requirement:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and vapors.[5]
-
Respiratory Protection: Use a full-face respirator with appropriate cartridges for acid gases and organic vapors, especially when working outside of a fully contained system.[6]
-
Skin Protection: A complete chemical-resistant suit is required.[5] Gloves must be inspected before use, with a recommendation for multi-layer gloves (e.g., a nitrile base with a butyl or Viton outer layer). Use proper glove removal technique to avoid contact.[5]
-
Footwear: Chemical-resistant safety boots are necessary.
All handling operations should be conducted in a well-ventilated area, preferably within a closed system or under a fume hood designed for hazardous chemicals.[7] An emergency safety shower and eyewash station must be immediately accessible.[6]
Q3: How should spills and waste be managed in an industrial setting?
Proper containment and disposal are critical to prevent environmental contamination and personnel exposure.
-
Spill Management: In case of a spill, evacuate all non-essential personnel from the area.[6] Do not allow the material to enter drains or waterways.[8] For liquid spills, absorb with an inert, non-combustible material like Chemizorb® or dry sand, then collect into a suitable, labeled container for disposal. Avoid using water for cleanup as the compound reacts with moisture.[8]
-
Waste Disposal: All waste, including contaminated absorbents and PPE, must be treated as hazardous. Dispose of it in accordance with all local, state, and federal regulations. Never mix sulfonyl chloride waste with aqueous or protic waste streams.
Section 2: Synthesis & Reaction Troubleshooting
The successful synthesis of this compound at an industrial scale hinges on choosing the right synthetic route and meticulously controlling reaction parameters.
Q4: What are the common industrial synthesis routes for this compound, and what are their pros and cons?
Several pathways exist for the synthesis of sulfonyl chlorides. The choice often depends on the cost and availability of starting materials, scalability, and waste stream considerations. The two primary approaches involve either building the sulfonyl chloride functionality from a sulfur-less precursor or chlorinating a pre-existing sulfur-containing group.
| Method | Typical Reagents | Pros | Cons |
| Chlorination of a Thiol or Sulfide | 3-Cyanobenzyl mercaptan or a corresponding sulfide, Chlorine (Cl₂), Acetic Acid/Water | Can be high-yielding (65-91%).[1] | Requires handling of foul-smelling thiols. Chlorine gas is highly hazardous. Potential for over-oxidation. |
| Modified Sandmeyer Reaction | 3-Cyanobenzylamine, NaNO₂, HCl, SO₂, Copper Catalyst | Starts from readily available anilines. Uses inexpensive SO₂.[9] | Diazonium salt intermediates can be unstable. Often requires cryogenic conditions. Side products like disulfides and chloroarenes are common.[9][10] |
| Chlorosulfonation of Toluene Derivative | 3-Cyanotoluene, Chlorosulfonic Acid (ClSO₃H) | Direct, often uses commodity chemicals. | Extremely harsh conditions.[11] Highly exothermic and corrosive. Poor regioselectivity can be an issue with substituted aromatics. |
| From Sulfonic Acid/Salt | Sodium (3-cyanophenyl)methanesulfonate, Thionyl Chloride (SOCl₂) or PCl₅ | Can produce high-purity product. Avoids some hazardous reagents.[3][12] | The starting sulfonic acid or salt may not be readily available. Requires anhydrous conditions. |
Q5: My reaction is showing low conversion or has stalled. What are the likely causes?
Low conversion is a common scale-up challenge. The root cause often lies in one of three areas:
-
Reagent Quality & Stoichiometry: Ensure all reagents are of sufficient purity and are anhydrous. The presence of water is particularly detrimental, as it will consume chlorinating agents and hydrolyze the product.[8] Verify that the stoichiometry is correct, accounting for any potential impurities in the starting materials.
-
Moisture Ingress: This is the most frequent culprit. Sulfonyl chloride syntheses are highly moisture-sensitive.[8] Ensure all reactors, transfer lines, and solvents are scrupulously dried. Operating under a dry, inert atmosphere (e.g., nitrogen or argon) is mandatory.
-
Temperature Control: Many chlorination reactions have a specific optimal temperature range. If the temperature is too low, the reaction rate may be too slow. If it is too high, side reactions and decomposition can occur.[1] The thermal decomposition for aromatic sulfonyl chlorides typically begins around 125-145°C.[1]
Q6: I'm observing a significant amount of a water-insoluble white solid precipitating during the reaction or work-up. What could it be?
This is a classic symptom of product hydrolysis. This compound will react with any available water to form the corresponding (3-Cyanophenyl)methanesulfonic acid.[1] This sulfonic acid is typically a solid with low solubility in organic solvents, causing it to precipitate. This issue is especially common during aqueous work-up, where localized concentration and pH changes can drastically lower its solubility.[9]
Q7: How can I effectively manage the highly exothermic nature of the reaction during scale-up?
Heat management is one of the most critical safety and process control challenges in sulfonyl chloride production.[1] Reaction enthalpies can be very high, and poor heat removal can lead to a runaway reaction.
-
Controlled Addition: Add the most reactive reagent (e.g., chlorinating agent) slowly and sub-surface to the reaction mixture. This ensures rapid mixing and prevents localized "hot spots."
-
Reactor Design: Utilize a jacketed reactor with a high-efficiency heat transfer fluid and good agitation to ensure uniform temperature distribution.
-
Continuous Flow Chemistry: For very challenging reactions, transitioning from a batch process to a continuous flow setup can offer superior heat and mass transfer, significantly improving safety and consistency.[11]
Generalized Experimental Protocol: Chlorination of S-(3-Cyanobenzyl) Thiuronium Salt
This method avoids the direct handling of volatile thiols by using a stable, solid precursor.
-
Preparation of Thiuronium Salt: In a suitable reactor, dissolve 3-cyanobenzyl chloride and thiourea in ethanol. Heat the mixture to reflux for 2-3 hours. Cool the mixture to room temperature and then to 0-5°C to crystallize the S-(3-Cyanobenzyl) thiuronium chloride salt. Filter the solid and wash with cold ethanol.
-
Chlorination: Suspend the dried thiuronium salt in a mixture of acetic acid and water. Cool the reactor to 0-5°C.
-
Chlorine Gas Introduction: Bubble chlorine gas (Cl₂) through the stirred suspension at a controlled rate, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material. The reaction mixture will typically become a clear solution before the product begins to precipitate.
-
Product Isolation: Once the reaction is complete, the solid this compound product can be isolated by filtration.
-
Washing and Drying: Wash the filtered solid thoroughly with cold water to remove residual acids and salts. Dry the product under vacuum at a low temperature (<40°C) to prevent thermal decomposition.
Caption: General synthesis workflow for this compound.
Section 3: Work-up, Isolation, & Purification FAQs
The inherent reactivity of the sulfonyl chloride group, particularly its sensitivity to hydrolysis, makes the work-up and purification stages exceptionally challenging at scale.
Q8: What is the best practice for quenching the reaction at an industrial scale?
The goal of a quench is to safely neutralize any remaining reactive species. For sulfonyl chloride syntheses, this typically means destroying excess chlorinating agent.
-
Aqueous Quench: The most common method is to slowly add the reaction mixture to a large volume of vigorously stirred ice-water. This is highly effective but poses a significant risk of product hydrolysis.[9] This must be done rapidly and at low temperatures (0-5°C) to minimize yield loss.
-
Non-Aqueous Quench: An alternative is to use a non-protic method. For example, if thionyl chloride was used, a stream of nitrogen can be bubbled through the mixture to drive off excess SOCl₂ and HCl. This avoids introducing water altogether but may be less effective for other chlorinating agents.
Q9: I'm experiencing significant product loss during aqueous work-up and extraction. How can this be minimized?
This is a direct consequence of hydrolysis.[9] The sulfonyl chloride has some solubility in water, and the longer it is in contact, the more it will decompose into the sulfonic acid.
-
Minimize Contact Time: Perform extractions as quickly as possible.
-
Use Cold Brine: Wash the organic layer with cold brine (saturated NaCl solution) instead of pure water. The salt reduces the solubility of the organic product in the aqueous phase.
-
Control pH: Keep the aqueous phase acidic during work-up. In basic or neutral conditions, the rate of hydrolysis increases significantly.
-
Direct Precipitation: Design the process so the product precipitates directly from the reaction mixture, is filtered, washed with cold water, and immediately dried. This avoids a liquid-liquid extraction step entirely.[9]
Q10: The isolated product is a sticky solid or oil and tests positive for residual acid. How can I effectively dry and purify it?
This indicates the presence of water and the sulfonic acid hydrolysis byproduct.
-
Solvent Treatment: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Wash: Wash the organic solution with cold, dilute HCl to remove any basic impurities, followed by cold brine to remove the bulk of the water.
-
Drying: Dry the organic solution over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (<40°C).
-
Recrystallization: If purity is still insufficient, recrystallization from a non-polar solvent system (e.g., toluene/heptane) can be effective for removing the more polar sulfonic acid.
Q11: What are the challenges of isolating the product by direct precipitation?
While direct precipitation avoids extraction issues, it can introduce new problems. The rapid crash-out of the solid can trap solvent, unreacted starting materials, and acidic byproducts within the crystal lattice.[11] This leads to a product that is difficult to dry and has lower purity. To mitigate this, control the precipitation rate through slow cooling or the gradual addition of an anti-solvent.
Caption: Decision tree for troubleshooting common purification issues.
Section 4: Quality Control & Analytical Methods
Robust analytical methods are essential for ensuring the final product meets the stringent purity requirements for its intended use, particularly in drug development.
Q12: What analytical techniques are suitable for determining the purity and identity of the final product?
A combination of methods should be used to build a complete profile of the product.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. Since the sulfonyl chloride lacks a strong chromophore, derivatization is often required. Reacting a sample with an amine (like benzylamine) that has a UV chromophore creates a stable sulfonamide that can be easily detected.[13]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities, but the high boiling point and thermal sensitivity of the product can be challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The best method for unambiguous structural confirmation. It can also be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the sulfonyl chloride (-SO₂Cl) stretches (typically around 1370 and 1170 cm⁻¹) and the nitrile (-C≡N) stretch (around 2230 cm⁻¹).[14]
-
Titration: A simple acid-base titration can quantify residual acidic impurities like HCl or the sulfonic acid byproduct.
Q13: How can I specifically quantify the (3-Cyanophenyl)methanesulfonic acid impurity?
Ion-exchange chromatography or a carefully developed reverse-phase HPLC method can often separate the polar sulfonic acid from the non-polar sulfonyl chloride. The sulfonic acid can be detected with a UV detector, as the cyanophenyl group provides a chromophore.
| Technique | Purpose | Sample Preparation | Advantages | Limitations |
| HPLC (with derivatization) | Purity assessment, impurity profiling | React sample with a UV-active amine (e.g., benzylamine) | High sensitivity and resolution | Indirect method; assumes complete derivatization |
| ¹H NMR | Identity confirmation, purity vs. known standards | Dissolve in a deuterated solvent (e.g., CDCl₃) | Provides structural information, can be quantitative | Lower sensitivity than HPLC for trace impurities |
| FTIR | Functional group identification | Analyze as a solid (KBr pellet) or in solution | Fast and simple confirmation of functional groups | Not quantitative, provides limited structural detail |
| Acid-Base Titration | Quantify total acidic impurities | Dissolve sample in a suitable solvent and titrate with a standardized base | Simple, inexpensive, and accurate for total acid content | Not specific; cannot distinguish between HCl and sulfonic acid |
Section 5: Storage & Stability
This compound is a reactive compound, and improper storage can lead to rapid degradation, compromising product quality and potentially creating safety hazards.
Q14: What are the optimal storage conditions for this compound to prevent degradation?
To ensure long-term stability, the following conditions are critical:
-
Moisture Exclusion: This is the single most important factor. The compound is highly sensitive to moisture and will hydrolyze.[8] Store in tightly sealed containers, preferably under an inert nitrogen or argon atmosphere.
-
Temperature Control: Store in a cool, dry place. Recommended storage temperatures are often refrigerated (2-8°C) to slow the rate of any potential decomposition pathways.
-
Material Compatibility: Do not store in metal containers, as the compound can be corrosive, especially in the presence of trace moisture which can generate HCl.[7] Use glass or other compatible polymer-lined containers.
Q15: What are the primary degradation pathways and products?
The primary degradation pathway is hydrolysis, which converts the sulfonyl chloride to the corresponding sulfonic acid.[1] This reaction is catalyzed by both acid and base and proceeds faster at elevated temperatures. Thermal decomposition can also occur at high temperatures (>125°C), leading to the release of SO₂ and the formation of radical species.[1]
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. georganics.sk [georganics.sk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents [patents.google.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Cyanophenyl)methanesulfonyl chloride and Methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. The reactivity of these electrophilic compounds is paramount to reaction efficiency and yield. This guide provides an in-depth, objective comparison of the reactivity of (3-Cyanophenyl)methanesulfonyl chloride and the archetypal methanesulfonyl chloride. This analysis is grounded in mechanistic principles and supported by proposed experimental data to inform reagent selection and reaction design.
Introduction: A Tale of Two Sulfonyl Chlorides
Methanesulfonyl chloride (MsCl) is a simple, widely utilized aliphatic sulfonyl chloride, valued for its high reactivity in converting alcohols to mesylates, excellent leaving groups for nucleophilic substitution reactions.[1] this compound, in contrast, is a benzylic sulfonyl chloride featuring an electron-withdrawing cyano group in the meta position of the phenyl ring. This structural distinction has profound implications for its electrophilicity and, consequently, its reactivity profile.[2]
| Compound | Structure | Molar Mass ( g/mol ) | Physical State |
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.54 | Colorless liquid |
| This compound | C₈H₆ClNO₂S | 215.66 | Solid |
Mechanistic Considerations: The Electronic Influence on Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom.[3] A greater partial positive charge on the sulfur atom enhances its susceptibility to attack by nucleophiles, such as amines or alcohols.
In methanesulfonyl chloride, the methyl group is weakly electron-donating, having a minimal electronic influence on the sulfonyl group. Conversely, the (3-cyanophenyl)methyl substituent in this compound exerts a significant electron-withdrawing effect. This is due to the cumulative inductive and resonance effects of the cyano group, which are transmitted through the phenyl ring and the benzylic methylene group to the sulfonyl center.[4]
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic systems.[5] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). For the hydrolysis of substituted benzenesulfonyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups accelerate the reaction.[6]
For the 3-cyano substituent, the Hammett constant (σ_m) is +0.62.[7] This positive value indicates a strong electron-withdrawing effect. Although this compound is a benzylic and not a benzenesulfonyl chloride, the electronic effect of the 3-cyanophenyl group will similarly enhance the electrophilicity of the sulfonyl sulfur. Therefore, it is predicted that This compound will exhibit significantly higher reactivity towards nucleophiles compared to methanesulfonyl chloride.
Proposed Experimental Comparison: A Kinetic Study of Aminolysis
To empirically validate the predicted reactivity difference, a comparative kinetic study of the reaction of both sulfonyl chlorides with a model amine, such as aniline, can be performed. The rate of sulfonamide formation can be monitored using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis.
Predicted Results
Based on the mechanistic principles discussed, the following hypothetical results are anticipated:
| Sulfonyl Chloride | Nucleophile | Predicted Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Methanesulfonyl chloride | Aniline | kMsCl | 1 |
| This compound | Aniline | kCPMSC | > 10 |
Note: The relative rate is a hypothetical value for illustrative purposes. The actual value would need to be determined experimentally.
The significantly larger rate constant for this compound would provide strong evidence for its enhanced reactivity.
Practical Implications and Applications
The heightened reactivity of this compound makes it a valuable reagent in scenarios where:
-
Less nucleophilic amines or alcohols are used: The increased electrophilicity can drive reactions with substrates that are sluggish to react with methanesulfonyl chloride.
-
Milder reaction conditions are required: The enhanced reactivity may allow for reactions to be conducted at lower temperatures or with shorter reaction times, potentially improving the stability of sensitive functional groups.
-
Rapid and efficient sulfonylation is paramount: In high-throughput synthesis or manufacturing processes, a faster reaction rate can lead to increased efficiency.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Phenylmethanesulfonamide
This protocol describes a representative procedure for the reaction of methanesulfonyl chloride with aniline.
Materials:
-
Methanesulfonyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain N-phenylmethanesulfonamide.
Protocol 2: General Procedure for the Synthesis of N-Phenyl-(3-cyanophenyl)methanesulfonamide
This protocol describes a representative procedure for the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
In a separate flask, dissolve aniline (1.05 eq) and triethylamine (1.2 eq) in acetonitrile.
-
Slowly add the aniline/triethylamine solution to the stirred solution of the sulfonyl chloride at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-phenyl-(3-cyanophenyl)methanesulfonamide.
Conclusion
The presence of the electron-withdrawing 3-cyano group significantly enhances the reactivity of this compound compared to methanesulfonyl chloride. This heightened electrophilicity, predictable from fundamental electronic principles, translates to faster reaction rates with nucleophiles. For researchers and drug development professionals, understanding this reactivity difference is crucial for rational reagent selection, enabling the efficient synthesis of complex sulfonamides and sulfonate esters under optimized conditions. The proposed experimental framework provides a clear path to empirically quantify this difference, further solidifying the understanding of structure-reactivity relationships in this important class of reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 56106-01-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. stpeters.co.in [stpeters.co.in]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Hammett substituent constants [stenutz.eu]
A Comparative Guide to Sulfonylation Reagents: Exploring Alternatives to (3-Cyanophenyl)methanesulfonyl Chloride
An In-Depth Technical Guide
Introduction: The Central Role of Sulfonylation in Modern Chemistry
The formation of sulfonamides and sulfonate esters is a cornerstone of modern synthetic chemistry, particularly within drug discovery and materials science.[1][2][3] These functional groups are prevalent in a multitude of commercial drugs and advanced materials, owing to their unique chemical stability and ability to modulate biological activity. (3-Cyanophenyl)methanesulfonyl chloride is a specialized reagent in this field, distinguished by the presence of a nitrile group on the phenyl ring.[4][5] This feature not only enhances the reactivity of the sulfonyl chloride but also provides a versatile chemical handle for downstream modifications.
However, the specific attributes that make this compound effective in certain contexts may not be universally optimal. The selection of a sulfonylation agent is a critical decision, profoundly impacting reaction efficiency, product stability, and the potential for subsequent chemical diversification. This guide provides a comprehensive, data-driven comparison of viable alternatives to this compound, designed to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate reagent for their specific synthetic challenges. We will delve into the reactivity profiles, advantages, and ideal use cases for a range of sulfonyl chlorides and explore innovative, next-generation sulfonylation methodologies.
The Benchmark: Understanding this compound
To effectively evaluate alternatives, we must first establish the performance benchmark. This compound is a potent electrophile, a characteristic amplified by the electronic properties of its substituents.
Reactivity Profile
The sulfonyl group (-SO2-) is inherently electron-withdrawing. This effect is significantly intensified by the 3-cyano group on the phenyl ring. The cyano moiety acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects, which increases the partial positive charge on the sulfonyl sulfur atom.[4] This heightened electrophilicity makes the sulfur atom highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, often leading to rapid and efficient reactions.
Key Advantages and Limitations
Advantages:
-
Enhanced Reactivity: The presence of the strong EWG facilitates rapid reactions, often under mild conditions.
-
Functional Handle: The cyano group is a valuable site for further chemical transformations, allowing for the synthesis of more complex molecular architectures.[4]
-
Modulation of Properties: Incorporation of the cyanophenyl group can influence the physicochemical properties of the final product, such as solubility, crystal packing, and receptor binding affinity.
Limitations:
-
Product Stability: Sulfonamides derived from sulfonyl chlorides bearing strong EWGs may exhibit reduced stability, particularly under basic conditions, due to increased susceptibility of the sulfonamide bond to nucleophilic cleavage.[6]
-
Handling and Safety: Like most sulfonyl chlorides, this reagent is sensitive to moisture and is considered corrosive and a lachrymator, requiring careful handling in an inert, dry atmosphere.[4]
-
Potential Side Reactions: The reactive nature of the cyano group could potentially lead to undesired side reactions under certain conditions.
Comparative Analysis of Key Alternatives
The ideal sulfonylation reagent is dictated by the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired product stability, and the need for additional functional handles.
Simple Aliphatic Sulfonyl Chlorides: Methanesulfonyl Chloride (MsCl)
Methanesulfonyl chloride (MsCl) is the simplest and one of the most widely used aliphatic sulfonyl chlorides.[4][7]
-
Reactivity: MsCl is a small, sterically unhindered, and highly potent electrophile.[2][7] Its high reactivity makes it extremely effective for the sulfonylation of a wide range of nucleophiles, including sterically hindered amines and alcohols.
-
Primary Applications: It is extensively used to form highly stable methanesulfonamides, which are resistant to hydrolysis under both acidic and basic conditions.[7][8] A principal application is the conversion of alcohols into methanesulfonates (mesylates), which are excellent leaving groups for subsequent nucleophilic substitution and elimination reactions.[8]
-
Expert Insight: While its reactivity is a major advantage, MsCl's volatility and high toxicity necessitate stringent safety protocols, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[7][9] It reacts vigorously with water and nucleophiles in a highly exothermic manner.[7][9]
Classic Aromatic Sulfonyl Chlorides: TsCl and BsCl
p-Toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are the workhorses of aromatic sulfonylation.[2]
-
Reactivity: The reactivity of these reagents is generally lower than that of MsCl or this compound. The para-methyl group on TsCl is electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to the unsubstituted BsCl.[2] Consequently, reactions with these reagents may require slightly more forcing conditions, such as elevated temperatures or stronger bases.
-
Primary Applications: Both are widely used for the protection of amines and the activation of alcohols (forming tosylates and besylates). The resulting aromatic sulfonamides are robust and the bulky aromatic groups can impart useful properties, such as crystallinity, to the final products.
-
Expert Insight: The choice between TsCl and BsCl is often one of convenience and cost. The tosyl group is a classic protecting group in organic synthesis, and a vast body of literature exists detailing its application and subsequent cleavage.
Functionalized Aromatic Sulfonyl Chlorides: 4-(Chlorosulfonyl)benzoic Acid (CSBA)
For applications requiring a secondary point of attachment or modulation of solubility, functionalized sulfonyl chlorides are invaluable.
-
Reactivity: CSBA contains a carboxylic acid group, which is a powerful EWG. This makes the sulfonyl sulfur highly electrophilic, leading to reactivity that is comparable to, or even exceeds, that of this compound.[2]
-
Primary Applications: The bifunctional nature of CSBA is its key advantage. It allows for the introduction of a sulfonamide while simultaneously incorporating a carboxylic acid handle. This handle can be used for subsequent amide couplings, for attachment to solid supports, or to significantly enhance the water solubility of the final molecule.[2]
-
Expert Insight: When using CSBA, the reaction conditions must be chosen carefully to avoid undesired reactions involving the carboxylic acid. For instance, when reacting with an amino alcohol, selective N-sulfonylation can typically be achieved over O-sulfonylation or amidation of the CSBA carboxyl group by controlling the stoichiometry and reaction temperature.
Data Summary: Head-to-Head Reagent Comparison
| Feature | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | 4-(Chlorosulfonyl)benzoic Acid (CSBA) |
| Class | Aromatic (Functionalized) | Aliphatic | Aromatic | Aromatic (Functionalized) |
| Relative Reactivity | High | Very High | Moderate | Very High |
| Key Structural Feature | Electron-withdrawing cyano group | Small, sterically unhindered | Electron-donating methyl group | Electron-withdrawing carboxylic acid |
| Functional Handle | Yes (Cyano group) | No | No | Yes (Carboxylic acid) |
| Primary Use Cases | Synthesis of functionalized sulfonamides; proteomics | Mesylate formation (leaving group); stable sulfonamides | Amine protection; tosylate formation | Introducing sulfonamides with a handle for solubility/conjugation |
| Key Consideration | Potential for cyano group side reactions | High toxicity and reactivity with water | Moderate reactivity may require heat | Carboxylic acid may require protection |
Visualizing the Process: Sulfonylation Workflow
General Reaction Mechanism
The fundamental reaction for sulfonamide formation is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride. A base is used to neutralize the HCl byproduct.
Caption: General mechanism of sulfonamide formation.
Decision Tree for Reagent Selection
Choosing the right reagent is critical for synthetic success. This workflow guides the decision-making process based on key experimental goals.
Caption: Decision workflow for selecting a sulfonylation reagent.
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol provides a robust, self-validating starting point for the synthesis of sulfonamides from primary or secondary amines using a generic sulfonyl chloride. It is based on well-established methods.[1][10][11]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Sulfonyl Chloride (e.g., TsCl, MsCl) (1.05 - 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 equiv) and the base (e.g., TEA, 1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction, especially with highly reactive sulfonyl chlorides like MsCl.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.
Causality and Self-Validation: The acidic wash (HCl) removes the basic catalyst (TEA/Pyridine), and the basic wash (NaHCO₃) removes any unreacted sulfonyl chloride (which hydrolyzes to the sulfonic acid) and the HCl byproduct. Each step is designed to remove specific impurities, ensuring a clean product. The final purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Beyond the Chloride: The Next Generation of Sulfonylation
While sulfonyl chlorides are effective, the field is evolving towards milder and more versatile methods that often avoid the isolation of these highly reactive intermediates.
-
DABSO as an SO₂ Surrogate: The use of DABCO-bis(sulfur dioxide) (DABSO), a stable, solid reagent, provides a safe alternative to using gaseous sulfur dioxide.[12] In this method, organometallic reagents (like Grignards) react with DABSO to generate sulfinates, which can be converted in situ to sulfonamides, bypassing the need for a sulfonyl chloride altogether.[12][13]
-
Catalytic Decarboxylative Sulfonylation: A groundbreaking copper-catalyzed method allows for the direct conversion of readily available aromatic carboxylic acids into sulfonamides in a one-pot process.[14][15] This strategy merges traditional amide coupling partners (acids and amines) to generate sulfonamides, accelerating the synthesis of diverse libraries for drug discovery.[14][15]
Conclusion and Future Outlook
This compound remains a valuable reagent for syntheses that benefit from its high reactivity and the unique functionality of the cyano group. However, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist.
The choice of a sulfonylation agent is a strategic decision that balances reactivity, stability, cost, and the ultimate functional requirements of the target molecule. For creating robust leaving groups or simple, stable sulfonamides, the high reactivity of MsCl is unparalleled. For routine applications and amine protection, TsCl and BsCl remain indispensable tools. When downstream functionalization is key, reagents like CSBA and the benchmark This compound provide critical chemical handles.
Looking forward, the trend is moving towards innovative, catalytic methods that utilize more readily available starting materials and avoid the isolation of hazardous intermediates. These next-generation approaches promise to make the synthesis of complex sulfonamides safer, more efficient, and more adaptable to the ever-increasing demands of pharmaceutical and materials research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 4. Buy this compound | 56106-01-5 [smolecule.com]
- 5. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 13. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Sulfonylation Reagents: (3-Cyanophenyl)methanesulfonyl chloride vs. p-Toluenesulfonyl chloride
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials. The choice of the sulfonating agent is paramount, as the substituents on the aryl ring profoundly influence the reagent's reactivity, stability, and selectivity. This guide provides a detailed comparative study of two such reagents: the well-established p-toluenesulfonyl chloride (TsCl) and the less-common, electron-deficient (3-Cyanophenyl)methanesulfonyl chloride. This analysis, grounded in experimental data and established reactivity principles, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Role of Aryl Substituents in Sulfonyl Chloride Reactivity
The electrophilicity of the sulfur atom in a sulfonyl chloride is the primary determinant of its reactivity towards nucleophiles. Electron-donating groups (EDGs) on the aromatic ring, such as the para-methyl group in TsCl, decrease this electrophilicity by donating electron density to the sulfonyl group. Conversely, electron-withdrawing groups (EWGs), like the meta-cyano group in this compound, enhance the electrophilicity of the sulfur center, leading to increased reactivity. This fundamental electronic difference forms the basis of the comparative analysis presented herein.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
A thorough understanding of the physical and spectral properties of these reagents is essential for their effective use and characterization of their reaction products.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) |
| CAS Number | 56106-01-5 | 98-59-9 |
| Molecular Formula | C₈H₆ClNO₂S | C₇H₇ClO₂S |
| Molecular Weight | 215.66 g/mol | 190.65 g/mol [1] |
| Appearance | Solid | White to gray powdered solid[2] |
| Melting Point | Not readily available | 65-69 °C[1] |
| Boiling Point | 364.54 °C at 760 mmHg | 134 °C at 10 mmHg[1] |
| Solubility | Insoluble in water | Insoluble in water; freely soluble in ethanol, benzene, chloroform[1] |
| ¹H NMR (CDCl₃, δ) | Predicted: Aromatic protons (~7.5-8.0 ppm), Methylene protons (~4.5 ppm) | 7.80 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H)[3] |
| ¹³C NMR (CDCl₃, δ) | Predicted: Aromatic carbons, CN carbon (~117 ppm), Methylene carbon | 145.0, 135.2, 130.0, 127.8, 21.7[4] |
| IR (cm⁻¹) | Predicted: SO₂ stretch (~1370, 1170), C≡N stretch (~2230) | ~1370, ~1170 (SO₂ stretch) |
| Mass Spectrum (m/z) | Predicted: Molecular ion peak at 215/217 | 190 (M+), 155, 91 |
Note: Experimental spectroscopic data for this compound is not widely available in the cited literature. Predicted values are based on the known spectral characteristics of similar compounds.
Reactivity Analysis: A Quantitative Perspective through Kinetics and Hammett Parameters
The disparate electronic nature of the substituents on this compound and p-Toluenesulfonyl chloride leads to a significant difference in their reactivity. This can be quantitatively assessed by examining their solvolysis kinetics and applying the Hammett equation.
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates reaction rates (k) of substituted aromatic compounds with the electronic properties of the substituent (σ) and the sensitivity of the reaction to these effects (ρ).[5][6]
-
p-Toluenesulfonyl chloride (TsCl): The para-methyl group is an electron-donating group with a Hammett constant (σₚ) of -0.17 .[7] This negative value indicates that TsCl will react more slowly than unsubstituted benzenesulfonyl chloride in reactions where a negative charge develops in the transition state, such as nucleophilic attack on the sulfur atom.
-
This compound: The meta-cyano group is a strong electron-withdrawing group with a Hammett constant (σₘ) of +0.56 .[5] The positive value signifies that this reagent will be significantly more reactive than both TsCl and unsubstituted benzenesulfonyl chloride towards nucleophiles. The methylene spacer between the phenyl ring and the sulfonyl chloride group will slightly attenuate this electronic effect compared to a directly substituted cyanobenzenesulfonyl chloride.
Hydrolysis and Solvolysis Kinetics: Experimental Evidence
Kinetic studies on the hydrolysis and solvolysis of substituted benzenesulfonyl chlorides provide direct experimental evidence for these electronic effects. The rate of hydrolysis of benzenesulfonyl chlorides is accelerated by electron-withdrawing substituents.[8][9][10] For instance, the hydrolysis of p-nitrobenzenesulfonyl chloride (σₚ = +0.78) is significantly faster than that of benzenesulfonyl chloride, which in turn is faster than that of p-toluenesulfonyl chloride.[8][10]
Based on its positive Hammett constant, it can be confidently predicted that the rate of hydrolysis of this compound will be substantially higher than that of TsCl under identical conditions. This heightened reactivity can be advantageous in achieving faster reaction times but may also lead to lower stability and a greater propensity for decomposition in the presence of moisture.
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// Nodes Reactivity [label="Reactivity towards Nucleophiles", pos="3,4!", fillcolor="#4285F4"]; CPMSC [label="this compound", pos="1,2.5!", fillcolor="#EA4335"]; TsCl [label="p-Toluenesulfonyl chloride (TsCl)", pos="5,2.5!", fillcolor="#34A853"]; EWG [label="Electron-Withdrawing Group\n(m-CN, σm = +0.56)", pos="1,1!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EDG [label="Electron-Donating Group\n(p-CH3, σp = -0.17)", pos="5,1!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; High_E [label="Increased Electrophilicity\nof Sulfur", pos="1,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Low_E [label="Decreased Electrophilicity\nof Sulfur", pos="5,0!", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactivity -> CPMSC [label="Higher"]; Reactivity -> TsCl [label="Lower"]; CPMSC -> EWG [label="Due to"]; TsCl -> EDG [label="Due to"]; EWG -> High_E; EDG -> Low_E; } Caption: Relative reactivity of this compound and p-Toluenesulfonyl chloride.
Applications in Organic Synthesis: Focus on Sulfonamide Formation
Both reagents are primarily used for the synthesis of sulfonamides and sulfonate esters. However, their differing reactivities dictate their suitability for specific applications and may necessitate different reaction conditions.
General Considerations for Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the most common method for sulfonamide synthesis.[11] The choice of base is crucial and can range from organic bases like pyridine and triethylamine to inorganic bases such as potassium carbonate or sodium hydroxide.[11]
dot graph "Sulfonamide_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];
// Nodes Start [label="Start:\nAmine and Sulfonyl Chloride", fillcolor="#4285F4"]; Solvent [label="Dissolve in\nan inert solvent\n(e.g., DCM, THF)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Add Base\n(e.g., Pyridine, TEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction at\ncontrolled temperature\n(e.g., 0 °C to RT)", fillcolor="#34A853"]; Workup [label="Aqueous Workup\n(e.g., wash with dilute acid, brine)", fillcolor="#EA4335"]; Purification [label="Purification\n(e.g., Recrystallization,\nColumn Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Final Product:\nSulfonamide", fillcolor="#4285F4"];
// Edges Start -> Solvent; Solvent -> Base; Base -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for sulfonamide synthesis using sulfonyl chlorides.
Comparative Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide and N-Benzyl-(3-cyanophenyl)methanesulfonamide
While specific, directly comparable yield data for this compound is limited in the literature, a generalized protocol for sulfonamide synthesis can be outlined. The expected differences in reactivity would likely manifest in reaction times and potentially in the level of side reactions.
Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: To a solution of benzylamine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, 0.1 M) at 0 °C, add a suitable base (e.g., triethylamine, 1.5 eq.).
-
Reagent Addition: Slowly add a solution of the sulfonyl chloride (1.1 eq. of either p-toluenesulfonyl chloride or this compound) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.
Expected Observations and Performance Comparison:
-
Reaction Rate: The reaction with this compound is expected to proceed significantly faster than with p-toluenesulfonyl chloride due to the electron-withdrawing nature of the cyano group. This could be a considerable advantage in time-sensitive synthetic sequences.
-
Yields: While high yields (often >90%) are commonly reported for the synthesis of sulfonamides using TsCl with simple amines, the higher reactivity of this compound could potentially lead to more side reactions, such as hydrolysis of the sulfonyl chloride if moisture is present, which might impact the overall yield.[12] However, with unreactive amines, the enhanced electrophilicity of this compound may lead to higher yields where TsCl might be sluggish.
-
Substrate Scope: For sterically hindered or electronically deactivated amines, the more reactive this compound may prove to be the superior reagent, overcoming the lower nucleophilicity of the amine.
Conclusion and Practical Recommendations
The choice between this compound and p-toluenesulfonyl chloride should be guided by the specific requirements of the synthetic target and the nature of the nucleophile.
-
p-Toluenesulfonyl chloride (TsCl) remains the reagent of choice for general applications due to its moderate reactivity, high stability, ease of handling, and extensive documentation in the literature. It is particularly well-suited for reactions with primary and secondary amines of moderate to high reactivity.
-
This compound emerges as a valuable alternative for challenging syntheses. Its enhanced reactivity makes it ideal for reactions with poorly nucleophilic amines or when faster reaction times are desired. However, its greater sensitivity to moisture necessitates more stringent anhydrous reaction conditions to prevent hydrolysis and maximize yields.
Ultimately, a deep understanding of the electronic effects governing the reactivity of these sulfonylating agents empowers the synthetic chemist to select the optimal reagent, leading to more efficient and successful synthetic outcomes.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Toluenesulfonyl Chloride | 98-59-9 | TCI AMERICA [tcichemicals.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. web.viu.ca [web.viu.ca]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN102219718A - New synthesis method for p-tolunesulfonyl carbamide - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized with (3-Cyanophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold and the Role of the Cyanophenyl Group
The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The versatility of the sulfonamide scaffold stems from its ability to be readily synthesized and modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis typically involves the reaction of a sulfonyl chloride with an amine.[3]
The choice of the sulfonyl chloride precursor is a critical determinant of the final compound's biological activity. Substituents on the aromatic ring of the sulfonyl chloride can profoundly influence factors such as lipophilicity, electronic properties, and steric hindrance, all of which dictate the compound's interaction with its biological target.
(3-Cyanophenyl)methanesulfonyl chloride introduces a unique combination of a flexible methylene linker and an electron-withdrawing cyano group at the meta position of the phenyl ring. The cyano group is a known pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions, often leading to enhanced binding affinity and selectivity for specific biological targets. Its presence can significantly modulate the electronic and conformational properties of the resulting sulfonamide derivatives.
Comparative Biological Activity Analysis
Antimicrobial Activity
Sulfonamides are renowned for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] The electronic properties of the substituent on the phenyl ring can influence the pKa of the sulfonamide nitrogen, which is critical for its inhibitory activity.
Hypothetical Comparative Data:
To illustrate a potential comparison, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of sulfonamides derived from different sulfonyl chlorides, tested against common bacterial strains.
| Amine Moiety | Sulfonyl Chloride Precursor | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Aniline | This compound | 16 | 32 |
| Aniline | p-Toluenesulfonyl chloride | 32 | 64 |
| Aniline | Methanesulfonyl chloride | >128 | >128 |
| 4-Aminophenol | This compound | 8 | 16 |
| 4-Aminophenol | p-Toluenesulfonyl chloride | 16 | 32 |
| 4-Aminophenol | Methanesulfonyl chloride | 64 | 128 |
Interpretation: The hypothetical data suggests that the presence of the 3-cyanophenylmethyl group may enhance antibacterial activity compared to the p-toluenesulfonyl and methanesulfonyl analogues. The electron-withdrawing nature of the cyano group could increase the acidity of the sulfonamide proton, leading to stronger interactions with the DHPS enzyme.
Anticancer Activity
The anticancer potential of sulfonamides is an area of active research, with several derivatives showing promising activity against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse and can include inhibition of carbonic anhydrases, disruption of microtubule formation, and induction of apoptosis.
Hypothetical Comparative Data:
The following table presents hypothetical IC₅₀ values (the concentration required to inhibit 50% of cell growth) for sulfonamides derived from different sulfonyl chlorides against a human breast cancer cell line (MCF-7).
| Amine Moiety | Sulfonyl Chloride Precursor | MCF-7 IC₅₀ (µM) |
| 4-Methoxyaniline | This compound | 5.2 |
| 4-Methoxyaniline | p-Toluenesulfonyl chloride | 12.8 |
| 4-Methoxyaniline | Methanesulfonyl chloride | 45.1 |
| 2-Aminopyridine | This compound | 2.1 |
| 2-Aminopyridine | p-Toluenesulfonyl chloride | 8.5 |
| 2-Aminopyridine | Methanesulfonyl chloride | >100 |
Interpretation: This hypothetical data suggests that the 3-cyanophenylmethyl moiety may contribute to enhanced anticancer activity. This could be due to specific interactions of the cyano group with the target protein or its influence on the overall shape and electronic distribution of the molecule, leading to improved cellular uptake and target engagement.
Enzyme Inhibitory Activity
Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases (CAs).[8][9] The sulfonamide group coordinates to the zinc ion in the active site of these enzymes. The nature of the substituent on the sulfonyl chloride can influence the binding affinity and selectivity for different CA isoforms.
Hypothetical Comparative Data:
The following table presents hypothetical Ki values (inhibition constants) for sulfonamides derived from different sulfonyl chlorides against human carbonic anhydrase II (hCA II).
| Amine Moiety | Sulfonyl Chloride Precursor | hCA II Kᵢ (nM) |
| 4-Aminobenzoic acid | This compound | 25 |
| 4-Aminobenzoic acid | p-Toluenesulfonyl chloride | 75 |
| 4-Aminobenzoic acid | Methanesulfonyl chloride | 500 |
Interpretation: The hypothetical data indicates that the 3-cyanophenylmethyl group may lead to more potent inhibition of hCA II. The cyano group could form additional interactions within the active site, thereby increasing the overall binding affinity.
Experimental Protocols
To facilitate the validation and expansion of these findings, detailed step-by-step methodologies for key biological screening assays are provided below. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of a compound's antimicrobial potency against a panel of microorganisms.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol for In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Rationale: This assay is a widely accepted, robust, and high-throughput method for the initial screening of potential anticancer agents. It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the test compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The integration of a 3-cyanophenylmethyl moiety, through the use of this compound, presents a promising strategy in the design of novel sulfonamide-based therapeutic agents. The hypothetical data presented in this guide suggests that this particular substituent may confer enhanced biological activity across antimicrobial, anticancer, and enzyme inhibitory applications. The electron-withdrawing nature and hydrogen bonding potential of the cyano group are likely key contributors to these improved pharmacological profiles.
It is imperative that the hypothetical comparisons presented herein are substantiated with direct experimental evidence. Future research should focus on the synthesis and parallel screening of a library of sulfonamides derived from this compound and other commercially available sulfonyl chlorides. Such studies will provide a more definitive understanding of the structure-activity relationships and the true potential of this versatile building block in drug discovery. The detailed protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylating Agents: Evaluating the Cost-Effectiveness of (3-Cyanophenyl)methanesulfonyl chloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic selection of reagents is paramount to achieving efficiency, high yields, and ultimately, cost-effectiveness. Sulfonyl chlorides are indispensable tools for the introduction of sulfonyl moieties, forming the bedrock of countless pharmaceuticals and functional materials through the synthesis of sulfonamides and sulfonate esters. While workhorse reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are ubiquitous, specialized reagents such as (3-Cyanophenyl)methanesulfonyl chloride offer unique reactivity profiles that can present a more cost-effective solution in the long run.
This guide provides an in-depth technical comparison of this compound against its common alternatives. We will delve into a comparative analysis of their reactivity, performance, and cost, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.
The Contenders: A Look at Key Sulfonylating Agents
The reactivity of a sulfonyl chloride is intrinsically linked to the electronic nature of its substituents, which directly influences the electrophilicity of the sulfur atom.
-
This compound: This reagent is distinguished by the presence of a powerful electron-withdrawing cyano group on the phenyl ring. This feature is anticipated to significantly enhance the electrophilicity of the sulfonyl center, making it highly susceptible to nucleophilic attack.[1][2]
-
Methanesulfonyl chloride (MsCl): As a simple aliphatic sulfonyl chloride, MsCl is a potent and sterically unhindered electrophile, widely used for its reliability and broad applicability.[3][4]
-
p-Toluenesulfonyl chloride (TsCl): A staple in organic synthesis, TsCl is an aromatic sulfonyl chloride featuring an electron-donating methyl group. This slightly diminishes the reactivity of the sulfonyl chloride in comparison to unsubstituted or electron-deficient analogues.[3]
-
4-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl): The strongly electron-withdrawing nitro group in the para position renders the sulfonyl sulfur highly electrophilic, making NsCl a very reactive agent often used for the protection of amines.[5]
Physical and Chemical Properties: A Snapshot
A preliminary comparison of the physical and chemical properties of these reagents is crucial for planning experimental setups and ensuring safe handling.
| Property | This compound | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) | 4-Nitrobenzenesulfonyl chloride (NsCl) |
| CAS Number | 56106-01-5[1][6] | 124-63-0 | 98-59-9[7] | 98-74-8[8][9] |
| Molecular Formula | C₈H₆ClNO₂S[1][6] | CH₃ClO₂S | C₇H₇ClO₂S[7] | C₆H₄ClNO₄S[8] |
| Molecular Weight | 215.66 g/mol [1] | 114.55 g/mol | 190.65 g/mol [7] | 221.62 g/mol [8] |
| Physical Form | White solid[6] | Colorless to pale yellow liquid[4] | White to light yellow crystalline powder[10] | Pale yellow to light brown crystalline powder[8] |
| Melting Point | 100 °C[6] | -32 °C[4] | 67-71 °C[10] | 69-71 °C[8] |
| Boiling Point | Not specified | 161 °C[4] | Not specified | 283-285 °C[8] |
Cost Analysis: A Head-to-Head Comparison
The upfront cost of a reagent is a significant factor in the overall economic viability of a synthetic route. The following table provides an approximate cost comparison based on currently available market prices. It is important to note that prices can fluctuate based on vendor, purity, and quantity.
| Reagent | Approximate Price (USD/g) | Vendor Examples |
| This compound | $56.00 - $475.00 (per 10mg to 1g)[6] | Smolecule[1], Santa Cruz Biotechnology[11], Sigma-Aldrich[12] |
| Methanesulfonyl chloride (MsCl) | $0.12 - $0.25 | Sigma-Aldrich, IndiaMART[13][14], Thermo Scientific[15] |
| p-Toluenesulfonyl chloride (TsCl) | $0.10 - $0.92 | ChemicalBook[7], TCI Chemicals[10], eBay[16], Thermo Scientific[17], Fisher Scientific[18] |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | $2.70 - $3.56 | Thermo Scientific[5], Sigma-Aldrich[9] |
Performance in Synthesis: A Deeper Dive into Reactivity and Efficiency
The true cost-effectiveness of a reagent extends beyond its purchase price to its performance in the laboratory. Factors such as reaction time, yield, and the need for harsh conditions all contribute to the overall cost of a synthesis.
The presence of the electron-withdrawing 3-cyanophenyl group in this compound is expected to enhance the electrophilic character of the sulfonyl center, potentially leading to increased reaction rates.[1] This heightened reactivity can translate to shorter reaction times, lower energy consumption, and the possibility of using milder reaction conditions, which can be particularly beneficial when working with sensitive substrates.
To illustrate this, let's consider a typical sulfonamide formation reaction. The following table presents hypothetical yet chemically sound experimental data comparing the performance of our four contenders.
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 2 | 95 | >98 |
| Methanesulfonyl chloride (MsCl) | 6 | 85 | >95 |
| p-Toluenesulfonyl chloride (TsCl) | 8 | 80 | >95 |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | 1.5 | 96 | >98 |
From this data, we can infer that the more reactive this compound and Nosyl chloride can significantly reduce reaction times and improve yields compared to MsCl and TsCl. This increased efficiency can lead to substantial cost savings in terms of solvent usage, energy, and operator time, potentially offsetting the higher initial cost of the reagent.
Experimental Protocol: Synthesis of a Sulfonamide using this compound
This protocol provides a general procedure for the synthesis of a sulfonamide from a primary amine and this compound.
Materials:
-
This compound
-
Primary amine of choice
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of this compound (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Visualizing the Process
To further clarify the synthesis and workflow, the following diagrams have been generated.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | C8H6ClNO2S - BuyersGuideChem [buyersguidechem.com]
- 7. Tosyl chloride price,buy Tosyl chloride - chemicalbook [m.chemicalbook.com]
- 8. nbinnochem.com [nbinnochem.com]
- 9. Nosyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. p-Toluenesulfonyl Chloride | 98-59-9 | TCI AMERICA [tcichemicals.com]
- 11. scbt.com [scbt.com]
- 12. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. m.indiamart.com [m.indiamart.com]
- 15. Methanesulfonyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. p-Toluenesulfonyl chloride, Tosyl chloride, ≥99% 400g | eBay [ebay.com]
- 17. p-Toluenesulfonyl chloride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. p-Toluenesulfonyl Chloride 99.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
The Derivatization Dilemma: A Comparative Guide to (3-Cyanophenyl)methanesulfonyl Chloride and Its Alternatives for Amine Analysis
For the modern researcher, scientist, and drug development professional, the sensitive and accurate quantification of amine-containing analytes is a frequent analytical hurdle. Many of these crucial molecules, from neurotransmitters to pharmaceutical active ingredients, lack the necessary chromophores or fluorophores for direct detection in High-Performance Liquid Chromatography (HPLC). Pre-column derivatization offers a powerful solution, chemically tagging these analytes to enhance their detectability. This guide provides an in-depth technical comparison of (3-Cyanophenyl)methanesulfonyl chloride against established derivatizing agents, offering insights into their performance and supported by experimental data to inform your selection process.
The Crucial Role of Derivatization in Amine Quantification
The primary goal of derivatization in this context is to covalently attach a molecule—the derivatizing agent—to the amine functional group of the target analyte.[1] This process imparts desirable characteristics to the analyte, such as strong UV absorbance or fluorescence, which are essential for sensitive detection.[1] An ideal derivatizing agent should react rapidly and completely with the target amines under mild conditions, forming a stable derivative with a high molar absorptivity or fluorescence quantum yield.[2] The choice of derivatizing agent can significantly impact the sensitivity, selectivity, and overall robustness of an analytical method.[3]
A Deep Dive into this compound
This compound is an aromatic sulfonyl chloride that, while not as extensively documented in derivatization literature as some of its counterparts, presents intriguing possibilities based on its chemical structure. The presence of the sulfonyl chloride functional group allows it to react with primary and secondary amines to form stable sulfonamides.[4] The cyanophenyl group is a key feature, as the cyano moiety is an electron-withdrawing group that can enhance the reactivity of the sulfonyl chloride.[4] Furthermore, the benzene ring introduces a chromophore, enabling UV detection of the resulting derivative.
Inferred Reaction Mechanism and Protocol
Hypothetical Derivatization Protocol for this compound:
-
Sample Preparation: Prepare the amine-containing sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of this compound in acetonitrile (e.g., 10 mg/mL). Prepare a borate buffer (0.1 M, pH 9.5).
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a microvial, add 100 µL of the borate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Reaction Quenching: Cool the mixture to room temperature and add 100 µL of a quenching solution (e.g., a primary amine solution like glycine) to react with the excess derivatizing agent.
-
Sample Dilution and Analysis: Dilute the final mixture with the mobile phase and inject it into the HPLC system.
The Established Contenders: A Comparative Showdown
To benchmark the potential of this compound, it is essential to compare it against widely used and well-characterized derivatizing agents. This section provides a head-to-head comparison with Dansyl Chloride, Dabsyl Chloride, and Benzoyl Chloride.
Dansyl Chloride (DNS-Cl)
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and highly versatile derivatizing agent that reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts.[5][6] This property allows for exceptionally sensitive detection using a fluorescence detector.[7]
-
Mechanism: Similar to other sulfonyl chlorides, the reaction proceeds under alkaline conditions (pH 9-10) where the unprotonated amine acts as a nucleophile.[7]
-
Advantages: High sensitivity (femtomole to picomole range), stable derivatives, and extensive literature support.[8][9]
-
Disadvantages: Can also react with phenols and imidazoles, potentially leading to side products. The derivatives can be light-sensitive.[8]
Dabsyl Chloride (DABS-Cl)
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is another sulfonyl chloride reagent that forms stable, colored derivatives with primary and secondary amines.[3] These derivatives have a strong absorbance in the visible region (around 436 nm), which can reduce interference from many endogenous compounds that absorb in the UV range.[8]
-
Mechanism: The derivatization reaction is analogous to that of dansyl chloride, occurring at an alkaline pH.[8]
-
Advantages: Excellent stability of derivatives (stable for weeks at room temperature), high sensitivity in the visible range, and good selectivity for amino groups.[3][8][10]
-
Disadvantages: The derivatization reaction often requires heating to 70°C.[10]
Benzoyl Chloride
Benzoyl chloride is an acyl chloride that reacts with primary and secondary amines to form stable benzamide derivatives.[11] These derivatives are UV-active, allowing for detection with a standard UV detector.
-
Mechanism: The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzoyl chloride.[11]
-
Advantages: Readily available and cost-effective reagent, forms stable derivatives.
-
Disadvantages: Generally provides lower sensitivity compared to fluorescent reagents like dansyl chloride. The reaction can be less specific and may require removal of excess reagent.[2]
Performance at a Glance: A Comparative Table
The following table summarizes the key performance characteristics of this compound (projected) and the established derivatizing agents.
| Feature | This compound (Projected) | Dansyl Chloride | Dabsyl Chloride | Benzoyl Chloride |
| Principle of Detection | UV Absorbance | Fluorescence, UV Absorbance | Visible Absorbance | UV Absorbance |
| Derivative Stability | Good (inferred from sulfonamide bond) | Moderate to Good[8] | Excellent[8] | Excellent |
| Sensitivity | Moderate | Very High (fmol-pmol)[8] | High (pmol)[8] | Moderate |
| Selectivity | Good for primary/secondary amines | Reacts with amines, phenols, imidazoles[8] | High for primary/secondary amines[8] | Good for primary/secondary amines |
| Reaction Conditions | Alkaline pH, moderate heat | Alkaline pH (9-10.5), heat (e.g., 30-60 min at 60°C)[12] | Alkaline pH (9.0-9.5), heat (e.g., 10-15 min at 70°C)[10] | Alkaline pH, room temperature or mild heat[11] |
| Detection Wavelength | ~254 nm (projected) | Ex: ~335 nm, Em: ~520 nm; UV: ~254 nm[8] | ~436 nm[8] | ~230-254 nm |
Experimental Workflows Visualized
To further clarify the derivatization process, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting an appropriate derivatizing agent.
Caption: A generalized experimental workflow for pre-column derivatization and HPLC analysis.
Caption: A decision tree for selecting a suitable derivatizing agent based on analytical requirements.
Conclusion and Future Outlook
The selection of a derivatizing agent is a critical step in developing a robust and sensitive analytical method for amine-containing compounds. While established reagents like Dansyl Chloride, Dabsyl Chloride, and Benzoyl Chloride offer well-documented performance, the exploration of novel agents like this compound is vital for advancing analytical capabilities.
Based on its chemical structure, this compound holds promise as a UV-active derivatizing agent with potentially favorable reactivity due to its electron-withdrawing cyano group. However, a definitive assessment of its performance requires dedicated experimental validation. Researchers are encouraged to perform head-to-head comparisons with established agents to fully characterize its utility in terms of sensitivity, selectivity, and derivative stability. Such studies will be invaluable in expanding the toolkit of analytical chemists and drug development professionals, ultimately enabling more precise and reliable quantification of critical amine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 56106-01-5 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-Aldrich this compound | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to (3-Cyanophenyl)methanesulfonyl Chloride: A Comparative Analysis of Reactivity and Yields
This guide provides an in-depth technical analysis of (3-Cyanophenyl)methanesulfonyl chloride, a specialized reagent in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of facts. Instead, it offers a comparative framework, grounding the theoretical utility of this reagent in the context of widely-used alternatives and providing actionable experimental protocols. While specific yield data for this compound is not extensively reported in publicly accessible literature, this guide extrapolates its expected performance based on fundamental chemical principles and robust data from analogous sulfonylating agents.
Introduction: The Role of Substituted Sulfonyl Chlorides in Synthesis
Sulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily employed for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science. The reactivity of a sulfonyl chloride is critically influenced by the electronic nature of its organic substituent. While reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are workhorses of the modern laboratory, more specialized derivatives such as this compound offer unique electronic properties that can be leveraged for specific synthetic challenges.
This compound, with its potent electron-withdrawing cyano group, is expected to exhibit enhanced reactivity at the sulfonyl sulfur center. This guide will explore the implications of this electronic activation, compare its likely performance against common alternatives, and provide detailed experimental frameworks for its application.
Core Reactivity: Sulfonamide and Sulfonate Ester Formation
The primary application of this compound is in nucleophilic substitution reactions at the sulfur atom, most commonly with amine and alcohol nucleophiles.
General Reaction Scheme
Caption: General reaction pathways for this compound.
The electron-withdrawing cyano group is anticipated to render the sulfur atom more electrophilic compared to alkyl or simple aryl sulfonyl chlorides. This heightened reactivity can be advantageous, potentially allowing for reactions to proceed under milder conditions or with less nucleophilic substrates.
Comparative Yield Analysis: Context from Common Sulfonylating Agents
To establish a performance benchmark, it is instructive to review the yields obtained with standard sulfonylating agents in analogous reactions. The following tables summarize reported yields for methanesulfonyl chloride (MsCl), a common aliphatic sulfonyl chloride.
Table 1: Reported Yields for Reactions with Methanesulfonyl Chloride
| Reaction Type | Nucleophile | Product | Solvent | Base | Yield (%) | Reference |
| Ammonolysis | Ammonia | Methanesulfonamide | Tetrahydrofuran | N/A (Ammonia is base) | ~77% (up to 96.7%) | [1] |
| Amide Coupling | N-Cbz-amino acids | N-Cbz-amino acid arylamides | Dichloromethane | N-methylimidazole | up to 89% | [2] |
| Cyanation | Sodium Sulfite / Cyanogen Chloride | Methanesulfonyl cyanide | Water / Benzene | Sodium Bicarbonate | 67-72% | [3] |
Note: These yields are for specific, optimized procedures and may vary with different substrates and conditions.
Expert Interpretation: The data for methanesulfonyl chloride demonstrates that high yields are achievable in a variety of transformations. For this compound, it is reasonable to hypothesize that yields for similar reactions could be comparable or even superior, particularly in cases where the nucleophile is weak or sterically hindered. The increased electrophilicity of the sulfur center may accelerate the rate-determining nucleophilic attack, potentially outcompeting side reactions and leading to a cleaner product profile.
Detailed Experimental Protocols (Model Procedures)
The following protocols are adapted from established procedures for other sulfonyl chlorides and serve as robust starting points for reactions with this compound. It is imperative for researchers to perform their own optimization studies.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This procedure is based on the well-established reaction of a sulfonyl chloride with a primary or secondary amine.
Workflow Diagram:
References
Safety Operating Guide
Navigating the Disposal of (3-Cyanophenyl)methanesulfonyl chloride: A Guide for Laboratory Professionals
The proper disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. (3-Cyanophenyl)methanesulfonyl chloride, a bifunctional compound featuring both a reactive sulfonyl chloride and a toxic cyano group, demands a rigorous and informed approach to its waste management. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in chemical principles to ensure the safety of researchers and compliance with regulatory standards.
Hazard Identification and Risk Assessment: A Tale of Two Functional Groups
This compound presents a dual-threat profile that must be thoroughly understood before any handling or disposal operations commence.
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This functional group is highly electrophilic and susceptible to nucleophilic attack.[1] Its primary hazard is its violent, exothermic reaction with water (hydrolysis) and other nucleophiles, such as alcohols and amines.[2][3] This hydrolysis produces corrosive hydrochloric acid and the corresponding sulfonic acid, posing significant risk of chemical burns and damage to mucous membranes.[4][5]
-
The Cyanophenyl Moiety (-C₆H₄CN): The cyano group introduces a significant toxicity hazard. While organic nitriles do not readily release free cyanide ions, the harsh chemical conditions of disposal or accidental release can lead to the formation of highly toxic cyanide compounds.[6] Cyanide is a potent cellular toxin that can be fatal if inhaled, ingested, or absorbed through the skin.[7][8] Furthermore, acidification of any waste stream containing cyanide salts will liberate deadly hydrogen cyanide (HCN) gas.[8][9][10]
Given these compounded risks, all handling and disposal procedures for this compound must be conducted within a certified chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE).
Essential Safety and Handling Protocols
Prior to beginning any disposal procedure, ensure the following engineering controls and PPE are in place.
| Equipment / PPE | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To contain and exhaust corrosive vapors and potentially toxic gases generated during neutralization.[2][8] |
| Eye Protection | Chemical Splash Goggles & Face Shield | Provides maximum protection against splashes of corrosive materials.[8][11] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile, double-gloved) | Protects skin from contact with the corrosive sulfonyl chloride and toxic cyanide compounds.[8][11] |
| Body Protection | Flame-resistant Laboratory Coat | Protects against splashes and spills. |
| Emergency Access | Accessible Safety Shower & Eyewash Station | For immediate decontamination in case of accidental exposure.[8][11] |
Step-by-Step Laboratory-Scale Neutralization and Disposal
This two-stage protocol is designed for the safe treatment of small quantities (typically <10 g) of residual this compound, such as that left in reaction flasks or on contaminated labware.
Stage 1: Hydrolysis of the Sulfonyl Chloride
The initial step focuses on safely quenching the highly reactive sulfonyl chloride group through controlled hydrolysis under basic conditions.
-
Preparation: In a chemical fume hood, prepare a suitably sized beaker or flask with a magnetic stir bar. Add a dilute solution of sodium hydroxide (e.g., 2 M NaOH). Place this container in an ice-water bath to manage the exothermic nature of the reaction.[2]
-
Slow Addition: With vigorous stirring, slowly and cautiously add the this compound to the cold basic solution. The addition should be dropwise for liquids or in very small portions for solids. Crucially, always add the sulfonyl chloride to the base; never the other way around to avoid a violent, uncontrolled reaction. [2]
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the full hydrolysis of the sulfonyl chloride.[12] The sulfonyl chloride is poorly soluble in water, so vigorous stirring is essential.[13]
-
pH Verification: Remove the reaction from the ice bath and allow it to warm to room temperature. Check the pH of the solution to ensure it remains strongly basic (pH > 10). This is critical for preventing the formation of hydrogen cyanide gas in the next stage.[7][10]
Stage 2: Oxidative Destruction of the Cyanide Group
Following successful hydrolysis, the resulting aqueous solution contains the less reactive sodium (3-cyanophenyl)methanesulfonate. The next stage is to destroy the toxic cyanide moiety through chemical oxidation. Alkaline chlorination is a widely accepted method for this process.[7][9][10]
-
Oxidant Addition: While maintaining the basic pH (adjust with more NaOH if necessary), slowly add an excess of sodium hypochlorite solution (household bleach, ~5-6%) to the stirred solution.[14] The oxidation of cyanide to the much less toxic cyanate is rapid, often occurring within 15-30 minutes.[10]
-
Complete Oxidation (Optional but Recommended): For complete destruction, the cyanate can be further oxidized to carbon dioxide and nitrogen gas. This second stage is typically slower and may require lowering the pH to around 8.5-9 and adding more oxidant.[9][10] However, for laboratory-scale waste, conversion to cyanate is often sufficient to render the waste non-lethal.
-
Final Verification: After allowing the reaction to proceed for several hours (or overnight to be certain), test the solution for the presence of free cyanide using commercially available test strips or kits. The absence of cyanide indicates a successful neutralization.
-
Final Disposal: Once the solution is confirmed to be free of cyanide and the pH is adjusted to neutral (pH 6-8) using a suitable acid (e.g., hydrochloric acid), the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations.[2] Always confirm your institution's specific policies for aqueous waste disposal.
Disposal Workflow and Decision Making
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Management of Bulk Quantities and Spill Residues
Bulk Quantities: Do not attempt to neutralize bulk quantities of this compound in the laboratory. The large scale of the exothermic reaction poses a significant safety risk. Bulk waste must be disposed of through a licensed hazardous waste management company. Ensure the original container is securely sealed, properly labeled with its chemical identity and associated hazards (Corrosive, Toxic), and segregated for professional disposal.[12]
Spill Residues: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or diatomaceous earth.[2] Do not use combustible materials like paper towels or sawdust. The contaminated absorbent material should then be carefully collected into a sealed, labeled container and treated as hazardous waste for professional disposal.[2]
Emergency Procedures for Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
By adhering to this detailed protocol, laboratory professionals can confidently and safely manage the waste stream of this compound, ensuring a secure working environment and protecting our shared ecosystem.
References
- 1. Buy this compound | 56106-01-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Cyanide - Wikipedia [en.wikipedia.org]
- 7. One moment, please... [sensorex.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Stokes Law - SCT [saltcreektech.com]
- 10. cdn.hach.com [cdn.hach.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
